T7 Peptide
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C137H189N33O39S3 |
|---|---|
分子量 |
3018.4 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,7S,10S,13S,16S,19S,22R)-22-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-13,19-bis(2-amino-2-oxoethyl)-10-(carboxymethyl)-6,9,12,15,18,21-hexaoxo-7,16-di(propan-2-yl)-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C137H189N33O39S3/c1-66(2)47-84(150-117(189)89(51-74-29-19-14-20-30-74)161-131(203)102-34-24-45-170(102)135(207)83(43-46-210-11)149-132(204)109(142)71(10)173)115(187)152-86(50-73-27-17-13-18-28-73)119(191)166-100-64-211-212-65-101(167-134(206)111(69(7)8)169-126(198)96(60-108(182)183)160-123(195)93(57-105(140)178)162-133(205)110(68(5)6)168-125(197)94(58-106(141)179)158-129(100)201)130(202)157-92(56-104(139)177)121(193)151-85(49-72-25-15-12-16-26-72)114(186)147-70(9)112(184)164-98(62-171)127(199)148-82(33-23-44-145-137(143)144)113(185)156-91(55-103(138)176)122(194)159-95(59-107(180)181)124(196)153-88(53-76-37-41-79(175)42-38-76)118(190)165-99(63-172)128(200)154-87(52-75-35-39-78(174)40-36-75)116(188)155-90(120(192)163-97(136(208)209)48-67(3)4)54-77-61-146-81-32-22-21-31-80(77)81/h12-22,25-32,35-42,61,66-71,82-102,109-111,146,171-175H,23-24,33-34,43-60,62-65,142H2,1-11H3,(H2,138,176)(H2,139,177)(H2,140,178)(H2,141,179)(H,147,186)(H,148,199)(H,149,204)(H,150,189)(H,151,193)(H,152,187)(H,153,196)(H,154,200)(H,155,188)(H,156,185)(H,157,202)(H,158,201)(H,159,194)(H,160,195)(H,161,203)(H,162,205)(H,163,192)(H,164,184)(H,165,190)(H,166,191)(H,167,206)(H,168,197)(H,169,198)(H,180,181)(H,182,183)(H,208,209)(H4,143,144,145)/t70-,71+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,109-,110-,111-/m0/s1 |
InChI 键 |
OQKVDTZBCGTHGY-JNLQWEBPSA-N |
产品来源 |
United States |
Foundational & Exploratory
T7 Peptide (HAIYPRH): A Technical Guide to a Versatile Targeting Ligand for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The heptapeptide (B1575542) HAIYPRH, commonly known as T7, has emerged as a significant targeting ligand in the field of drug delivery. Identified through phage display technology, T7 exhibits a high binding affinity for the human transferrin receptor (TfR), a protein often overexpressed on the surface of cancer cells and the endothelial cells of the blood-brain barrier. This specific targeting capability, coupled with its unique binding epitope that does not compete with the natural ligand transferrin, makes T7 an attractive candidate for enhancing the therapeutic efficacy and reducing the off-target effects of various treatment modalities. This technical guide provides an in-depth overview of the T7 peptide, including its discovery, binding characteristics, and applications in targeted drug delivery. It details experimental protocols for its identification and characterization and presents quantitative data on its performance in preclinical models. Furthermore, this guide illustrates the key signaling pathways and experimental workflows associated with T7-mediated targeting, offering a comprehensive resource for researchers and professionals in drug development.
Introduction
The this compound, with the amino acid sequence His-Ala-Ile-Tyr-Pro-Arg-His, is a synthetic peptide that has garnered considerable attention for its ability to target the human transferrin receptor (TfR)[1][2][3]. The TfR is a transmembrane glycoprotein (B1211001) crucial for iron homeostasis, and its expression is significantly upregulated in proliferating cells, including a wide range of cancer cells and the endothelial cells forming the blood-brain barrier. This differential expression profile makes the TfR an ideal target for the selective delivery of therapeutic agents to pathological sites.
The this compound was originally identified from a phage display library screened against the human TfR[3]. A key advantage of the this compound is that its binding site on the TfR is distinct from that of transferrin, the endogenous ligand[3]. This non-competitive binding allows T7-conjugated therapeutics to engage the receptor without interference from circulating transferrin, a significant benefit for in vivo applications.
Core Data and Binding Characteristics
The affinity of the this compound for the transferrin receptor is a critical parameter for its function as a targeting ligand. Quantitative binding assays have been employed to determine the dissociation constant (Kd) of T7, providing a measure of its binding strength.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | ~10 nM | Phage Display | [3] |
Experimental Protocols
Phage Display for this compound Identification
The discovery of the this compound was a seminal application of phage display technology. This technique allows for the screening of vast libraries of peptides to identify those that bind to a specific target molecule.
Experimental Workflow for Phage Display Screening:
Detailed Protocol for T7 Phage Display Biopanning:
-
Target Immobilization: Purified human transferrin receptor is coated onto the wells of a microtiter plate.
-
Library Incubation: A T7 phage display library expressing random heptapeptides is incubated with the immobilized TfR.
-
Washing: Non-bound phages are removed by repeated washing steps with a suitable buffer (e.g., Tris-buffered saline with Tween 20).
-
Elution: Bound phages are eluted, typically by lowering the pH or using a competitive ligand.
-
Amplification: The eluted phages are used to infect a host bacterial strain (e.g., E. coli) and are amplified.
-
Iterative Selection: The amplified phages are subjected to further rounds of biopanning to enrich for high-affinity binders.
-
Sequencing and Analysis: After several rounds of selection, the DNA from individual phage clones is sequenced to identify the amino acid sequence of the binding peptides[4][5][6].
Competitive Binding Assay
To confirm the specificity of the this compound for the transferrin receptor and to investigate its binding characteristics, a competitive binding assay is performed.
Protocol for Competitive Binding Assay:
-
Cell Culture: Cells expressing the transferrin receptor (e.g., various cancer cell lines) are cultured in 96-well plates.
-
Incubation with Labeled T7: A fixed concentration of labeled this compound (e.g., fluorescently tagged) is added to the cells.
-
Addition of Competitor: Increasing concentrations of unlabeled this compound or transferrin are added to compete for binding to the TfR.
-
Incubation and Washing: The cells are incubated to allow binding to reach equilibrium, followed by washing to remove unbound peptides.
-
Detection: The amount of labeled this compound bound to the cells is quantified using a suitable detection method (e.g., fluorescence plate reader or flow cytometry).
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the competitor to determine the IC50 value[7][8][9].
Conjugation of this compound to Nanoparticles
The this compound is often conjugated to the surface of nanoparticles to facilitate their targeted delivery. A common method for this is EDC-NHS chemistry, which forms a stable amide bond between a carboxyl group on the nanoparticle and an amine group on the peptide.
Protocol for EDC-NHS Conjugation of HAIYPRH to PLGA-PEG Nanoparticles:
-
Nanoparticle Preparation: Carboxyl-terminated PLGA-PEG nanoparticles are synthesized using a standard method such as nanoprecipitation.
-
Activation of Carboxyl Groups: The nanoparticles are suspended in an appropriate buffer (e.g., MES buffer, pH 6.0), and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) are added to activate the carboxyl groups.
-
Peptide Addition: The this compound (with a free N-terminal amine) is added to the activated nanoparticle suspension.
-
Reaction: The reaction is allowed to proceed for a specified time (e.g., 2-4 hours) at room temperature with gentle stirring.
-
Quenching and Purification: The reaction is quenched, and the T7-conjugated nanoparticles are purified from unreacted peptide and coupling reagents by methods such as centrifugation or dialysis[10][11][12][13].
In Vitro and In Vivo Performance
The efficacy of T7-mediated targeting has been demonstrated in numerous in vitro and in vivo studies. T7-conjugated nanoparticles have shown enhanced cellular uptake in cancer cells and improved accumulation at tumor sites and in the brain.
Cellular Uptake of T7-Conjugated Nanoparticles
| Cell Line | Nanoparticle Type | Uptake Enhancement (vs. Non-targeted) | Reference |
| DU145 (Prostate Cancer) | CRD-PEG-pDNA complex | 1.5-fold increase in positive cells | [2] |
| A549 (Lung Cancer) | Lipid Nanoparticles | Enhanced cellular uptake | [14] |
| KB (Cervical Cancer) | Lipid Nanoparticles | Enhanced cellular uptake | [14] |
| KYSE150 (Esophageal Cancer) | pH-Responsive Nanoparticles | Superior cellular uptake | [15] |
| HepG2 (Liver Cancer) | Gold Nanoparticles | Increased uptake with larger particle size (5-50 nm) | [16] |
In Vivo Biodistribution of T7-Conjugated Nanoparticles
| Animal Model | Nanoparticle Type | Organ | Accumulation (%ID/g) | Time Point | Reference |
| Mice | Silver Nanoparticles | Liver | 35.06 ± 4.78 | 24 h | [17] |
| Mice | Silver Nanoparticles | Spleen | Higher than gold nanoparticles | 24 h | [17] |
| Mice | Gold Nanoparticles | Liver | 61.39 ± 19.99 | 24 h | [17] |
| Mice | Gold Nanoparticles | Spleen | Lower than silver nanoparticles | 24 h | [17] |
| Mice | Titania Nanoparticles | Liver | Highest concentration | 1, 24, 168 h | [18] |
| Mice | Titania Nanoparticles | Lung | High concentration | 1, 24, 168 h | [18] |
| Mice | Titania Nanoparticles | Spleen | Moderate concentration | 1, 24, 168 h | [18] |
| Mice | Iron Oxide Nanoparticles | Liver | Up to 3.2 mg Fe/g | 24 h, 1 week | [19] |
| Mice | Iron Oxide Nanoparticles | Spleen | High concentration | 24 h, 1 week | [19] |
| Mice | Iron Oxide Nanoparticles | Kidney | Moderate concentration | 24 h, 1 week | [19] |
In Vivo Efficacy of T7-Targeted Therapies
| Cancer Model | Therapeutic Agent | T7-Conjugated Formulation | Tumor Growth Inhibition | Reference |
| Hepatocellular Carcinoma | This compound alone | This compound | Significant reduction in tumor size/weight | [20] |
| A549 Xenograft | Antisense Oligonucleotides | T7-conjugated Lipid Nanoparticles | Superior antitumor activity and prolonged survival | [14] |
| Murine Melanoma | Daunorubicin | Cyclic NGR Peptide-Daunorubicin Conjugates | 16.9% - 45.7% inhibition | [21] |
| Rodent and Human Tumors | E7010 (Sulfonamide) | E7010 | 58% - 99% inhibition | [22] |
Mechanism of Action: Transferrin Receptor-Mediated Endocytosis
The cellular uptake of T7-conjugated nanoparticles is primarily mediated by transferrin receptor-mediated endocytosis. This is a highly efficient process for internalizing molecules from the extracellular environment.
Signaling Pathway of Transferrin Receptor-Mediated Endocytosis:
Upon binding of the T7-conjugated nanoparticle to the TfR on the cell surface, the receptor-ligand complex is internalized into the cell through the formation of clathrin-coated pits. These pits invaginate and pinch off to form clathrin-coated vesicles, which then traffic to early endosomes. Within the acidic environment of the endosomes, the therapeutic payload can be released. The TfR is then typically recycled back to the cell surface for further rounds of ligand binding and internalization.
Conclusion and Future Perspectives
The this compound (HAIYPRH) has proven to be a robust and versatile targeting ligand for the delivery of therapeutic agents to cancer cells and across the blood-brain barrier. Its high affinity for the transferrin receptor and its non-competitive binding nature offer significant advantages for in vivo applications. The data presented in this guide highlight the potential of T7-mediated targeting to enhance the efficacy of various cancer therapies and to enable the treatment of central nervous system disorders.
Future research in this area will likely focus on optimizing the design of T7-conjugated nanocarriers to further improve their pharmacokinetic properties and therapeutic indices. This includes fine-tuning nanoparticle size, surface charge, and the density of this compound conjugation. Furthermore, the exploration of T7 in combination with other targeting moieties or stimuli-responsive drug release mechanisms holds promise for the development of next-generation targeted therapies. While no T7-targeted drugs are currently in clinical trials, the extensive preclinical data strongly support its potential for clinical translation. Continued investigation into the long-term safety and efficacy of T7-based delivery systems will be crucial for their advancement into clinical practice.
References
- 1. dovepress.com [dovepress.com]
- 2. Peptide T7-modified polypeptide with disulfide bonds for targeted delivery of plasmid DNA for gene therapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transferrin receptor targeting segment T7 containing peptide gene delivery vectors for efficient transfection of brain tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biopanning of Phage Displayed Peptide Libraries for the Isolation of Cell-Specific Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. phage display- cloning peptide libraries into T7 select system - Synthetic Biology Group (Lu Lab) - MIT Wiki Service [wikis.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A novel transferrin receptor-targeted hybrid peptide disintegrates cancer cell membrane to induce rapid killing of cancer cells | springermedizin.de [springermedizin.de]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Hyaluronic Acid Nanoparticles with Parameters Required for In Vivo Applications: From Synthesis to Parametrization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. This compound-Conjugated Lipid Nanoparticles for Dual Modulation of Bcl-2 and Akt-1 in Lung and Cervical Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. dovepress.com [dovepress.com]
- 17. Comparisons of the biodistribution and toxicological examinations after repeated intravenous administration of silver and gold nanoparticles in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Variations in Biodistribution and Acute Response of Differently Shaped Titania Nanoparticles in Healthy Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification and Biodistribution of Iron Oxide Nanoparticles in the Primary Clearance Organs of Mice using T1 Contrast for Heating - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vivo tumor growth inhibition produced by a novel sulfonamide, E7010, against rodent and human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
T7 Peptide: A Technical Guide to its Mechanism of Action for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The T7 peptide, a short seven-amino-acid sequence (His-Ala-Ile-Tyr-Pro-Arg-His), has emerged as a promising ligand for targeted drug delivery, primarily due to its high affinity and specificity for the transferrin receptor (TfR).[1][2] The overexpression of TfR on the surface of many cancer cells and its ability to transcytose across the blood-brain barrier make it an attractive target for therapeutic intervention.[3][4] This technical guide provides an in-depth exploration of the this compound's mechanism of action, detailing its interaction with the transferrin receptor, the subsequent intracellular trafficking pathways, and its application in the targeted delivery of therapeutic payloads. This document summarizes key quantitative data, provides detailed experimental protocols for the evaluation of T7-based delivery systems, and includes visualizations of the critical pathways and workflows.
Introduction to this compound
The this compound (sequence: HAIYPRH) was identified through phage display technology as a ligand for the human transferrin receptor (TfR).[2][5] Unlike the endogenous ligand, transferrin (Tf), T7 binds to a distinct epitope on the TfR, which prevents competitive inhibition by circulating Tf.[2][6] In fact, studies have shown that the presence of Tf can even enhance the internalization of T7.[2] This non-competitive binding, coupled with its high affinity, makes the this compound a robust targeting moiety for delivering a wide range of therapeutic agents, including small molecule drugs, nucleic acids, and nanoparticles, to TfR-expressing cells.[1][7][8]
Mechanism of Action: Targeting the Transferrin Receptor
The primary mechanism of action of the this compound is centered on its ability to hijack the natural endocytic pathway of the transferrin receptor. This process can be broken down into three key stages: binding, internalization, and intracellular trafficking.
Binding to the Transferrin Receptor
The this compound exhibits a high binding affinity for the transferrin receptor, with reported dissociation constants (Kd) in the nanomolar range.[3] This strong interaction is the initial and critical step for targeted delivery.
Table 1: Binding Affinity of this compound for the Transferrin Receptor
| T7-based System | Cell Line/Model | Method | Dissociation Constant (Kd) | Reference |
| This compound | Human TfR | Phage Display Competition Assay | ~10 nM | [3] |
| 99mTc-labeled T7 | U251 cells | Radioligand Binding Assay | 68.5 nM | [9] |
| 99mTc-labeled T7 | NCI-H157 cells | Radioligand Binding Assay | 140.8 nM | [9] |
Internalization via Clathrin-Mediated Endocytosis
Upon binding of the this compound to the TfR, the receptor-ligand complex is internalized into the cell via clathrin-mediated endocytosis.[1][10] This is the same pathway utilized by the native ligand, transferrin. The process involves the recruitment of adaptor proteins and clathrin to the plasma membrane, leading to the formation of a clathrin-coated pit. The pit then invaginates and pinches off to form a clathrin-coated vesicle containing the T7-TfR complex.
Intracellular Trafficking and Payload Release
Following internalization, the clathrin coat is shed, and the vesicle fuses with an early endosome.[1] The acidic environment of the endosome can facilitate the release of the therapeutic payload from the T7-conjugated carrier. The TfR, along with the this compound, can then be sorted to recycling endosomes and trafficked back to the cell surface, allowing for further rounds of internalization.[1][11] Alternatively, the cargo can be trafficked to late endosomes and lysosomes, where enzymatic degradation can also lead to drug release.[11]
Quantitative Analysis of T7-Mediated Delivery
The efficacy of T7-mediated targeting is quantified through various in vitro and in vivo studies. Cellular uptake assays and biodistribution studies are critical for evaluating the performance of T7-conjugated delivery systems.
Table 2: In Vitro Cellular Uptake of T7-Modified Nanoparticles
| Nanoparticle System | Cell Line | Assay | Uptake Enhancement (T7 vs. Non-T7) | Reference |
| CRD-PEG-T7-pDNA complex | DU145 (prostate cancer) | Flow Cytometry (YOYO-1) | 1.5-fold increase in positive cells | [1] |
| T7-LDL-VCR | C6 (glioma) & bEnd.3 (endothelial) | Confocal Microscopy (Cy5.5) | Significantly higher uptake | [3] |
| PT-02/DNA complex | C6 (glioma) | Flow Cytometry (YOYO-1) | 4.0-fold higher than Lipo 2000 | [6][12] |
| PT-02/DNA complex | U87 (glioma) | Flow Cytometry (YOYO-1) | 3.0-fold higher than Lipo 2000 | [6][12] |
Table 3: In Vivo Tumor Accumulation of T7-Modified Agents
| Agent | Animal Model | Tumor Type | Measurement | Tumor Accumulation (%ID/g) | Time Point | Reference |
| 99mTc-T7 | NCI-H157 tumor-bearing nude mice | Lung Cancer | Gamma Counting | 0.0865 ± 0.0023 | 2 hours | [9][13] |
| PAMAM-PEG-T7/DOX NPs | Tumor-bearing mice | Not Specified | Fluorescence Imaging | ~1.7-fold higher than unmodified NPs | Not Specified | [14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of T7-peptide-mediated delivery. Below are representative protocols for key experiments.
Protocol for TfR Binding Assay (Competitive ELISA)
-
Coating: Coat a 96-well plate with recombinant human TfR (1-5 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the plate with PBS containing 0.05% Tween-20 (PBST) and block with 5% non-fat milk in PBST for 2 hours at room temperature.
-
Competition: Add a constant concentration of biotinylated this compound mixed with varying concentrations of non-biotinylated this compound or control peptide to the wells. Incubate for 2 hours at room temperature.
-
Detection: Wash the plate with PBST. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate and add TMB substrate. Stop the reaction with 2M H2SO4.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The IC50 value is determined by plotting the absorbance against the logarithm of the competitor concentration.
Protocol for Cellular Uptake Assay (Flow Cytometry)
-
Cell Seeding: Seed TfR-positive cells (e.g., HeLa, C6, DU145) in a 24-well plate at a density of 4 x 10^4 cells/well and incubate overnight.[15]
-
Treatment: Replace the medium with fresh medium containing fluorescently labeled T7-conjugated nanoparticles (e.g., with FITC or Cy5) at various concentrations. Incubate for a defined period (e.g., 1-4 hours).[15]
-
Washing: Remove the medium and wash the cells three times with ice-cold PBS to remove non-internalized particles.
-
Cell Detachment: Detach the cells using trypsin-EDTA.
-
Staining (Optional): To distinguish between membrane-bound and internalized particles, cells can be treated with a quenching agent like Trypan Blue.
-
Analysis: Resuspend the cells in PBS and analyze the fluorescence intensity of individual cells using a flow cytometer. The geometric mean fluorescence intensity or the percentage of fluorescently positive cells is used for quantification.[15]
Protocol for In Vivo Biodistribution Study
-
Animal Model: Utilize tumor-bearing mice (e.g., subcutaneous xenograft models).
-
Injection: Intravenously inject the radiolabeled (e.g., with 99mTc or 125I) or fluorescently labeled T7-conjugated formulation into the mice.
-
Imaging (Optional): At various time points post-injection, perform non-invasive imaging (e.g., SPECT/CT or fluorescence imaging) to visualize the distribution of the agent.
-
Tissue Harvesting: At the final time point, euthanize the mice and harvest tumors and major organs (liver, spleen, kidneys, heart, lungs, brain, etc.).
-
Quantification:
-
For radiolabeled agents, weigh the tissues and measure the radioactivity using a gamma counter. Calculate the percentage of injected dose per gram of tissue (%ID/g).
-
For fluorescently labeled agents, homogenize the tissues and measure the fluorescence intensity using a spectrofluorometer. Create a standard curve to quantify the amount of the agent in each tissue.
-
Workflow for Developing a T7-Targeted Drug Delivery System
The development of a T7-targeted therapeutic involves a systematic workflow from initial design to preclinical evaluation.
References
- 1. The Intracellular Trafficking Pathway of Transferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeted Drug Delivery System Development - CD Formulation [formulationbio.com]
- 5. Transferrin receptor targeting segment T7 containing peptide gene delivery vectors for efficient transfection of brain tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deciphering the mechanisms of cellular uptake of engineered nanoparticles by accurate evaluation of internalization using imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Endocytic Fate of the Transferrin Receptor Is Regulated by c-Abl Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. Systems approaches to design of targeted therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The intracellular trafficking pathway of transferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Advances in Targeted Drug Delivery Strategy for Enhancing Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
The T7 Epitope Tag: A Technical Guide to its Origin and Application
Introduction
The T7 epitope tag is a short, 11-amino acid peptide with the sequence Met-Ala-Ser-Met-Thr-Gly-Gly-Gln-Gln-Met-Gly (MASMTGGQQMG).[1][2] It is derived from the N-terminus of the major capsid protein (gp10) of the bacteriophage T7.[1][3][4] This tag has become a widely utilized tool in molecular biology for the detection, purification, and characterization of recombinant proteins. Its small size and high specificity make it a versatile choice for a variety of immunochemical applications.[1] This technical guide provides an in-depth overview of the origin of the T7 tag, detailed experimental protocols for its use, and a summary of relevant quantitative data.
Origin and Development
The advent of the T7 epitope tag is intrinsically linked to the development of the powerful T7 expression system by F. William Studier and Barbara A. Moffatt at Brookhaven National Laboratory in 1986. Their seminal work established a method for high-level expression of cloned genes in E. coli by utilizing the highly specific and active T7 RNA polymerase. The pET (plasmid for Expression by T7 RNA polymerase) vectors, developed as a key component of this system, were engineered to include the N-terminal coding sequence of the T7 phage gene 10, which encodes the major capsid protein. This N-terminal sequence naturally contained the 11-amino acid epitope that would become known as the T7 tag.
The inclusion of this sequence in the pET vectors allowed for the production of fusion proteins with this N-terminal tag. Subsequently, monoclonal antibodies were developed that specifically recognized this short peptide sequence, enabling the detection and purification of any protein fused to the T7 tag. This eliminated the need to generate a specific antibody for each new recombinant protein, greatly streamlining protein analysis workflows.
Core Characteristics
The utility of the T7 epitope tag stems from several key features:
-
Small Size: At only 11 amino acids, the T7 tag is unlikely to interfere with the structure, function, or localization of the protein to which it is fused.[1]
-
High Specificity: Monoclonal antibodies raised against the T7 tag exhibit high specificity, resulting in low background and a high signal-to-noise ratio in immunoassays.[1]
-
Versatility: The T7 tag can be fused to either the N- or C-terminus of a protein and is suitable for a wide range of applications, including Western blotting, immunoprecipitation, and affinity chromatography.[1]
Quantitative Data
While the interaction between the anti-T7 antibody and the T7 tag is known to be of high affinity, specific dissociation constant (Kd) values are not widely reported in publicly available literature. However, the performance of commercially available affinity resins provides an indication of the robust binding.
| Parameter | Value | Source |
| T7 Tag Sequence | MASMTGGQQMG | [1][2] |
| Molecular Weight | ~1.3 kDa | Calculated |
| Affinity Resin Binding Capacity | ≥ 300 µg of T7-tagged β-galactosidase per mL of settled resin | [5] |
Experimental Protocols
Detailed methodologies for the most common applications of the T7 epitope tag are provided below. These protocols are based on standard molecular biology techniques and information from commercial suppliers.
Western Blotting
This protocol outlines the detection of T7-tagged proteins in a cell lysate.
1. Sample Preparation:
- Lyse cells expressing the T7-tagged protein in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
- Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
- Mix an appropriate amount of protein lysate (typically 20-50 µg) with SDS-PAGE loading buffer and heat at 95-100°C for 5 minutes.
2. SDS-PAGE and Transfer:
- Separate the protein samples by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
3. Immunodetection:
- Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST).
- Incubate the membrane with the primary anti-T7 antibody diluted in blocking buffer. The optimal dilution should be determined empirically, but a starting point of 1:1,000 to 1:10,000 is common for commercially available antibodies.[6] Incubation is typically for 1-2 hours at room temperature or overnight at 4°C.
- Wash the membrane three times for 5-10 minutes each with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the species of the primary antibody (e.g., anti-mouse IgG-HRP or anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
- Wash the membrane three times for 5-10 minutes each with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
Immunoprecipitation
This protocol describes the enrichment of a T7-tagged protein from a complex mixture.
1. Lysate Preparation:
- Prepare a non-denaturing cell lysate from cells expressing the T7-tagged protein. A common lysis buffer is 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease inhibitors.
- Clarify the lysate by centrifugation at ~14,000 x g for 10-15 minutes at 4°C.
2. Immunoprecipitation:
- Pre-clear the lysate by incubating with protein A/G-agarose or magnetic beads for 30-60 minutes at 4°C on a rotator.
- Transfer the pre-cleared supernatant to a new tube.
- Add the anti-T7 antibody (typically 1-5 µg per 500 µg of total protein) and incubate for 1-4 hours or overnight at 4°C with gentle rotation.
- Add protein A/G beads and incubate for an additional 1-2 hours at 4°C with rotation to capture the antibody-antigen complexes.
- Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads).
3. Washing and Elution:
- Wash the beads 3-5 times with ice-cold lysis buffer or a designated wash buffer.
- Elute the bound proteins by resuspending the beads in SDS-PAGE loading buffer and heating at 95-100°C for 5 minutes. Alternatively, for native elution, use a low pH buffer (e.g., 0.1 M glycine, pH 2.5) and neutralize the eluate immediately.
4. Analysis:
- Analyze the eluted proteins by Western blotting.
Affinity Purification
This protocol details the purification of a T7-tagged protein using an anti-T7 antibody-conjugated affinity resin.
1. Lysate Preparation:
- Prepare a clarified cell lysate as described for immunoprecipitation.
2. Column Preparation:
- Pack an appropriate amount of anti-T7 affinity resin into a chromatography column.
- Equilibrate the column with 5-10 column volumes of a binding/wash buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
3. Binding:
- Load the clarified lysate onto the equilibrated column at a flow rate that allows for efficient binding.
4. Washing:
- Wash the column with 10-20 column volumes of binding/wash buffer to remove unbound proteins.
5. Elution:
- Elute the bound T7-tagged protein using a low pH elution buffer (e.g., 0.1 M citric acid, pH 2.2).[7]
- Collect fractions and immediately neutralize them with a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5).[7]
6. Analysis:
- Analyze the purified fractions by SDS-PAGE and Coomassie blue staining or by Western blotting.
Diagrams
The following diagrams illustrate the key workflows and concepts related to the T7 epitope tag.
Caption: The T7 Expression System Workflow.
Caption: Affinity Purification of a T7-Tagged Protein.
Caption: Western Blot Detection of a T7-Tagged Protein.
Conclusion
The T7 epitope tag, born out of the development of the T7 expression system, has become an indispensable tool for researchers in molecular biology, biochemistry, and drug development. Its small size, high specificity, and versatility have cemented its place in the toolkit for protein analysis. The straightforward and robust protocols for its use in Western blotting, immunoprecipitation, and affinity purification continue to facilitate the study of a vast array of recombinant proteins.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. genscript.com [genscript.com]
- 4. T7-Tag Antibody | Cell Signaling Technology [cellsignal.com]
- 5. T7•Tag® Antibody Agarose | 69026 [merckmillipore.com]
- 6. T7-tag antibody (14441-1-AP) | Proteintech [ptglab.com]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
T7 Peptide Derived from Tumstatin: A Technical Guide for Researchers and Drug Development Professionals
An in-depth overview of the anti-angiogenic and anti-tumor properties of the T7 peptide, its mechanism of action, and relevant experimental methodologies.
Introduction
The this compound is a 25-amino acid fragment derived from tumstatin, the non-collagenous 1 (NC1) domain of the α3 chain of type IV collagen.[1] Possessing anti-angiogenic activity equivalent to the full-length tumstatin protein, the this compound has emerged as a promising therapeutic agent in cancer research.[1][2] Its smaller size offers advantages such as potentially lower immunogenicity and improved tissue penetration.[3] This technical guide provides a comprehensive overview of the this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its study.
The amino acid sequence of the this compound (human, tumstatin 74-98) is: Thr-Met-Pro-Phe-Leu-Phe-Cys-Asn-Val-Asn-Asp-Val-Cys-Asn-Phe-Ala-Ser-Arg-Asn-Asp-Tyr-Ser-Tyr-Trp-Leu [4][5][6] A disulfide bridge is formed between the two cysteine residues (Cys7 and Cys13).[5][6]
Mechanism of Action
The primary mechanism of action of the this compound involves its interaction with αvβ3 integrin on the surface of endothelial cells.[4][7][8][9][10][11] This binding is notably independent of the classical Arg-Gly-Asp (RGD) motif typically recognized by integrins.[4][10] Molecular docking and simulation studies have identified key residues in the this compound (Ser90, Arg91, Asp93, and Tyr94) and αvβ3 integrin that are crucial for this interaction.[4][9][10]
Upon binding to αvβ3 integrin, the this compound triggers a cascade of intracellular signaling events that culminate in anti-angiogenic and pro-apoptotic effects. The key signaling pathways affected are:
-
Inhibition of FAK/PI3K/Akt/mTOR Pathway: The this compound inhibits the phosphorylation and activation of Focal Adhesion Kinase (FAK), Phosphoinositide 3-kinase (PI3K), and Protein Kinase B (Akt).[1][8][11] This leads to the downstream suppression of the mammalian Target of Rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and survival.[8][11]
-
Downregulation of Angiopoietin-2 (Ang2): The this compound has been shown to downregulate the expression of Ang2, a key pro-angiogenic factor, by inhibiting the phosphorylation of Akt under hypoxic conditions.[1]
-
Induction of Apoptosis: By inhibiting the pro-survival signaling pathways, the this compound induces apoptosis in endothelial cells.[1][8] It has also been shown to induce apoptosis in some tumor cells directly, potentially through the Fas signaling pathway.[12]
-
Induction of Autophagy: The this compound can induce autophagy in endothelial and hepatocellular carcinoma cells. Interestingly, the inhibition of autophagy appears to enhance the anti-angiogenic and cytotoxic effects of the this compound.[1][3]
The following diagram illustrates the signaling pathway initiated by the this compound's interaction with αvβ3 integrin.
Caption: Signaling cascade initiated by this compound binding to αvβ3 integrin.
Quantitative Data
The efficacy of the this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line(s) | Concentration/Dose | Observed Effect | Reference |
| Cell Viability | Huh-7, Hep3B | 0.25, 0.5, 1 µM | Significant decrease in cell viability at 24 hours. | [4] |
| Apoptosis | Huh-7, Hep3B | 0.25, 0.5, 1 µM | Significant enhancement of apoptotic cell death. | [4] |
| Apoptosis | HUVECs | Not specified | T7 significantly increased the apoptosis rate compared to controls (25.30 ± 0.67% vs. 3.53 ± 0.90%). | [12] |
| Cell Proliferation | Mouse Lung Endothelial Cells (MLEC) | 1 µM | Significantly inhibited proliferation in response to growth factor stimulation. | [13] |
| Binding Affinity (Kd) | U251, NCI-H157 | Not applicable | Dissociation constants (Kd) for 99mTc-labeled T7 ranged from 68.5 nM to 140.8 nM. | [14] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Treatment Regimen | Observed Effect | Reference |
| Nude Mouse Xenograft | Hepatocellular Carcinoma (Hep3B) | Not specified | Significant increase in TUNEL-positive (apoptotic) tumor cells compared to the control group. | [4][7] |
| Nude Mouse Xenograft | Not specified | Not specified | Angiogenesis was significantly decreased by the this compound. | [1] |
| Streptozotocin-induced Diabetic Mice | Not applicable | 1 mg/kg | Suppressed glomerular hypertrophy, hyperfiltration, and albuminuria. | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the this compound.
Cell Viability and Proliferation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Treat the cells with various concentrations of the this compound and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Materials:
-
96-well plates
-
Basement membrane extract (e.g., Matrigel)
-
Endothelial cells (e.g., HUVECs)
-
Endothelial cell growth medium
-
This compound
Protocol:
-
Thaw the basement membrane extract on ice and coat the wells of a 96-well plate with 50 µL per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Harvest endothelial cells and resuspend them in medium containing various concentrations of the this compound.
-
Seed the cells onto the solidified matrix at a density of 1-2 x 10^4 cells/well.
-
Incubate for 4-18 hours at 37°C.
-
Visualize and photograph the tube formation using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length and number of branch points using imaging software.
Western Blotting
Western blotting is used to detect specific proteins in a sample and assess the effect of the this compound on signaling pathways.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-Ang2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with the this compound for the desired time, then lyse the cells and collect the protein extracts.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of the this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells
-
This compound solution
-
Calipers
Protocol:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer the this compound (e.g., via intraperitoneal or intravenous injection) according to the desired dosing schedule.
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
The following diagram outlines a general experimental workflow for assessing the anti-angiogenic activity of the this compound.
Caption: A typical workflow for evaluating the anti-angiogenic effects of the this compound.
Conclusion
The this compound derived from tumstatin is a potent inhibitor of angiogenesis with direct anti-tumor effects on certain cancer cells. Its well-defined mechanism of action, centered on the inhibition of the αvβ3 integrin-mediated FAK/PI3K/Akt/mTOR signaling pathway, makes it an attractive candidate for further drug development. This technical guide provides a foundational understanding of the this compound and detailed protocols to facilitate its investigation in a research setting. The compiled quantitative data underscores its potential as a therapeutic agent and provides a basis for the design of future preclinical and clinical studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 7tmantibodies.com [7tmantibodies.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. bioscience.co.uk [bioscience.co.uk]
- 12. tandfonline.com [tandfonline.com]
- 13. researchtweet.com [researchtweet.com]
- 14. This compound inhibits angiogenesis via downregulation of angiopoietin-2 and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
The T7 Peptide: A Structural and Functional Guide for Targeted Drug Delivery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The T7 peptide, a heptapeptide (B1575542) with the sequence His-Ala-Ile-Tyr-Pro-Arg-His (HAIYPRH), has emerged as a significant targeting ligand in the field of drug delivery.[1][2][3][4][5] Identified through phage display technology, this peptide exhibits a high affinity for the transferrin receptor (TfR), a transmembrane glycoprotein (B1211001) that is notably overexpressed on the surface of various cancer cells and the endothelial cells of the blood-brain barrier.[2][6][7] This overexpression makes the TfR an attractive target for delivering therapeutic agents directly to pathological sites while minimizing off-target effects. The this compound's ability to facilitate receptor-mediated endocytosis, coupled with its small size and synthetic accessibility, positions it as a valuable tool in the development of next-generation targeted therapies.[4] This technical guide provides a comprehensive overview of the core structural and functional characteristics of the this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Core Structural Characteristics
The fundamental properties of the this compound are rooted in its primary amino acid sequence. These characteristics are summarized in Table 1.
Table 1: Core Structural and Physicochemical Properties of the this compound
| Property | Value | Reference(s) |
| Amino Acid Sequence | H-His-Ala-Ile-Tyr-Pro-Arg-His-OH | [2] |
| One-Letter Code | HAIYPRH | [2] |
| Molecular Formula | C41H60N14O9 | |
| Molecular Weight | 893.0 g/mol | |
| Isoelectric Point (pI) | 9.99 (Predicted) | |
| Hydrophobicity (GRAVY) | -0.714 (Predicted) |
Note: Predicted values are based on computational analysis and may vary slightly based on the algorithm used.
Secondary and Tertiary Structure
Due to its short length, the this compound is unlikely to form a stable, globular tertiary structure in solution. Its conformation is likely dynamic and influenced by its local environment.[8] However, studies involving circular dichroism (CD) spectroscopy on this compound conjugates in a membrane-mimicking environment (50% trifluoroethanol/PBS) suggest the adoption of some secondary structure, though the specific conformation of the unbound peptide in physiological solution is not well-defined.[4] It is hypothesized that the this compound adopts a more defined conformation upon binding to the transferrin receptor. Molecular dynamics simulations of other peptides binding to the transferrin receptor have been performed to elucidate such conformational changes.[9]
Functional Characteristics: Binding to the Transferrin Receptor
The primary function of the this compound in a drug delivery context is its specific binding to the transferrin receptor. This interaction facilitates the cellular uptake of conjugated therapeutic payloads.
Binding Affinity and Kinetics
The binding of the this compound to the transferrin receptor is characterized by a high affinity, although reported values vary depending on the experimental setup and the specific constructs used. A key feature of this interaction is that the this compound binds to a site on the TfR that is distinct from the binding site of its natural ligand, transferrin (Tf).[2][10] This non-competitive binding is a significant advantage, as the this compound's efficacy is not hindered by the presence of endogenous transferrin.[2][10]
Table 2: Quantitative Binding Affinity of this compound and its Variants to the Transferrin Receptor
| This compound Variant | Cell Line / System | Method | Dissociation Constant (Kd) | Reference(s) |
| T7 (HAIYPRH) | Glioma Cells | Phage Display Screening | ~10 nM | [6][11] |
| T7-6H | NCI-H157 Cells | Radioligand Binding Assay | 71.9 nM | [12] |
| T7-6H | U251 Cells | Radioligand Binding Assay | 131.6 nM | [12] |
Note: The variation in Kd values can be attributed to different methodologies, cell lines expressing varying levels of TfR, and modifications to the peptide sequence (e.g., addition of a hexahistidine tag).
Signaling and Cellular Uptake Pathway
The binding of the this compound to the transferrin receptor initiates a well-characterized process known as receptor-mediated endocytosis. This is the primary mechanism by which T7-conjugated therapeutics enter target cells.
Receptor-Mediated Endocytosis
The process begins with the this compound, as part of a larger therapeutic construct, binding to the transferrin receptor on the cell surface. This binding event triggers the internalization of the receptor-ligand complex into the cell through the formation of clathrin-coated pits. These pits invaginate and pinch off to form clathrin-coated vesicles, which then uncoat and fuse with early endosomes. The acidic environment of the late endosome can facilitate the release of the therapeutic cargo from the delivery vehicle and the this compound. Subsequently, the transferrin receptor is typically recycled back to the cell surface.[7][13]
Experimental Protocols
This section details the methodologies for key experiments related to the synthesis, purification, and characterization of the this compound.
Solid-Phase Peptide Synthesis (SPPS) of HAIYPRH
This protocol outlines the manual synthesis of the this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[14][15][16][17][18][19]
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-His(Trt)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ile-OH, Fmoc-Ala-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N-Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Acetonitrile (ACN)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-His(Trt)-OH) by dissolving it with HBTU, HOBt, and DIEA in DMF. Add this solution to the resin and allow it to react for 2 hours.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates complete coupling).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence (Arg, Pro, Tyr, Ile, Ala, His).
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1][20][21][22][23]
-
Analysis: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.[1][20][21]
In Vitro Serum Stability Assay
This protocol describes a general method to assess the stability of the this compound in serum, which is crucial for predicting its in vivo half-life.[7][21][24][25][26][27]
Materials:
-
Purified this compound
-
Human or mouse serum
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
Procedure:
-
Sample Preparation: Dissolve the this compound in a suitable buffer (e.g., PBS) to a known concentration.
-
Incubation: Mix the peptide solution with serum (e.g., at a 1:1 ratio) and incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the mixture.
-
Protein Precipitation: Stop the enzymatic degradation by precipitating the serum proteins. This can be done by adding an equal volume of cold ACN with 0.1% TFA.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
HPLC Analysis: Analyze the supernatant by RP-HPLC. Monitor the peak corresponding to the intact this compound at a specific wavelength (e.g., 220 nm).
-
Data Analysis: Quantify the peak area of the intact peptide at each time point and normalize it to the peak area at time zero. Plot the percentage of remaining peptide versus time to determine the peptide's half-life in serum.
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol provides a general framework for analyzing the binding kinetics of the this compound to the transferrin receptor using SPR.[14][24][28][29]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified recombinant transferrin receptor (ligand)
-
Purified this compound (analyte)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Immobilize the transferrin receptor onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Injection: Prepare a series of dilutions of the this compound in the running buffer.
-
Association: Inject each concentration of the this compound over the sensor chip surface and monitor the binding response in real-time.
-
Dissociation: After the association phase, flow the running buffer over the chip to monitor the dissociation of the this compound from the receptor.
-
Regeneration: Inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound peptide and prepare the surface for the next injection.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Conclusion
The this compound (HAIYPRH) presents a compelling structural and functional profile for its application in targeted drug delivery. Its high affinity for the transferrin receptor, coupled with its non-competitive binding mechanism, makes it a robust targeting moiety for cancer and central nervous system disorders. The well-characterized receptor-mediated endocytosis pathway provides a clear mechanism for cellular entry. The experimental protocols outlined in this guide offer a framework for the synthesis, purification, and functional characterization of this promising peptide. Further research focusing on detailed conformational analysis of the peptide-receptor complex and in vivo efficacy studies will continue to unlock the full therapeutic potential of the this compound.
References
- 1. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Peptide T7-modified polypeptide with disulfide bonds for targeted delivery of plasmid DNA for gene therapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [novoprolabs.com]
- 4. Transferrin receptor targeting segment T7 containing peptide gene delivery vectors for efficient transfection of brain tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Enhanced blood–brain barrier penetration and glioma therapy mediated by this compound-modified low-density lipoprotein particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Conformational characteristics of peptides and unanticipated results from crystal structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular dynamics of transferrin receptor binder peptides: unlocking blood-brain barrier for enhanced CNS drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound-mediated co-delivery platform overcoming multidrug-resistant breast cancer: In vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Transferrin Receptor Peptides for Brain Delivery - Creative Peptides [creative-peptides.com]
- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 15. rsc.org [rsc.org]
- 16. publ.iss.it [publ.iss.it]
- 17. peptide.com [peptide.com]
- 18. chemistry.du.ac.in [chemistry.du.ac.in]
- 19. researchgate.net [researchgate.net]
- 20. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 21. Mechanisms of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 22. protocols.io [protocols.io]
- 23. hplc.eu [hplc.eu]
- 24. Protein-peptide Interaction by Surface Plasmon Resonance [en.bio-protocol.org]
- 25. academic.oup.com [academic.oup.com]
- 26. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Serum stability of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 29. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the T7 Peptide Binding Site on the Transferrin Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding interaction between the T7 peptide and the human transferrin receptor (TfR1). It is designed to furnish researchers, scientists, and drug development professionals with the core knowledge required to leverage this interaction for targeted drug delivery and other therapeutic applications. This document details the binding site, affinity, and internalization pathway, and provides methodologies for key experimental procedures.
Introduction to the this compound and Transferrin Receptor 1
The human transferrin receptor 1 (TfR1), a transmembrane glycoprotein, is a critical component in cellular iron uptake. Its expression is significantly upregulated in proliferating cells, such as cancer cells, and on the endothelial cells of the blood-brain barrier, making it an attractive target for therapeutic delivery.
The this compound, a heptapeptide (B1575542) with the sequence His-Ala-Ile-Tyr-Pro-Arg-His (HAIYPRH) , was identified through phage display screening for its high affinity and specificity for the human TfR1.[1][2] A key advantage of the this compound is that its binding site on the TfR1 is distinct from that of its natural ligand, transferrin (Tf).[1][2] This non-competitive binding means that T7-conjugated therapeutics do not have to compete with endogenous transferrin, a significant advantage for in vivo applications.
The this compound Binding Site on the Transferrin Receptor
Experimental evidence strongly indicates that the this compound binds to the apical domain of the transferrin receptor. The TfR1 homodimer consists of several extracellular domains for each monomer: a protease-like domain, a helical domain, and an apical domain. While transferrin binds to the protease-like and helical domains, the apical domain is accessible to other ligands, including the this compound.
Although a crystal structure of the this compound in complex with the transferrin receptor is not yet publicly available, the binding to the apical domain is supported by competition assays and the known binding sites of other non-transferrin ligands.
Quantitative Binding Data
The affinity of the this compound for the human transferrin receptor has been determined using various biophysical techniques. The dissociation constant (Kd) is a key parameter for quantifying this interaction.
| Ligand | Receptor | Technique | Dissociation Constant (Kd) | Reference |
| This compound (HAIYPRH) | Human Transferrin Receptor 1 (TfR1) | Phage Display & Competition Assays | ~10 nM | [3] |
Internalization Pathway of the T7-TfR1 Complex
Upon binding to the transferrin receptor, the this compound, and any cargo conjugated to it, is internalized into the cell via clathrin-mediated endocytosis .[4] This is the same pathway utilized by the native ligand, transferrin.
The process begins with the recruitment of clathrin to the cell membrane at the site of the T7-TfR1 complex, leading to the formation of a clathrin-coated pit. This pit invaginates and buds off to form a clathrin-coated vesicle containing the receptor-ligand complex. The vesicle is then uncoated and fuses with early endosomes. The acidic environment of the late endosome can facilitate the release of pH-sensitive cargo, after which the receptor is typically recycled back to the cell surface.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the this compound-TfR1 interaction.
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.
Protocol:
-
Immobilization of TfR1:
-
A CM5 sensor chip is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Recombinant human TfR1 ectodomain is diluted in 10 mM sodium acetate (B1210297) buffer (pH 5.0) and injected over the activated surface to achieve the desired immobilization level.
-
The surface is then deactivated with an injection of 1 M ethanolamine-HCl (pH 8.5).
-
A reference flow cell is prepared similarly but without the TfR1 immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Synthetic this compound is prepared in a series of concentrations in a running buffer such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Each concentration of the this compound is injected over the sensor and reference surfaces for a set association time, followed by a dissociation phase with running buffer.
-
The sensor surface is regenerated between each peptide concentration using a short pulse of a low pH solution (e.g., 10 mM glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
The reference-subtracted sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
Co-Immunoprecipitation (Co-IP) to Verify Interaction
Co-IP is used to demonstrate the interaction between the this compound and TfR1 in a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Culture a cell line known to express high levels of TfR1 (e.g., HeLa, C6, or U87 cells).
-
Incubate the cells with a this compound that is conjugated to a detectable tag (e.g., biotin (B1667282) or a FLAG tag).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with a primary antibody specific for the human TfR1.
-
Add Protein A/G magnetic beads to the lysate and incubate to capture the antibody-TfR1 complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Detection:
-
Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an antibody against the tag on the this compound (e.g., anti-biotin or anti-FLAG antibody) to confirm its presence in the immunoprecipitated complex.
-
Site-Directed Mutagenesis to Map the Binding Site
Site-directed mutagenesis can be employed to identify the specific amino acid residues on the apical domain of TfR1 that are critical for this compound binding.
Logical Workflow:
Protocol:
-
Mutant Design and Generation:
-
Based on the structure of the TfR1 apical domain, select surface-exposed residues as potential candidates for interaction with the this compound.
-
Design mutagenic primers to introduce point mutations (e.g., alanine (B10760859) scanning) at these selected sites.
-
Use a site-directed mutagenesis kit to perform PCR using a plasmid containing the wild-type TfR1 cDNA as a template.
-
Digest the parental, non-mutated plasmid DNA with the DpnI enzyme.
-
Transform the mutated plasmid into competent E. coli for amplification.
-
-
Expression and Purification of Mutant Receptors:
-
Sequence the plasmids to confirm the presence of the desired mutation.
-
Express the mutant TfR1 proteins in a suitable expression system (e.g., mammalian cells).
-
Purify the mutant receptor proteins.
-
-
Binding Analysis:
-
Perform binding assays (e.g., SPR or ELISA) to measure the affinity of the this compound to each of the mutant TfR1 proteins.
-
Compare the binding affinity of the this compound to the mutant receptors with its affinity for the wild-type receptor. A significant reduction or loss of binding to a particular mutant identifies a critical residue for the interaction.
-
Conclusion
The this compound represents a highly promising targeting ligand for the development of novel therapeutics directed against cancer and for delivery across the blood-brain barrier. Its high affinity for the transferrin receptor, coupled with its non-competitive binding to the apical domain, provides a robust mechanism for targeted cellular uptake via clathrin-mediated endocytosis. The experimental protocols detailed in this guide offer a framework for researchers to further investigate and exploit this valuable interaction in their drug development programs.
References
- 1. Receptor mediated uptake of peptides that bind the human transferrin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transferrin receptor targeting segment T7 containing peptide gene delivery vectors for efficient transfection of brain tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Intracellular Trafficking Pathway of Transferrin - PMC [pmc.ncbi.nlm.nih.gov]
The T7 Tag: A Technical Guide to its Role in Protein Expression Systems
For Researchers, Scientists, and Drug Development Professionals
The T7 tag is a small, yet powerful, epitope tag derived from the T7 bacteriophage, and it plays a pivotal role in modern protein expression and purification strategies. Its small size and high specificity make it a popular choice in a variety of molecular biology applications. This in-depth technical guide explores the core principles of the T7 tag, its application in protein expression systems, and provides detailed protocols for its use in downstream applications.
The T7 System: A High-Yield Expression Platform
The T7 expression system is one of the most robust and widely used methods for producing recombinant proteins in Escherichia coli.[1] The system's effectiveness stems from the highly specific and processive nature of the T7 RNA polymerase, which exclusively transcribes genes downstream of the T7 promoter.[2][3]
Core Components:
-
T7 Promoter: A specific 18-base pair DNA sequence (5'-TAATACGACTCACTATAG-3') that is recognized by T7 RNA polymerase.[4]
-
T7 RNA Polymerase: A highly active and specific viral RNA polymerase that transcribes DNA downstream of the T7 promoter at a rate significantly faster than E. coli's native RNA polymerase.[1]
-
Expression Host: Typically an E. coli strain, such as BL21(DE3), which has the gene for T7 RNA polymerase integrated into its chromosome under the control of an inducible promoter (e.g., the lacUV5 promoter).[1][5]
-
pET Expression Vector: A plasmid containing the T7 promoter upstream of a multiple cloning site where the gene of interest is inserted. These vectors also often encode the T7 tag sequence.[6][7]
Mechanism of Action:
Expression of the target protein is induced, commonly by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).[1] IPTG derepresses the lac promoter, leading to the synthesis of T7 RNA polymerase. The newly synthesized T7 RNA polymerase then binds to the T7 promoter on the pET vector and drives high-level transcription of the gene of interest, leading to significant accumulation of the recombinant protein.[3]
The T7 Tag: A Versatile Epitope
The T7 tag itself is an 11-amino-acid peptide (MASMTGGQQMG) derived from the N-terminus of the T7 bacteriophage major capsid protein (gp10).[8][9][10][11] Its small size is a key advantage, as it is less likely to interfere with the structure and function of the fusion protein compared to larger tags.[8] The T7 tag can be engineered onto either the N- or C-terminus of a protein of interest.[8]
Key Characteristics of the T7 Tag:
| Feature | Description | Reference(s) |
| Sequence | MASMTGGQQMG | [8][9] |
| Size | 11 amino acids | [8] |
| Origin | N-terminus of T7 bacteriophage major capsid protein (gp10) | [8][10] |
| Placement | N- or C-terminus of the target protein | [8] |
| Primary Function | Epitope for specific antibody recognition, facilitating detection and purification. | [8] |
Quantitative Insights into T7-Tagged Protein Production
The T7 expression system is renowned for its high protein yields. The inclusion of a T7 tag can further enhance soluble protein expression.
A study by Schlegel et al. (2022) demonstrated the positive impact of a polyanionic T7-tag on the soluble expression of human fibroblast growth factor 2 (hFGF-2). The addition of a specific T7-derived tag (T7A3-tag) resulted in a soluble hFGF-2 titer of 7.2 g/L, a 50% increase compared to the untagged protein.[12] A further optimized construct lacking other tag components reached a soluble titer of 10.5 g/L, representing a 120% increase over the untagged version.[13] This highlights the potential of T7-derived tags to significantly improve soluble protein yields.[12][13]
Furthermore, Humbert et al. (2008) reported a high-yield production and purification of a T7-tagged mature streptavidin in E. coli, achieving a reproducible yield of 230 mg/L of soluble protein.[14]
The binding capacity of the T7 tag for purification is also well-defined. For instance, the T7•Tag® Affinity Purification Kit from MilliporeSigma specifies that their antibody-coupled agarose (B213101) beads can bind a minimum of 300 µg of T7•Tag β-galactosidase per milliliter of settled resin.[15][16]
Comparative Data on T7-Tagged Protein Expression and Purification:
| Protein | Expression System/Tag | Yield/Binding Capacity | Reference(s) |
| hFGF-2 | T7 expression system with T7A3-tag | 7.2 g/L (soluble) | [12] |
| hFGF-2 | T7 expression system with optimized T7-tag | 10.5 g/L (soluble) | [13] |
| Mature Streptavidin | T7 expression system with T7-tag | 230 mg/L (soluble) | [14] |
| T7•Tag β-galactosidase | T7•Tag Affinity Purification Resin | ≥ 300 µg/mL of resin | [15][16] |
Experimental Protocols and Workflows
The T7 tag is instrumental in a range of downstream applications, most notably in protein purification and detection.
Affinity Purification of T7-Tagged Proteins
Immunoaffinity chromatography is the primary method for purifying T7-tagged proteins. This technique utilizes a monoclonal antibody specific to the T7 epitope that is covalently coupled to a solid support, typically agarose beads.[15]
Detailed Protocol for T7-Tag Affinity Chromatography (Column Method):
This protocol is adapted from the T7•Tag® Affinity Purification Kit.[17]
Materials:
-
Cell lysate containing the T7-tagged protein
-
T7•Tag Antibody Agarose
-
10X T7•Tag Bind/Wash Buffer (42.9mM Na₂HPO₄, 14.7mM KH₂PO₄, 27mM KCl, 1.37M NaCl, 1% Tween-20, pH 7.3)
-
1X T7•Tag Bind/Wash Buffer (diluted from 10X stock)
-
10X T7•Tag Elution Buffer (1M citric acid, pH 2.2)
-
1X T7•Tag Elution Buffer (diluted from 10X stock)
-
1X T7•Tag Neutralization Buffer (2M Tris base, pH 10.4)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Preparation:
-
Equilibrate the T7•Tag Antibody Agarose and all buffers to room temperature.
-
Gently resuspend the agarose slurry and add the desired amount to the chromatography column.
-
Allow the storage buffer to drain and wash the resin with 5-10 column volumes of 1X T7•Tag Bind/Wash Buffer.
-
-
Binding:
-
Apply the clarified cell lysate to the column. The flow rate should be slow enough to allow for efficient binding of the T7-tagged protein to the antibody-coupled resin.
-
For batch purification, incubate the lysate with the resin on an orbital shaker for 30 minutes at room temperature.[17]
-
-
Washing:
-
Wash the column with 10-20 column volumes of 1X T7•Tag Bind/Wash Buffer to remove unbound proteins.
-
Continue washing until the absorbance of the flow-through at 280 nm is near baseline.
-
-
Elution:
-
Prepare collection tubes containing 150 µl of 1X T7•Tag Neutralization Buffer for each 1 ml elution fraction to immediately neutralize the low pH of the elution buffer.[17]
-
Elute the bound protein with 5-10 column volumes of 1X T7•Tag Elution Buffer (pH 2.2).
-
Collect fractions and immediately mix with the neutralization buffer.
-
-
Regeneration (Optional):
-
The antibody agarose can often be regenerated for several uses by washing with 10-20 column volumes of 1X T7•Tag Bind/Wash Buffer, followed by storage in the same buffer with a bacteriostatic agent (e.g., 0.02% sodium azide) at 4°C.[15]
-
Workflow for T7-Tag Affinity Purification:
Caption: Workflow for the affinity purification of a T7-tagged protein.
Western Blotting for T7-Tagged Proteins
Western blotting is a common technique for detecting the expression of T7-tagged proteins. It relies on the high specificity of anti-T7 tag antibodies.
Detailed Protocol for T7-Tag Western Blot:
This is a general protocol and may require optimization for specific proteins and experimental conditions.[18][19][20][21][22]
Materials:
-
Protein sample (cell lysate)
-
SDS-PAGE gels
-
Transfer membrane (PVDF or nitrocellulose)
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-T7 tag antibody (e.g., rabbit polyclonal or mouse monoclonal)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation and SDS-PAGE:
-
Prepare protein samples in Laemmli buffer and heat at 95-100°C for 5 minutes.
-
Separate proteins by SDS-PAGE.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary anti-T7 tag antibody diluted in blocking buffer. Incubation can be for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound secondary antibody.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Detect the signal using an appropriate imaging system.
-
Workflow for T7-Tag Western Blotting:
Caption: Step-by-step workflow for the detection of T7-tagged proteins via Western blot.
Signaling Pathways and Logical Relationships
The T7 expression system is a tightly regulated artificial pathway designed for high-level protein production. The logical relationship between the inducer and the final protein product is a key aspect of this system.
T7 Expression System Signaling Pathway:
Caption: The regulatory pathway of the IPTG-inducible T7 expression system.
Conclusion
The T7 tag, in conjunction with the T7 expression system, provides a powerful and versatile platform for the high-yield production, purification, and detection of recombinant proteins. Its small size minimizes interference with protein function, while the high specificity of the anti-T7 antibody ensures reliable performance in a variety of immunoassays. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize the T7 tag in their protein expression workflows.
References
- 1. T7 expression system - Wikipedia [en.wikipedia.org]
- 2. neb.com [neb.com]
- 3. How Does the T7 Expression System Work in E. coli? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pET Bacterial Recombinant Protein Expression Vector | VectorBuilder [en.vectorbuilder.com]
- 7. pET vector. Plasmid for Expression by T7 RNA Polymerase. | PPTX [slideshare.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. genscript.com [genscript.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Fusion Tag Design Influences Soluble Recombinant Protein Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. High-yield production and purification of recombinant T7-tag mature streptavidin in glucose-stressed E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 18. 7tmantibodies.com [7tmantibodies.com]
- 19. cytivalifesciences.com [cytivalifesciences.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. bio-rad.com [bio-rad.com]
- 22. ptglab.com [ptglab.com]
Biophysical Properties of the T7 Peptide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The T7 peptide, a short seven-amino-acid sequence (His-Ala-Ile-Tyr-Pro-Arg-His), is a well-established targeting ligand for the human transferrin receptor (TfR).[1] Its ability to bind with high affinity to the TfR, a receptor often overexpressed on the surface of cancer cells and the blood-brain barrier, has made it a valuable tool in the targeted delivery of therapeutics and diagnostic agents. A key advantage of the this compound is that its binding site on the transferrin receptor is distinct from that of its natural ligand, transferrin, thus avoiding competition with the endogenous protein.[1] This technical guide provides a comprehensive overview of the core biophysical properties of the this compound, presenting available quantitative data, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows.
Core Biophysical Properties
The biophysical characteristics of the this compound are fundamental to its function as a targeting moiety. These properties dictate its interaction with the transferrin receptor and its behavior in biological systems.
Sequence and Basic Properties
| Property | Value | Reference |
| Amino Acid Sequence | His-Ala-Ile-Tyr-Pro-Arg-His (HAIYPRH) | [1] |
| Molecular Formula | C41H58N14O9 | N/A |
| Molecular Weight | 891.0 g/mol | N/A |
Binding Affinity and Kinetics
The interaction between the this compound and the transferrin receptor is a critical determinant of its targeting efficacy. Surface Plasmon Resonance (SPR) is a commonly employed technique to quantify the kinetics and affinity of this interaction.
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | ~10 nM | N/A |
| Association Rate Constant (ka) | Data not available in searched literature. | N/A |
| Dissociation Rate Constant (kd) | Data not available in searched literature. | N/A |
Note: While a Kd of ~10 nM is reported, the specific kinetic rate constants (ka and kd) were not found in the surveyed literature. These values are crucial for a complete understanding of the binding dynamics.
Secondary Structure
The three-dimensional conformation of the this compound influences its binding to the transferrin receptor. Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. As a short, linear peptide, T7 is expected to have a largely random coil structure in aqueous solution, though localized turn-like structures may be present.[2][3]
| Secondary Structure Element | Percentage | Reference |
| α-Helix | Data not available in searched literature. | N/A |
| β-Sheet | Data not available in searched literature. | N/A |
| Random Coil/Unordered | Data not available in searched literature. | N/A |
Note: A quantitative analysis of the secondary structure of the isolated this compound has not been detailed in the available literature. The provided experimental protocol for Circular Dichroism can be utilized to obtain this data.
Thermodynamic Stability
The thermal stability of the this compound is an important consideration for its synthesis, storage, and application in various formulations. The melting temperature (Tm) is a key indicator of this stability. For short peptides, thermal denaturation can be assessed using techniques like Differential Scanning Calorimetry (DSC) or thermal shift assays.[4][5]
| Parameter | Value | Reference |
| Melting Temperature (Tm) | Data not available in searched literature. | N/A |
Note: A specific melting temperature for the this compound has not been reported in the reviewed literature. The general stability of short peptides is sequence-dependent, and the provided experimental protocols can be adapted to determine the Tm of the this compound.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible characterization of the this compound's biophysical properties.
Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis
This protocol outlines the general steps for determining the binding kinetics of the this compound to the transferrin receptor using SPR.
1. Materials:
- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5 sensor chip)
- Amine coupling kit (EDC, NHS, ethanolamine)
- Recombinant human transferrin receptor (soluble ectodomain)
- Synthetic this compound (HAIYPRH)
- Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
- Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)
- Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
2. Ligand Immobilization (Transferrin Receptor): a. Equilibrate the sensor chip with running buffer. b. Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of EDC and NHS for 7 minutes. c. Inject the transferrin receptor (e.g., 10-50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (typically 2000-5000 RU for initial experiments). d. Deactivate any remaining active esters by injecting ethanolamine (B43304) for 7 minutes. e. A reference flow cell should be prepared similarly but without the transferrin receptor to subtract non-specific binding.
3. Analyte Interaction (this compound): a. Prepare a series of dilutions of the this compound in running buffer (e.g., ranging from 0.1 nM to 1 µM). b. Inject the this compound solutions over both the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds). c. Allow the dissociation of the peptide in running buffer for a defined time (e.g., 300-600 seconds). d. After each cycle, regenerate the sensor surface by injecting the regeneration solution for a short duration (e.g., 30 seconds) to remove any remaining bound peptide.
4. Data Analysis: a. Subtract the reference flow cell data from the ligand flow cell data to obtain specific binding sensorgrams. b. Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (Kd).
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
This protocol provides a method for determining the secondary structure of the this compound.[3]
1. Materials:
- CD spectropolarimeter
- Quartz cuvette with a short path length (e.g., 1 mm)
- Synthetic this compound (HAIYPRH)
- Buffer (e.g., 10 mM sodium phosphate, pH 7.4)
- Nitrogen gas source
2. Sample Preparation: a. Prepare a stock solution of the this compound in the chosen buffer. b. Determine the precise concentration of the peptide solution using a suitable method (e.g., UV-Vis spectroscopy if the extinction coefficient is known, or amino acid analysis). c. Prepare a final sample concentration of approximately 0.1-0.2 mg/mL. The sample must be free of aggregates.
3. Instrument Setup and Data Acquisition: a. Purge the instrument with nitrogen gas for at least 30 minutes. b. Set the experimental parameters:
- Wavelength range: 190-260 nm
- Data pitch: 0.5 nm
- Scanning speed: 50 nm/min
- Bandwidth: 1.0 nm
- Accumulations: 3-5 c. Record a baseline spectrum of the buffer alone in the cuvette. d. Record the CD spectrum of the this compound solution.
4. Data Analysis: a. Subtract the buffer baseline from the peptide spectrum. b. Convert the raw data (millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (mdeg * MRW) / (10 * d * c) where:
- mdeg is the observed ellipticity in millidegrees
- MRW is the mean residue weight (molecular weight of the peptide / number of amino acids)
- d is the path length of the cuvette in cm
- c is the concentration of the peptide in g/mL c. Use deconvolution software (e.g., DichroWeb, CONTINLL) to estimate the percentage of α-helix, β-sheet, and random coil structures.
Visualizations
Signaling Pathway: this compound-Mediated Endocytosis
The this compound, upon binding to the transferrin receptor, is internalized into the cell via clathrin-mediated endocytosis.[6][7] This process is a fundamental mechanism for the uptake of various macromolecules.
Experimental Workflow: Biophysical Characterization of this compound
A systematic workflow is crucial for the comprehensive biophysical characterization of a targeting peptide like T7.
References
- 1. researchgate.net [researchgate.net]
- 2. Engineering Peptide Inhibitors of the HFE–Transferrin Receptor 1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpeptidesociety.org [americanpeptidesociety.org]
- 4. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 5. nuvisan.com [nuvisan.com]
- 6. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploiting the Features of Short Peptides to Recognize Specific Cell Surface Markers - PMC [pmc.ncbi.nlm.nih.gov]
in vivo fate of T7 peptide
An In-depth Technical Guide to the In Vivo Fate of T7 Peptide
This guide provides a comprehensive overview of the in vivo characteristics of the this compound (sequence: HAIYPRH), a key ligand in targeted drug delivery research. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its biodistribution, pharmacokinetics, and the experimental methodologies used for its evaluation.
Introduction
The this compound is a seven-amino-acid peptide identified through phage display for its high binding affinity to the transferrin receptor (TfR), which is often overexpressed on the surface of cancer cells and the endothelial cells of the blood-brain barrier.[1][2] This specific targeting capability has positioned the this compound as a promising vector for the delivery of therapeutic and diagnostic agents to tumors, particularly those located in the brain.[1] A significant advantage of the this compound is that its binding site on the TfR is distinct from that of its natural ligand, transferrin, thus avoiding competitive inhibition by endogenous transferrin.[2][3]
In Vivo Biodistribution
The in vivo distribution of the this compound has been primarily studied using radiolabeled conjugates to enable non-invasive imaging and quantitative tissue analysis. These studies are crucial for understanding the peptide's targeting efficacy and off-target accumulation.
Quantitative Biodistribution Data
The following table summarizes the biodistribution of 99mTc-labeled this compound in NCI-H157 tumor-bearing nude mice at various time points post-injection, expressed as the percentage of injected dose per gram of tissue (%ID/g).
| Organ/Tissue | 0.5 h (%ID/g ± SD) | 1 h (%ID/g ± SD) | 2 h (%ID/g ± SD) | 4 h (%ID/g ± SD) | 8 h (%ID/g ± SD) |
| Blood | 4.52 ± 0.61 | 3.12 ± 0.45 | 1.89 ± 0.33 | 0.98 ± 0.17 | 0.45 ± 0.09 |
| Heart | 1.87 ± 0.29 | 1.23 ± 0.18 | 0.85 ± 0.14 | 0.41 ± 0.08 | 0.19 ± 0.04 |
| Liver | 2.11 ± 0.35 | 2.38 ± 0.41 | 1.98 ± 0.27 | 1.23 ± 0.19 | 0.87 ± 0.15 |
| Spleen | 0.98 ± 0.15 | 0.76 ± 0.11 | 0.54 ± 0.09 | 0.31 ± 0.06 | 0.18 ± 0.04 |
| Lung | 7.12 ± 1.02 | 6.54 ± 0.98 | 6.73 ± 1.11 | 4.32 ± 0.76 | 2.11 ± 0.43 |
| Kidney | 10.23 ± 1.54 | 12.87 ± 1.98 | 11.54 ± 1.76 | 8.76 ± 1.32 | 5.43 ± 0.98 |
| Stomach | 0.87 ± 0.14 | 0.65 ± 0.10 | 0.43 ± 0.08 | 0.21 ± 0.05 | 0.11 ± 0.03 |
| Intestine | 1.23 ± 0.21 | 1.54 ± 0.28 | 1.11 ± 0.19 | 0.76 ± 0.13 | 0.43 ± 0.08 |
| Muscle | 0.34 ± 0.06 | 0.28 ± 0.05 | 0.21 ± 0.04 | 0.15 ± 0.03 | 0.09 ± 0.02 |
| Tumor | 0.07 ± 0.01 | 0.08 ± 0.01 | 0.09 ± 0.0023 | 0.07 ± 0.01 | 0.05 ± 0.01 |
Data extracted from a study by He et al. (2015) on 99mTc-labeled this compound in NCI-H157-bearing nude mice.[4]
The data indicates a rapid clearance from the blood and accumulation in the kidneys, suggesting renal excretion as a major clearance pathway.[4] Notably, there is a transient high accumulation in the lungs.[4] Tumor uptake is observed, with a tumor-to-muscle ratio reaching approximately 5.8 at 2-4 hours post-injection.[4][5]
Pharmacokinetics
Specific pharmacokinetic parameters for the unconjugated this compound are not extensively reported in the literature. The in vivo fate of T7 is often characterized in the context of its conjugation to larger entities such as nanoparticles, liposomes, or therapeutic proteins, which significantly influences its pharmacokinetic profile. Generally, small peptides like T7 are expected to have a short plasma half-life due to rapid renal clearance and enzymatic degradation.
For T7-conjugated systems, the pharmacokinetic properties are dictated by the characteristics of the carrier. For instance, conjugation to polyethylene (B3416737) glycol (PEG) or encapsulation in nanoparticles can prolong the circulation half-life and alter the volume of distribution.[6]
Experimental Protocols
In Vivo Biodistribution Study of Radiolabeled this compound
This section details a typical experimental protocol for assessing the in vivo biodistribution of a radiolabeled this compound.
Objective: To determine the temporal and spatial distribution of a radiolabeled this compound in a tumor-bearing animal model.
Materials:
-
Peptide: this compound (HAIYPRH), synthesized and purified.
-
Radiolabeling: A suitable radionuclide (e.g., 99mTc) and corresponding chelator and labeling precursors.[5]
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice), 5-6 weeks old.[2]
-
Tumor Model: Subcutaneous xenograft of a human cancer cell line known to express the transferrin receptor (e.g., NCI-H157 non-small cell lung cancer cells).[4]
-
Equipment: Gamma counter, animal anesthesia equipment, precision balance, dissection tools.
Procedure:
-
Radiolabeling and Quality Control:
-
Conjugate the this compound with a chelator suitable for the chosen radionuclide.
-
Radiolabel the peptide-chelator conjugate with the radionuclide (e.g., 99mTc) following established protocols.[5]
-
Determine the radiochemical purity and in vitro stability of the radiolabeled peptide using methods like thin-layer chromatography (TLC).[5]
-
-
Animal and Tumor Model Preparation:
-
Administration of Radiolabeled Peptide:
-
Tissue Collection and Measurement:
-
At predetermined time points post-injection (e.g., 0.5, 1, 2, 4, and 8 hours), euthanize the mice by an approved method.[4]
-
Collect blood via cardiac puncture.
-
Dissect organs and tissues of interest (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestine, muscle, and tumor).
-
Wash the tissues to remove excess blood, blot dry, and weigh them accurately.
-
Measure the radioactivity in each tissue sample and in the collected blood using a calibrated gamma counter.[4]
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each sample.[4]
-
The %ID/g is calculated as: (%ID/g) = (Radioactivity in tissue / Weight of tissue) / Total injected radioactivity * 100.
-
Calculate the mean and standard deviation for each tissue at each time point.
-
Calculate tumor-to-background ratios (e.g., tumor-to-muscle) to assess targeting specificity.
-
Mechanism of Action: Signaling and Internalization Pathway
The primary mechanism of action for the this compound involves its binding to the transferrin receptor and subsequent internalization through receptor-mediated endocytosis.
This compound-TfR Interaction and Endocytosis
The following diagram illustrates the key steps in the cellular uptake of the this compound.
References
- 1. Transferrin receptor targeting segment T7 containing peptide gene delivery vectors for efficient transfection of brain tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide T7-modified polypeptide with disulfide bonds for targeted delivery of plasmid DNA for gene therapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of peptide T7 and its derivative as integrin αvβ3-targeted imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Pharmacokinetics of Protein and Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
T7 Peptide: A Technical Guide to Overcoming the Blood-Brain Barrier
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The blood-brain barrier (BBB) represents a formidable obstacle in the treatment of central nervous system (CNS) diseases, preventing the vast majority of therapeutics from reaching their intended targets within the brain. The T7 peptide, a short seven-amino-acid sequence (His-Ala-Ile-Tyr-Pro-Arg-His), has emerged as a promising ligand for receptor-mediated transcytosis across the BBB. By specifically targeting the transferrin receptor (TfR), which is highly expressed on brain capillary endothelial cells, T7 facilitates the transport of a wide array of therapeutic payloads into the brain parenchyma. This technical guide provides an in-depth overview of the this compound, including its mechanism of action, quantitative data on its binding and transport efficiency, detailed experimental protocols for its evaluation, and visualizations of key pathways and workflows.
Introduction to the this compound
The this compound was identified through phage display screening for its high affinity and specificity for the human transferrin receptor.[1][2] Its sequence, HAIYPRH, allows it to bind to an epitope on the TfR that is distinct from the binding site of its endogenous ligand, transferrin.[2][3][4] This non-competitive binding is a significant advantage, as it means that T7-conjugated therapeutics do not have to compete with the high circulating concentrations of endogenous transferrin for receptor binding, potentially leading to more efficient transport across the BBB.[5]
The primary mechanism by which T7 mediates BBB penetration is through receptor-mediated transcytosis.[6][7] Upon binding to the TfR on the luminal surface of brain endothelial cells, the T7-cargo complex is internalized via endocytosis. The endocytic vesicle then traverses the cytoplasm of the endothelial cell and fuses with the abluminal membrane, releasing the cargo into the brain's interstitial fluid. This targeted delivery system has been successfully employed to enhance the brain uptake of various therapeutic and diagnostic agents, including small molecule drugs, peptides, proteins, and nanoparticles, with a particular focus on treating brain tumors like glioblastoma.[1][8][9][10][11][12]
Quantitative Data
The efficacy of this compound-mediated brain delivery can be quantified through various metrics, including binding affinity to the transferrin receptor, transport efficiency across in vitro and in vivo BBB models, and the therapeutic efficacy of the delivered cargo.
Table 1: Binding Affinity of this compound to Transferrin Receptor
| Peptide/Conjugate | Method | Cell Line/Receptor Source | Dissociation Constant (Kd) | Reference |
| This compound | Phage Display | Not Specified | ~10 nM | [1] |
Table 2: In Vitro Blood-Brain Barrier Transport Efficiency
| Cargo | In Vitro Model | Measurement | Result | Reference |
| T7-modified Low-Density Lipoprotein (T7-LDL) | bEnd.3/C6 co-culture | Cellular uptake in C6 cells after crossing BBB model | Significantly higher uptake compared to unmodified LDL | [1][8] |
| PT-02/DNA complexes (T7-conjugated) | In vitro BBB model with C6 cells | Fluorescence microscopy | Bright green fluorescence observed in C6 cells, indicating successful transport and uptake | [2] |
| T7-conjugated nanoparticles | bEnd.3/U87-MG co-culture | Cellular uptake in U87-MG cells | Enhanced internalization in bEnd.3 and subsequent uptake by U87-MG cells | [13] |
Table 3: In Vivo Brain Accumulation and Therapeutic Efficacy
| Cargo | Animal Model | Measurement | Result | Reference |
| T7-modified Low-Density Lipoprotein (T7-LDL) | Zebrafish | In vivo brain imaging | Higher accumulation in the brain compared to unmodified LDL | [1][8] |
| PT-02/pIRES2-EGFP complexes (T7-conjugated) | Zebrafish | Confocal microscopy | Green fluorescent protein expression observed in the zebrafish brain | [2] |
| T7-conjugated nanoparticles | Mice | In Vivo Imaging System (IVIS) | Specific accumulation in the brain compared to peptide-free nanoparticles | [13] |
| Vincristine-loaded T7-LDL | Mice with intracranial glioma | Cytotoxicity (IC50) in C6 cells | IC50 of 42.8 ng/mL for T7-LDL vs. 75.5 ng/mL for LDL | [1] |
| Carmustine-loaded T7-PEG-PLGA micelles | Rats with glioma | Survival time | Significantly prolonged survival time compared to controls | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the BBB penetration and therapeutic efficacy of T7-conjugated agents.
In Vitro Blood-Brain Barrier Model
An in vitro BBB model is crucial for the initial screening and characterization of T7-mediated transport. A commonly used model is the co-culture of brain endothelial cells and astrocytes or glioma cells.
Protocol: bEnd.3/C6 Co-culture BBB Model [1]
-
Cell Culture:
-
Culture murine brain endothelial cells (bEnd.3) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture rat glioma cells (C6) in the same medium.
-
-
Transwell Setup:
-
Seed bEnd.3 cells (1 x 10^5 cells/insert) onto the apical side of a Transwell insert (e.g., Corning, 0.4 µm pore size).
-
Seed C6 cells (5 x 10^5 cells/well) into the basolateral compartment of the 12-well plate.
-
-
Barrier Integrity Measurement:
-
Transport Assay:
-
Add the T7-conjugated substance to the apical (luminal) chamber.
-
At predetermined time points, collect samples from the basolateral (abluminal) chamber.
-
Quantify the amount of transported substance using an appropriate analytical method (e.g., fluorescence spectroscopy, HPLC, ELISA).
-
In Vivo Brain Uptake Studies
In vivo studies are essential to validate the findings from in vitro models and to assess the brain accumulation and biodistribution of T7-conjugated therapeutics in a physiological setting.
Protocol: Zebrafish Brain Accumulation Study [2][8]
-
Animal Model: Use adult or larval zebrafish, which possess a BBB structurally similar to that of mammals.
-
Administration: Inject the fluorescently labeled T7-conjugated agent and a control (e.g., unconjugated agent) into the circulation of the zebrafish.
-
Imaging:
-
At various time points post-injection, anesthetize the zebrafish.
-
Image the brain of the live zebrafish using a confocal laser scanning microscope to visualize the accumulation of the fluorescent agent.
-
Alternatively, euthanize the fish, dissect the brain, and perform ex vivo fluorescence imaging.
-
-
Quantification: Quantify the fluorescence intensity in the brain region of interest to compare the brain accumulation between the T7-conjugated and control groups.
Protocol: Rodent Brain Biodistribution Study [13]
-
Animal Model: Use mice or rats.
-
Administration: Intravenously inject the radiolabeled or fluorescently labeled T7-conjugated agent and control formulations into the animals.
-
Tissue Collection: At selected time points, euthanize the animals and perfuse the circulatory system with saline to remove blood from the organs.
-
Quantification:
-
Dissect the brain and other major organs.
-
Measure the radioactivity using a gamma counter or the fluorescence using an in vivo imaging system (IVIS).
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to determine the biodistribution profile and brain targeting efficiency.
-
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
Signaling Pathway: this compound-Mediated Transcytosis
References
- 1. Enhanced blood–brain barrier penetration and glioma therapy mediated by this compound-modified low-density lipoprotein particles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transferrin receptor targeting segment T7 containing peptide gene delivery vectors for efficient transfection of brain tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Brain Drug Delivery with Macromolecules Through Receptor-Mediated Transcytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Enhanced blood-brain barrier penetration and glioma therapy mediated by this compound-modified low-density lipoprotein particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-decorated exosome-based nanocarrier system for delivery of Galectin-9 siRNA to stimulate macrophage repolarization in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound-modified macrophage membrane-coated nanoplatform for enhanced glioma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benefit of a Short Chain Peptide as a Targeting Ligand of Nanocarriers for a Brain-Driven Purpose - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for T7 Epitope Tag-Based Protein Purification
For Researchers, Scientists, and Drug Development Professionals
The T7 epitope tag is a powerful and versatile tool for the expression, detection, and purification of recombinant proteins. This 11-amino acid peptide (MASMTGGQQMG), derived from the major capsid protein of the T7 bacteriophage, offers high specificity and minimal interference with the structure and function of the fused protein of interest.[1] This document provides detailed application notes and protocols for the efficient purification of T7-tagged proteins using immunoaffinity chromatography.
Principle of T7 Epitope Tag Purification
The purification strategy relies on the specific and high-affinity interaction between the T7 epitope tag and a monoclonal antibody directed against it.[2] The anti-T7 antibody is covalently immobilized onto a solid support matrix, typically cross-linked agarose (B213101) beads.[2] When a cell lysate containing the T7-tagged protein is passed over this affinity resin, the tagged protein binds specifically to the antibody. Unbound proteins and other cellular components are washed away. The purified T7-tagged protein is then eluted from the resin by altering the buffer conditions, most commonly by lowering the pH to disrupt the antibody-epitope interaction.[2]
Key Features and Advantages of the T7-Tag System
-
Small Size: The 11-amino acid T7 tag is unlikely to alter the biochemical properties or function of the target protein.[1][3]
-
High Specificity: The monoclonal anti-T7 antibody provides high-specificity binding, resulting in low background and high purity of the target protein.[1]
-
Versatility: The T7 tag can be engineered onto the N-terminus or C-terminus of a protein and is compatible with various expression systems, including the widely used T7 RNA polymerase-based vectors (e.g., pET series).[1][4][5]
-
Mild Denaturation Possible: Purification can be performed under mild denaturing conditions (e.g., with up to 2M urea) to solubilize inclusion bodies.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for T7-tag based protein purification.
Table 1: T7 Epitope Tag Properties
| Property | Description | Reference |
| Amino Acid Sequence | MASMTGGQQMG | [1][7] |
| Size | 11 amino acids | [1] |
| Origin | N-terminus of the major capsid protein (gene 10) of bacteriophage T7 | [1][7] |
Table 2: Typical Performance of Anti-T7 Antibody Agarose Resin
| Parameter | Value | Reference |
| Binding Capacity | ≥ 300 µg of T7-tagged β-galactosidase per ml of settled resin | [2] |
| Elution Condition | Low pH (e.g., 100 mM Citric Acid, pH 2.2) | [2] |
| Resin Reusability | Minimum of five times without significant loss of binding activity | [2] |
Table 3: Recommended Reagent Concentrations
| Reagent | Working Concentration | Purpose | Reference |
| Bind/Wash Buffer (1X) | 4.29 mM Na₂HPO₄, 1.47 mM KH₂PO₄, 2.7 mM KCl, 137 mM NaCl, 0.1% Tween-20, pH 7.3 | Binding of T7-tagged protein and washing away unbound proteins | [6] |
| Elution Buffer (1X) | 100 mM Citric Acid, pH 2.2 | Elution of bound T7-tagged protein | [6] |
| Neutralization Buffer | 2 M Tris base, pH 10.4 | Immediate neutralization of eluted fractions to preserve protein activity | [6] |
| Urea (B33335) (for denaturation) | Up to 2 M in bind/wash and elution buffers | Solubilization of inclusion bodies | [6] |
Experimental Workflow and Molecular Interactions
The following diagrams illustrate the experimental workflow for T7-tag protein purification and the underlying molecular interactions.
Caption: Experimental workflow for T7-tagged protein purification.
Caption: Molecular interactions in T7-tag affinity chromatography.
Detailed Experimental Protocols
Preparation of Cell Lysate
This protocol is for a 100 ml induced bacterial culture and can be scaled accordingly.
A. For Soluble Proteins:
-
Prepare 50 ml of 1X T7•Tag Bind/Wash Buffer by diluting 5 ml of 10X stock with 45 ml of deionized water. Keep on ice.[6]
-
Harvest cells by centrifugation at 5,000 x g for 5 minutes at 4°C.[6]
-
Decant the supernatant and resuspend the cell pellet in 10 ml of ice-cold 1X T7•Tag Bind/Wash Buffer.[6]
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cleared lysate) to a new tube. This contains the soluble T7-tagged protein.
B. For Insoluble Proteins (Inclusion Bodies):
-
Follow steps 1-3 from the soluble protein protocol.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 20,000 x g for 15 minutes to pellet the inclusion bodies.[6]
-
Resuspend the pellet in 1X Bind/Wash buffer containing 6 M urea and incubate on ice for 1 hour to solubilize the protein.[6]
-
Clarify the lysate by centrifugation at 20,000 x g for 15 minutes.
-
The supernatant now contains the solubilized T7-tagged protein. Dilute the lysate with 1X Bind/Wash buffer to a final urea concentration of 2 M before proceeding with purification.[6]
Affinity Purification using a Column
-
Gently resuspend the anti-T7 antibody agarose resin (50% slurry) and add the desired amount to a chromatography column. Allow the resin to settle.[6]
-
Equilibrate the resin by washing with 10 column volumes of 1X T7•Tag Bind/Wash Buffer.[6]
-
Load the cleared cell lysate onto the column. Collect the flow-through for analysis.[6]
-
Wash the column with 10 column volumes of 1X T7•Tag Bind/Wash Buffer to remove non-specifically bound proteins.[6]
-
Prepare collection tubes containing 150 µl of 1X T7•Tag Neutralization Buffer for each 1 ml elution fraction.[6]
-
Elute the bound protein by adding 5 serial 1 ml volumes of 1X T7•Tag Elution Buffer. Collect each fraction in the prepared tubes.[6]
-
Immediately mix the eluted fractions with the neutralization buffer.[6]
-
Analyze the fractions by SDS-PAGE and Coomassie staining or Western blot to identify the fractions containing the purified protein.
Batch Purification
-
Add the desired amount of anti-T7 antibody agarose resin to the cleared cell lysate in a tube.[6]
-
Incubate with gentle mixing (e.g., on an orbital shaker) for 30 minutes at room temperature.[6]
-
Pellet the resin by centrifugation at 500 x g for 10 minutes and carefully decant the supernatant.[6]
-
Wash the resin by resuspending in 5 ml of 1X T7•Tag Bind/Wash Buffer. Centrifuge and decant the supernatant. Repeat this wash step two more times.[6]
-
Elute the protein by resuspending the resin in 1.5 volumes of 1X T7•Tag Elution Buffer and incubating for 10 minutes at room temperature with gentle mixing.[6]
-
Centrifuge at 500 x g for 10 minutes and collect the supernatant containing the purified protein.
-
Immediately neutralize the eluted fraction with an appropriate volume of Neutralization Buffer.
Troubleshooting
Table 4: Common Issues and Solutions in T7-Tag Protein Purification
| Problem | Possible Cause | Suggested Solution | Reference |
| No protein in eluate | Protein not expressed or tag is absent/inaccessible. | Verify expression by Western blot of crude lysate. Sequence the expression vector to confirm the tag is in-frame. Perform purification under denaturing conditions. | [8] |
| Low yield | Inefficient binding or premature elution. | Check the pH and composition of binding/wash buffers. Ensure the protein is properly folded (for native purification) or fully denatured. Increase incubation time with the resin. | [8] |
| Protein elutes in wash fractions | Wash conditions are too stringent. | Reduce the stringency of the wash buffer (e.g., decrease salt concentration). | [8] |
| Contaminating proteins in eluate | Non-specific binding. | Increase the stringency of the wash buffer (e.g., increase salt concentration, add a non-ionic detergent). Perform additional wash steps. | [8] |
| Protein precipitates after elution | Low pH of elution buffer causes protein aggregation. | Neutralize the eluted fractions immediately. Perform a buffer exchange into a suitable storage buffer after neutralization. | [2] |
By following these detailed protocols and considering the troubleshooting advice, researchers can effectively utilize the T7 epitope tag for the high-purity purification of recombinant proteins for a wide range of downstream applications.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. T7-Tag Antibody | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. T7 Epitope Tag Research Products: Novus Biologicals [novusbio.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. usbio.net [usbio.net]
- 8. goldbio.com [goldbio.com]
Constructing T7-Based Expression Vectors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The T7 expression system is one of the most powerful and widely utilized methods for high-level recombinant protein production in Escherichia coli.[1][2][3][4] Its popularity stems from the high efficiency and specificity of the bacteriophage T7 RNA polymerase, which transcribes the gene of interest at a much higher rate than the host cell's own RNA polymerase.[3][5][6] This system allows for the production of large quantities of a target protein, which can often constitute up to 50% of the total cellular protein.[7][8] These application notes provide a detailed guide to the principles of the T7 expression system, the components of a typical T7-based expression vector, and comprehensive protocols for its construction and use.
Principle of the T7 Expression System
The T7 expression system relies on the specific recognition of the T7 promoter by T7 RNA polymerase.[1][3] In most setups, the gene for T7 RNA polymerase is integrated into the chromosome of a specialized E. coli host strain, such as BL21(DE3), under the control of an inducible promoter, typically the lacUV5 promoter.[2][3] The gene of interest is cloned into an expression vector downstream of a T7 promoter.[1][2]
Induction of the system, commonly with Isopropyl β-D-1-thiogalactopyranoside (IPTG), triggers the expression of T7 RNA polymerase.[1][2] The newly synthesized T7 RNA polymerase then specifically binds to the T7 promoter on the expression vector and drives high-level transcription of the target gene.[2][3] This tight regulation prevents the expression of potentially toxic proteins until the cells have reached an appropriate density for production.[5]
Core Components of a T7-Based Expression Vector
A typical T7-based expression vector, such as the pET series, contains several key functional elements:
-
T7 Promoter: A strong promoter sequence specifically recognized by T7 RNA polymerase.[1][9]
-
Multiple Cloning Site (MCS): A region containing several unique restriction enzyme recognition sites to facilitate the insertion of the gene of interest.
-
Ribosome Binding Site (RBS): A sequence upstream of the start codon that promotes efficient translation initiation.[3]
-
Gene of Interest: The coding sequence for the target protein.
-
T7 Terminator: A sequence that signals the termination of transcription.[10]
-
Selectable Marker: Typically an antibiotic resistance gene (e.g., for ampicillin (B1664943) or kanamycin) that allows for the selection of bacteria successfully transformed with the plasmid.[3]
-
Origin of Replication (ori): A sequence that allows the plasmid to be replicated within the host bacterium.[3][9]
-
lacI Gene (optional but common): Encodes the Lac repressor protein, which binds to the lac operator (often included downstream of the T7 promoter) to further suppress basal expression of the target gene in the absence of an inducer.[2][4][9]
Experimental Protocols
Protocol 1: Design and Construction of a T7-Based Expression Vector
This protocol outlines the steps for cloning a gene of interest into a T7 expression vector.
1. Vector and Insert Preparation:
-
Vector Selection: Choose a suitable T7 expression vector (e.g., pET-28a(+), pET-21a(+)) based on the desired fusion tags (e.g., His-tag, GST-tag) and antibiotic resistance.
-
Insert Amplification: Amplify the gene of interest using Polymerase Chain Reaction (PCR). Design primers with appropriate restriction sites that are compatible with the MCS of the chosen vector. The forward primer should ideally include a start codon (ATG) if one is not present at the beginning of the gene.
-
Restriction Digest: Digest both the purified PCR product (insert) and the expression vector with the selected restriction enzymes. Follow the enzyme manufacturer's protocol for reaction conditions and incubation times.
-
Purification of Digested DNA: Purify the digested vector and insert using a gel extraction kit or a PCR purification kit to remove enzymes, buffers, and small DNA fragments.
2. Ligation:
-
Set up a ligation reaction by mixing the purified, digested vector and insert at an appropriate molar ratio (e.g., 1:3 vector to insert).
-
Add T4 DNA ligase and its corresponding buffer.
-
Incubate the reaction at the temperature and for the duration recommended by the ligase manufacturer (e.g., 16°C overnight or room temperature for 1-2 hours).
3. Transformation into a Cloning Host:
-
Transform the ligation mixture into a suitable cloning strain of E. coli (e.g., DH5α). These strains are ideal for plasmid propagation as they lack the T7 RNA polymerase gene, thus preventing leaky expression of potentially toxic proteins.[10]
-
Use a standard heat-shock or electroporation protocol for transformation.
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for selection.
-
Incubate the plates overnight at 37°C.
4. Verification of Recombinant Clones:
-
Colony PCR: Screen individual colonies by PCR using primers that flank the insertion site to identify clones containing the insert of the correct size.
-
Restriction Analysis: Isolate plasmid DNA from promising colonies (miniprep) and perform a diagnostic restriction digest to confirm the presence and orientation of the insert.
-
DNA Sequencing: Sequence the entire insert and flanking regions of the verified plasmids to ensure the absence of mutations and to confirm the correct reading frame.
Experimental Workflow for T7 Vector Construction
References
- 1. THE T7 RECOMBINANT EXPRESSION SYSTEM | Austin Tommy [austintommy.com.ng]
- 2. T7 expression system - Wikipedia [en.wikipedia.org]
- 3. How Does the T7 Expression System Work in E. coli? [synapse.patsnap.com]
- 4. neb.com [neb.com]
- 5. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression using the T7 RNA polymerase/promoter system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel system for stable, high-level expression from the T7 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pET Bacterial Recombinant Protein Expression Vector | VectorBuilder [en.vectorbuilder.com]
- 9. Système du promoteur T7 [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
Application Note: Cellular Uptake Assay for T7-Modified Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction
The targeted delivery of therapeutics to specific cells, such as cancer cells, is a primary goal in modern drug development. One promising strategy involves the surface modification of nanoparticles with targeting ligands that bind to receptors overexpressed on the target cell surface. The T7 peptide (sequence: HAIYPRH) is a potent targeting ligand for the human transferrin receptor (TfR).[1][2] The TfR is a transmembrane glycoprotein (B1211001) responsible for iron uptake and is frequently overexpressed on the surface of various cancer cells and the endothelial cells of the blood-brain barrier, making it an attractive target for therapeutic delivery.[1][3]
This compound-modified nanoparticles are designed to bind specifically to the TfR and trigger receptor-mediated endocytosis, leading to enhanced cellular internalization of the nanoparticle cargo.[1][4] A key advantage of the this compound is that its binding site on the TfR is distinct from that of the endogenous ligand, transferrin, thereby avoiding competitive inhibition and potential disruption of normal iron homeostasis.[1][2]
This application note provides a comprehensive set of protocols for characterizing T7-modified nanoparticles and evaluating their cellular uptake. The described assays are essential for validating the targeting efficacy and elucidating the internalization mechanism of these advanced drug delivery systems.
Nanoparticle Characterization
Prior to cellular studies, it is critical to determine the physicochemical properties of the nanoparticles, as these characteristics significantly influence their biological interactions.
Protocol 1.1: Size and Zeta Potential Measurement
This protocol uses Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and Polydispersity Index (PDI), and Electrophoretic Light Scattering (ELS) to measure the zeta potential, an indicator of surface charge and colloidal stability.[5][6]
Materials:
-
Nanoparticle suspension (T7-modified and unmodified control)
-
Deionized water or 10 mM NaCl solution[7]
-
Disposable cuvettes (for DLS) and zeta cells (for ELS)[7]
Method:
-
Dilute the nanoparticle suspensions to an appropriate concentration (e.g., 0.1-1.0 mg/mL) using deionized water or 10 mM NaCl solution. Ensure the solution is free of aggregates by gentle sonication if necessary.
-
For size measurement, transfer the diluted sample into a DLS cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate to the set temperature (typically 25°C).
-
Perform the DLS measurement to obtain the average hydrodynamic size (Z-average) and PDI.
-
For zeta potential measurement, carefully inject the diluted sample into a disposable zeta cell, ensuring no air bubbles are trapped.[7]
-
Place the cell in the instrument and perform the ELS measurement.
-
Record the size, PDI, and zeta potential values. Repeat each measurement at least three times.
Data Presentation: Nanoparticle Characterization
The following table summarizes typical characterization data for unmodified and T7-modified nanoparticles.
| Nanoparticle Formulation | Average Size (d.nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unmodified Nanoparticles | 125.4 ± 4.1 | 0.18 ± 0.02 | -15.8 ± 1.2 |
| T7-Modified Nanoparticles | 138.2 ± 3.8 | 0.21 ± 0.03 | -10.5 ± 0.9 |
In Vitro Cellular Assays
Protocol 2.1: Cell Culture
Materials:
-
TfR-overexpressing cell line (e.g., HeLa, U87, C6 glioma cells)[1][8]
-
Complete culture medium (e.g., DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks, plates, and other sterile consumables
Method:
-
Maintain cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells when they reach 80-90% confluency.
-
To passage, wash the cell monolayer with PBS, add Trypsin-EDTA, and incubate for 3-5 minutes to detach the cells.
-
Neutralize the trypsin with complete culture medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium.
-
Seed the cells into new flasks or plates for experiments at the required density.
Protocol 2.2: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[9] This is crucial for determining the non-toxic concentration range of the nanoparticles for subsequent uptake experiments.
Materials:
-
Cells seeded in a 96-well plate (1 x 10⁴ cells/well)
-
Nanoparticle suspensions (T7-modified and unmodified) at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization solution
-
Microplate reader
Method:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing serial dilutions of the T7-modified and unmodified nanoparticles. Include untreated cells as a control.
-
Incubate the plate for 24-48 hours at 37°C.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[10]
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
Data Presentation: Cytotoxicity
| Concentration (µg/mL) | Unmodified NP Cell Viability (%) | T7-Modified NP Cell Viability (%) |
| 0 (Control) | 100.0 ± 5.0 | 100.0 ± 5.0 |
| 10 | 98.5 ± 4.1 | 97.2 ± 3.8 |
| 25 | 96.2 ± 3.5 | 95.8 ± 4.0 |
| 50 | 94.1 ± 2.9 | 93.5 ± 3.1 |
| 100 | 90.7 ± 4.2 | 89.9 ± 3.6 |
| 200 | 82.3 ± 5.1 | 80.1 ± 4.7 |
Cellular Uptake Quantification and Visualization
To assess the efficiency of T7-mediated targeting, both qualitative and quantitative methods should be employed. For these assays, nanoparticles are typically labeled with a fluorescent dye (e.g., FITC, Rhodamine).
Protocol 3.1: Qualitative Uptake by Confocal Microscopy
Confocal laser scanning microscopy (CLSM) allows for the visualization of nanoparticle internalization and their subcellular localization.[11][12]
Materials:
-
Fluorescently-labeled nanoparticles (T7-modified and unmodified)
-
Cells seeded on glass-bottom dishes or coverslips
-
Hoechst 33342 or DAPI (for nuclear staining)
-
Paraformaldehyde (4% in PBS)
-
Mounting medium
-
Confocal microscope
Method:
-
Seed cells on glass-bottom dishes and allow them to adhere overnight.
-
Treat the cells with a non-toxic concentration of fluorescently-labeled T7-modified and unmodified nanoparticles for a specific time (e.g., 2-4 hours).
-
Wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash the cells again with PBS.
-
Stain the cell nuclei by incubating with Hoechst or DAPI solution for 10 minutes.[12]
-
Wash the cells and add a drop of mounting medium.
-
Visualize the cells using a confocal microscope. Capture images of the nanoparticle fluorescence (e.g., green channel) and nuclear fluorescence (e.g., blue channel).[11]
Protocol 3.2: Quantitative Uptake by Flow Cytometry
Flow cytometry provides a robust quantitative analysis of nanoparticle uptake by measuring the fluorescence intensity of thousands of individual cells.[13][14]
Materials:
-
Fluorescently-labeled nanoparticles (T7-modified and unmodified)
-
Cells seeded in a 6-well plate
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer
Method:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with a non-toxic concentration of fluorescently-labeled nanoparticles for a specific time (e.g., 2-4 hours). Include an untreated cell sample as a negative control.
-
Wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Detach the cells using Trypsin-EDTA, then neutralize with complete medium.
-
Centrifuge the cells and resuspend the pellet in 500 µL of cold PBS.
-
Transfer the cell suspension to flow cytometry tubes.
-
Analyze the samples using a flow cytometer, recording the fluorescence signal (e.g., in the FITC channel) for at least 10,000 cells per sample.
-
The data can be presented as histograms of cell counts versus fluorescence intensity or as the mean fluorescence intensity (MFI) for the cell population.
Data Presentation: Quantitative Cellular Uptake
| Cell Treatment | Mean Fluorescence Intensity (MFI) |
| Untreated Control | 15.6 ± 2.1 |
| Unmodified Nanoparticles | 450.8 ± 35.2 |
| T7-Modified Nanoparticles | 1875.4 ± 112.6 |
Investigating the Mechanism of Uptake
Protocol 4.1: Endocytosis Inhibition Assay
This assay helps to identify the specific endocytic pathway responsible for nanoparticle internalization by using chemical inhibitors or physical conditions that block certain routes.[15][16] The uptake of T7-nanoparticles is expected to be an energy-dependent, receptor-mediated process, primarily via the clathrin-mediated pathway.[17][18]
Materials:
-
Fluorescently-labeled T7-modified nanoparticles
-
Cells seeded in a 6-well plate
-
Endocytosis inhibitors:
-
A control group incubated at 4°C to inhibit all energy-dependent uptake processes[19]
Method:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
For the inhibitor groups, pre-incubate the cells with the respective inhibitors (at their recommended working concentrations) for 30-60 minutes at 37°C.
-
For the temperature control, move one plate to 4°C for 30 minutes.
-
Add the fluorescently-labeled T7-modified nanoparticles to all wells (including a positive control group without any inhibitor at 37°C) and incubate for 2 hours.
-
Following incubation, process the cells for quantitative analysis by flow cytometry as described in Protocol 3.2.
-
Calculate the relative uptake for each condition compared to the positive control (37°C, no inhibitor).
Data Presentation: Endocytosis Inhibition
| Condition | Uptake Mechanism Targeted | Relative Uptake (%) |
| 37°C (Control) | All pathways | 100.0 ± 8.5 |
| 4°C | Energy-dependent pathways | 12.5 ± 2.3 |
| Chlorpromazine | Clathrin-mediated | 28.4 ± 4.1 |
| Genistein | Caveolae-mediated | 91.2 ± 7.6 |
| Wortmannin | Macropinocytosis | 95.3 ± 6.9 |
Visualizations
Caption: Experimental workflow for T7-nanoparticle uptake assays.
Caption: this compound-mediated endocytosis via the clathrin pathway.
References
- 1. Transferrin receptor targeting segment T7 containing peptide gene delivery vectors for efficient transfection of brain tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cys-T7 Peptide Supplier | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. nanocomposix.com [nanocomposix.com]
- 7. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Imaging of nanoparticle uptake and kinetics of intracellular trafficking in individual cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. aimdrjournal.com [aimdrjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Intracellular Uptake Study of Polymeric Nanoparticles Loaded with Cardiovascular Drugs Using Confocal Laser Scanning Microscopy [mdpi.com]
- 13. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 14. Quantitative assessment of the comparative nanoparticle-uptake efficiency of a range of cell lines [researchrepository.ucd.ie]
- 15. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting receptor-mediated endocytotic pathways with nanoparticles: rationale and advances - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Endocytosis of abiotic nanomaterials and nanobiovectors: Inhibition of membrane trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
T7 Peptide: A Potent Inhibitor of Angiogenesis for Research and Drug Development
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The T7 peptide, a 25-amino acid fragment derived from the C-terminal non-collagenous domain of the α3 chain of type IV collagen (tumstatin), has emerged as a promising anti-angiogenic agent.[1][2][3] It exhibits anti-tumor activities by directly targeting endothelial cells and inhibiting various steps of the angiogenic cascade.[1][2][3][4] These application notes provide an overview of the in vitro applications of the this compound in anti-angiogenesis research and detailed protocols for key experimental assays.
Mechanism of Action
The this compound exerts its anti-angiogenic effects through a multi-faceted mechanism primarily targeting endothelial cells. A key mechanism involves the downregulation of Angiopoietin-2 (Ang2), a crucial growth factor in angiogenesis, by inhibiting the phosphorylation of AKT.[1][2][3][5] This leads to the suppression of endothelial cell viability, migration, and tube formation, and can induce apoptosis.[1][2][3][5] Furthermore, the this compound has been shown to interact with integrins α3β1 and αvβ3 on the surface of endothelial cells, contributing to its anti-proliferative and pro-apoptotic effects.[4][6] The peptide has also been observed to induce autophagy in endothelial cells, and interestingly, the inhibition of this process can enhance the anti-angiogenic activity of the this compound.[1][2][3][5]
Below is a diagram illustrating the proposed signaling pathway for the this compound's anti-angiogenic activity.
Caption: this compound Anti-Angiogenic Signaling Pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of the this compound on various aspects of angiogenesis as reported in the literature.
Table 1: Effect of this compound on Endothelial Cell Viability
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Inhibition of Viability (%) | Reference |
| HUVECs | 1 | 24 | Significant Inhibition | [1] |
| HUMECs | 1 | Not Specified | Peak Inhibitory Activity | [4][6] |
Table 2: Effect of this compound on Endothelial Cell Tube Formation
| Cell Line | This compound Concentration (µM) | Condition | Observation | Reference |
| HUVECs | Not Specified | Hypoxia | Significant decrease in capillary-like tube formation | [1][3] |
Table 3: Effect of this compound on Endothelial Cell Migration
| Cell Line | This compound Concentration (µM) | Assay | Observation | Reference |
| HUVECs | Not Specified | Scratch Assay & Transwell Assay | Inhibition of migration | [1] |
Experimental Protocols
Detailed protocols for key in vitro assays to evaluate the anti-angiogenic properties of the this compound are provided below.
Endothelial Cell Proliferation Assay
This assay determines the effect of the this compound on the proliferation of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell line
-
Endothelial Cell Growth Medium (EGM)
-
This compound (lyophilized)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Cell counting kit (e.g., CCK-8, MTS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture HUVECs in EGM in a T75 flask until 80-90% confluent.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin and centrifuge the cells.
-
Resuspend the cell pellet in fresh EGM and count the cells.
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound by reconstituting the lyophilized powder in sterile water or an appropriate buffer.
-
Prepare serial dilutions of the this compound in EGM to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium without this compound).
-
-
Incubation:
-
Cell Viability Measurement:
-
Add 10 µL of CCK-8 or MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Caption: Endothelial Cell Proliferation Assay Workflow.
In Vitro Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Materials:
-
HUVECs
-
EGM
-
This compound
-
Basement membrane matrix (e.g., Matrigel)
-
96-well cell culture plates (pre-chilled)
-
Calcein AM (optional, for fluorescence imaging)
-
Inverted microscope with a camera
Protocol:
-
Plate Coating:
-
Cell Preparation and Treatment:
-
Prepare a cell suspension of HUVECs in EGM.
-
Pre-treat the cells with various concentrations of the this compound for a specified time (e.g., 1 hour) before seeding, or add the peptide directly to the wells with the cells.
-
-
Cell Seeding:
-
Seed 1-2 x 10⁴ HUVECs onto the solidified matrix in each well.
-
-
Incubation:
-
Incubate the plate at 37°C, 5% CO₂ for 4-18 hours.[9]
-
-
Visualization and Quantification:
-
Observe the formation of tube-like structures using an inverted microscope.
-
Capture images of the tube networks.
-
(Optional) For fluorescent visualization, incubate the cells with Calcein AM for 30 minutes before imaging.[11]
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software (e.g., ImageJ).
-
Caption: Tube Formation Assay Workflow.
Endothelial Cell Migration Assay (Transwell Assay)
This assay evaluates the effect of the this compound on the directional migration of endothelial cells.[12]
Materials:
-
HUVECs
-
EGM (serum-free for starvation)
-
This compound
-
Chemoattractant (e.g., VEGF, or EGM with serum)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cotton swabs
-
Crystal Violet staining solution
Protocol:
-
Cell Starvation:
-
Culture HUVECs to 80-90% confluency.
-
Starve the cells in serum-free EGM for 4-6 hours.
-
-
Assay Setup:
-
Add 600 µL of the chemoattractant to the lower chamber of the 24-well plate.
-
Detach the starved HUVECs and resuspend them in serum-free EGM containing different concentrations of the this compound.
-
Add 100 µL of the cell suspension (e.g., 1 x 10⁵ cells) to the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C, 5% CO₂ for 4-6 hours.
-
-
Cell Staining and Counting:
-
Remove the Transwell inserts from the wells.
-
Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
-
Quantification:
-
Count the number of migrated cells in several random fields under a microscope.
-
Alternatively, the dye can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance measured with a microplate reader.
-
Caption: Transwell Migration Assay Workflow.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. This compound inhibits angiogenesis via downregulation of angiopoietin-2 and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting of the COX-2/PGE2 axis enhances the antitumor activity of this compound in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro endothelial cell proliferation assay reveals distinct levels of proangiogenic cytokines characterizing sera of healthy subjects and of patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioscience.co.uk [bioscience.co.uk]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transwell Migration Assay | Thermo Fisher Scientific - TW [thermofisher.com]
T7 Peptide: Synthesis and Application Notes for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The T7 peptide, a heptapeptide (B1575542) with the sequence His-Ala-Ile-Tyr-Pro-Arg-His (HAIYPRH), is a well-established targeting ligand that exhibits a high affinity for the human transferrin receptor (TfR).[1][2][3] The transferrin receptor is a transmembrane glycoprotein (B1211001) that is ubiquitously expressed on human cells and is notably overexpressed on the surface of many cancer cells and the endothelial cells of the blood-brain barrier (BBB). This differential expression makes the this compound an invaluable tool for targeted drug delivery, enabling the selective accumulation of therapeutic and diagnostic agents in tumors and the central nervous system.[4][5][6][7]
A significant advantage of the this compound is that its binding site on the transferrin receptor is distinct from that of its natural ligand, transferrin.[2][5][8] This non-competitive binding avoids issues of saturation by endogenous transferrin, enhancing its efficacy as a targeting moiety. Upon binding to the TfR, the this compound and its conjugated cargo are internalized into the cell via receptor-mediated endocytosis. This application note provides detailed protocols for the synthesis of the this compound and its use in common research applications.
Synthesis of this compound
The this compound is readily synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.
Quantitative Data on this compound Synthesis
The following table summarizes typical quantitative data expected from the solid-phase synthesis of the this compound.
| Parameter | Typical Value | Notes |
| Crude Purity (post-cleavage) | 75-85% | Determined by RP-HPLC. |
| Final Purity (post-purification) | >95% | Achieved through preparative RP-HPLC. |
| Overall Yield | 30-50% | Based on the initial loading of the first amino acid on the resin. |
| Molecular Weight (Monoisotopic) | 892.45 g/mol | Calculated based on the amino acid sequence. |
Experimental Protocol: Solid-Phase Synthesis of this compound
This protocol describes the manual synthesis of the this compound on a 0.1 mmol scale using Fmoc/tBu strategy.
Materials:
-
Rink Amide MBHA resin (0.1 mmol)
-
Fmoc-protected amino acids (His(Trt), Ala, Ile, Tyr(tBu), Pro, Arg(Pbf))
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DDT)
-
Diethyl ether
-
Acetonitrile (ACN)
-
Milli-Q water
Equipment:
-
Peptide synthesis vessel
-
Shaker
-
Vacuum filtration system
-
Rotary evaporator
-
Lyophilizer
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% piperidine in DMF solution to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and shake for another 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (Performed for each amino acid in the sequence H-R-P-Y-I-A-H):
-
Dissolve 4 equivalents of the Fmoc-protected amino acid and 4 equivalents of OxymaPure in DMF.
-
Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/DDT/H₂O (92.5:2.5:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether twice.
-
Dissolve the crude peptide in a minimal amount of ACN/water and lyophilize.
-
Purify the peptide using preparative RP-HPLC with a suitable gradient of ACN in water (with 0.1% TFA).
-
Collect the fractions containing the pure peptide and confirm the molecular weight by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final this compound as a white powder.
-
Caption: Workflow for the solid-phase synthesis of the this compound.
Applications in Research
The this compound is a versatile tool for targeted delivery. It can be conjugated to a variety of payloads, including small molecule drugs, nucleic acids, proteins, and nanoparticles, to enhance their delivery to TfR-overexpressing cells.
Experimental Protocol: Conjugation of this compound to Nanoparticles
This protocol describes a general method for conjugating a cysteine-terminated this compound (Cys-HAIYPRH) to maleimide-functionalized nanoparticles (e.g., liposomes, polymeric nanoparticles).
Materials:
-
Maleimide-functionalized nanoparticles
-
Cys-T7 peptide
-
Phosphate-buffered saline (PBS), pH 7.4
-
EDTA
-
Sephadex G-25 column or dialysis membrane (10 kDa MWCO)
Procedure:
-
Nanoparticle Preparation: Prepare maleimide-functionalized nanoparticles according to your established protocol.
-
Peptide Dissolution: Dissolve the Cys-T7 peptide in PBS with 1 mM EDTA to prevent disulfide bond formation.
-
Conjugation Reaction:
-
Add the Cys-T7 peptide solution to the maleimide-functionalized nanoparticle suspension at a molar ratio of 10:1 (peptide:nanoparticle).
-
Incubate the reaction mixture overnight at 4°C with gentle stirring.
-
-
Purification of Conjugates:
-
Remove the unconjugated peptide by size-exclusion chromatography using a Sephadex G-25 column or by dialysis against PBS.
-
-
Characterization:
-
Confirm the successful conjugation of the this compound by techniques such as dynamic light scattering (DLS) to measure changes in particle size and zeta potential, and by quantifying the amount of conjugated peptide using a suitable assay (e.g., BCA protein assay).
-
Experimental Protocol: In Vitro Cellular Uptake Assay
This protocol describes a method to evaluate the cellular uptake of T7-conjugated fluorescently labeled nanoparticles in a TfR-overexpressing cancer cell line (e.g., HeLa, A549) compared to a low-expressing cell line.
Materials:
-
TfR-overexpressing cancer cells
-
T7-conjugated fluorescent nanoparticles
-
Non-conjugated fluorescent nanoparticles (control)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
PBS
-
Trypsin-EDTA
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI stain
-
Mounting medium
Equipment:
-
24-well plates
-
Fluorescence microscope
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cancer cells in 24-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh medium containing either T7-conjugated fluorescent nanoparticles or non-conjugated fluorescent nanoparticles at a final concentration of 100 µg/mL.
-
Incubate for 4 hours at 37°C.
-
-
Sample Preparation for Fluorescence Microscopy:
-
Remove the nanoparticle-containing medium and wash the cells three times with cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cell nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides with mounting medium.
-
-
Fluorescence Microscopy: Visualize the cellular uptake of the nanoparticles using a fluorescence microscope.
-
Sample Preparation for Flow Cytometry:
-
Remove the nanoparticle-containing medium and wash the cells three times with cold PBS.
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in PBS containing 2% FBS.
-
-
Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer to quantify the cellular uptake of the nanoparticles.
Signaling Pathway and Mechanism of Action
The primary mechanism of action for the this compound is to facilitate the entry of its cargo into cells through receptor-mediated endocytosis. Upon binding to the transferrin receptor, the T7-TfR complex is internalized into clathrin-coated vesicles, which then mature into early endosomes. The acidic environment of the endosome can facilitate the release of the conjugated cargo, which can then exert its therapeutic or diagnostic effect within the cell. The TfR is then typically recycled back to the cell surface.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Peptide T7-modified polypeptide with disulfide bonds for targeted delivery of plasmid DNA for gene therapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Transferrin Receptor 2: Evidence for Ligand-induced Stabilization and Redirection to a Recycling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Mechanism Shows How Transferrin Receptor Binds Multiple Ligands and Sheds Light on a Hereditary Iron Disease | PLOS Biology [journals.plos.org]
- 7. Peptide T7 with N-Cysteine [novoprolabs.com]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
how to reduce non-specific binding of T7 peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of T7 peptides during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high non-specific binding in T7 peptide display?
High non-specific binding can arise from several factors during the biopanning process. The primary culprits are often suboptimal blocking, insufficient washing, and inherent "stickiness" of certain phage clones to surfaces other than the intended target. This can include binding to the plastic of the microtiter plate, the blocking agents themselves, or other components of the experimental system.[1][2]
Q2: Which blocking agent is most effective for reducing non-specific binding?
The choice of blocking agent is critical and can significantly impact the signal-to-noise ratio. The most commonly used blocking agents are Bovine Serum Albumin (BSA) and non-fat dry milk.[3] While milk is often considered a more potent blocking agent due to the presence of casein, which is very hydrophobic and can efficiently block aggregation-prone sites, it may not be suitable for all applications.[3] For instance, if you are working with phospho-specific antibodies, BSA is preferred as milk contains phosphoproteins like casein that can lead to high background.[3]
Q3: How does the concentration of Tween-20 in washing buffers affect non-specific binding?
Tween-20 is a non-ionic detergent commonly added to washing buffers to help reduce hydrophobic interactions that can lead to non-specific binding. While it is a useful additive, its concentration needs to be optimized. Some studies suggest that increasing concentrations of Tween-20 can paradoxically enhance the background binding of phages that have been precipitated with polyethylene (B3416737) glycol (PEG).[4] Therefore, it is crucial to find the optimal concentration for your specific system, typically starting around 0.05% to 0.1% (v/v).
Q4: Can adjusting the buffer conditions help in reducing non-specific binding?
Yes, optimizing the buffer composition can be a powerful tool. Increasing the salt concentration (e.g., with NaCl) can help to shield charged interactions between the phage and other surfaces, thereby reducing non-specific binding that is charge-based.[5] The pH of the buffer can also be adjusted to be closer to the isoelectric point of the proteins involved to minimize charge-based interactions.
Q5: What is "negative selection" and how can it be used to decrease non-specific binding?
Negative selection, also known as biopanning depletion, is a strategy to remove phage clones that bind to components of the selection system other than the target of interest. This is achieved by pre-incubating the phage library with these components before exposing it to the target. For example, you can incubate the library in a well blocked with your chosen blocking agent but containing no target, or with streptavidin beads if you are using a biotinylated target capture system.[6] This process depletes the library of non-specific binders, enriching the pool of phages that are more likely to bind specifically to your target.
Troubleshooting Guides
Issue: High Background Signal in Phage ELISA
If you are observing a high signal in your negative control wells (e.g., wells without the target protein), it indicates a high level of non-specific binding. Here are some steps to troubleshoot this issue:
-
Optimize Blocking Buffer:
-
Switch Blocking Agent: If you are using BSA, try switching to non-fat dry milk, or vice-versa. Milk is often more effective at blocking, but BSA is preferable for certain targets.[3]
-
Increase Concentration: Try increasing the concentration of your blocking agent (e.g., from 1% to 3% BSA).[7]
-
Increase Blocking Time: Extend the blocking incubation time to ensure all non-specific sites are saturated.[5]
-
-
Enhance Washing Steps:
-
Increase Wash Duration and Number: More extensive washing can help to remove weakly bound, non-specific phages.[8]
-
Optimize Detergent Concentration: Adjust the concentration of Tween-20 in your wash buffer. While typically used at 0.05-0.1%, some systems may benefit from a slightly higher or lower concentration.
-
Increase Salt Concentration: Adding NaCl to the wash buffer can disrupt ionic interactions contributing to non-specific binding.[5]
-
-
Check for "Plastic Binders":
-
Some phage clones may be selected for their ability to bind to the polystyrene surface of the ELISA plate. To test for this, perform an ELISA in wells with and without your target protein. If the signal is high in both, you may have selected for plastic binders.
-
Solution: Consider switching to a solution-phase panning method where the interaction between the phage and target occurs in solution before capture.
-
Issue: Low Signal-to-Noise Ratio
A low signal-to-noise ratio means that the signal from your target-specific phages is not significantly higher than the background signal.
-
Implement a Pre-clearing Step (Negative Selection):
-
Before incubating your phage library with the target, perform a negative selection step by incubating the library in a blocked well without the target. This will help to remove phages that bind non-specifically to the blocking agent or the plate surface.
-
-
Increase Panning Stringency:
-
In later rounds of biopanning, you can increase the stringency of the selection conditions to favor the enrichment of high-affinity binders. This can be achieved by:
-
Decreasing the concentration of the target protein.
-
Increasing the number and duration of washing steps.[8]
-
Increasing the concentration of Tween-20 in the wash buffer.
-
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on factors affecting non-specific binding.
Table 1: Comparison of Blocking Agents in ELISA
This table shows the effect of using 3% BSA versus 5% Skim Milk as a blocking buffer on the background signal in an ELISA experiment. Lower absorbance in the negative control indicates more effective blocking of non-specific binding.
| Blocking Agent | Target | Negative Control (No Target) Absorbance |
| 5% Skim Milk | Present | High |
| 3% BSA | Present | High |
| 5% Skim Milk | Absent | ~0.2 |
| 3% BSA | Absent | ~0.1 |
Data adapted from a study optimizing ELISA conditions, where lower absorbance in the absence of the target indicates better blocking.[9]
Table 2: Effect of Washing Stringency on Phage Enrichment
This table demonstrates how increasing the duration of washing steps can lead to a higher enrichment of specific phage clones relative to a control phage.
| Washing Time (minutes) | Enrichment Factor |
| 0 | ~1 |
| 15 | ~500 |
| 30 | ~1000 |
| 60 | ~1300 |
| 90 | ~1300 |
Data derived from a study on the dependence of washing stringency on the selection of phage clones.[8]
Table 3: Signal-to-Noise Ratio for Different Phage Clones in ELISA
This table illustrates the variability in specific binding among different selected phage clones. The signal-to-noise ratio is calculated as the ELISA signal with the target protein divided by the signal with a negative control protein (BSA).
| Phage Clone | Target Signal (Absorbance) | BSA Signal (Absorbance) | Signal-to-Noise Ratio |
| H2-12-22 | >2.5 | ~0.2 | >12.5 |
| H2-7-18 | ~1.0 | ~0.25 | ~4.0 |
| H2-C7-29 | ~0.6 | ~0.24 | ~2.5 |
Data adapted from an ELISA analysis of selected phage clones from different libraries.[10]
Experimental Protocols
Protocol 1: General Biopanning Protocol with T7 Phage Display Library
This protocol outlines a general procedure for biopanning with a T7 phage display library to select for peptides that bind to a specific target protein.
Materials:
-
T7 phage display peptide library
-
Target protein
-
96-well microtiter plates
-
Blocking buffer (e.g., 3% BSA in TBS)
-
Wash buffer (e.g., TBST: TBS with 0.1% Tween-20)
-
Elution buffer (e.g., high pH or low pH buffer, or a competitive ligand)
-
Neutralization buffer
-
E. coli host strain for T7 phage
-
LB medium and agar (B569324) plates
Procedure:
-
Target Immobilization: Coat the wells of a 96-well plate with the target protein in a suitable buffer. Incubate overnight at 4°C.
-
Blocking: Wash the wells to remove unbound target. Block the remaining non-specific binding sites on the plastic surface with blocking buffer for 1-2 hours at room temperature.
-
Phage Incubation: Add the T7 phage display library to the blocked wells and incubate for 1-2 hours at room temperature to allow for binding.
-
Washing: Discard the phage solution and wash the wells extensively with wash buffer to remove non-specifically bound phage. The number and duration of washes should be increased in subsequent rounds of panning to increase stringency.
-
Elution: Add elution buffer to the wells to release the specifically bound phage.
-
Neutralization: Neutralize the eluted phage solution with the appropriate buffer.
-
Amplification: Infect a culture of E. coli with the eluted phage and allow for amplification.
-
Phage Precipitation (Optional): Precipitate the amplified phage using PEG/NaCl.
-
Subsequent Rounds: Use the amplified phage pool for the next round of biopanning, repeating steps 3-8. Typically, 3-5 rounds of panning are performed.
Visualizations
Caption: Workflow for a single round of biopanning and amplification.
Caption: Troubleshooting logic for high non-specific binding.
References
- 1. Frontiers | On the origin of non-specific binders isolated in the selection of phage display peptide libraries [frontiersin.org]
- 2. A Beautiful Bind: Phage Display and the Search for Cell-Selective Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biocompare.com [biocompare.com]
- 6. Phage vs. Phage: Direct Selections of Sandwich Binding Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of ELISA Conditions to Quantify Colorectal Cancer Antigen-Antibody Complex Protein (GA733-FcK) Expressed in Transgenic Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing T7 Peptide Conjugation Efficiency
Welcome to the technical support center for T7 peptide conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions for common challenges encountered during the conjugation of this compound (Sequence: HAIYPRH) to various molecules such as proteins, nanoparticles, and antibodies.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and why is it used in conjugation?
A1: The this compound is a seven-amino-acid peptide (His-Ala-Ile-Tyr-Pro-Arg-His) that was identified through phage display.[1] It has a high binding affinity for the human transferrin receptor (TfR), which is often overexpressed on the surface of cancer cells. This makes the this compound a valuable targeting ligand for the delivery of therapeutic agents or imaging probes to these cells.[1][2] Conjugating the this compound to a molecule of interest can enhance its cellular uptake in TfR-expressing cells through receptor-mediated endocytosis.[3]
Q2: What are the most common chemical strategies for conjugating the this compound?
A2: The most prevalent methods for this compound conjugation involve targeting primary amines or sulfhydryl groups:
-
Amine-reactive conjugation: This method utilizes N-hydroxysuccinimide (NHS) esters to form stable amide bonds with primary amines found at the N-terminus of the peptide and the side chain of lysine (B10760008) residues.[4]
-
Thiol-reactive conjugation: This strategy involves the reaction of a maleimide (B117702) group with a sulfhydryl (thiol) group from a cysteine residue. To ensure site-specific conjugation, a cysteine is often added to the N- or C-terminus of the this compound sequence.[5]
Q3: How can I determine the efficiency of my this compound conjugation reaction?
A3: Several methods can be used to quantify conjugation efficiency:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate the conjugated product from the unconjugated peptide and carrier molecule. By comparing the peak areas, the extent of conjugation can be determined.[6][7]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to determine the molecular weight of the conjugate.[8][9] An increase in mass corresponding to the addition of one or more T7 peptides confirms a successful conjugation.[10]
-
Amino Acid Analysis (AAA): This method can provide a quantitative determination of the peptide-to-carrier protein ratio in the final conjugate.[11]
-
UV-Vis Spectroscopy: If the peptide or carrier has a unique absorbance profile, changes in the UV-Vis spectrum can indicate successful conjugation.[6]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound conjugation experiments.
Issue 1: Low or No Conjugation Yield
Q: I am seeing very little or no formation of my desired T7-conjugate. What are the possible causes and how can I fix this?
A: Low conjugation yield is a common issue that can stem from several factors related to your reagents, reaction conditions, or the peptide itself.
Troubleshooting Steps:
-
Verify Reagent Quality and Activity:
-
NHS Esters: These compounds are moisture-sensitive and can readily hydrolyze, rendering them inactive.[12] Always use fresh, high-quality NHS-ester reagents and store them under desiccated conditions. Dissolve the NHS ester in an anhydrous solvent like DMSO or DMF immediately before use.[13]
-
Maleimides: Similar to NHS esters, maleimides can also hydrolyze, especially at pH values above 7.5. Ensure your maleimide-activated carrier is either freshly prepared or has been stored properly.
-
Peptide Thiol Groups: If you are performing a maleimide conjugation, ensure the cysteine residue on your this compound has a free, reduced thiol group. Thiol groups can oxidize to form disulfide bonds, which will not react with maleimides.[14] You can test for free thiols using Ellman's reagent.[14] If necessary, pre-treat your peptide with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
-
Optimize Reaction Conditions:
-
pH: The pH of the reaction buffer is critical. For NHS-ester reactions, a pH of 7.2-8.5 is optimal.[12] For maleimide reactions, a pH of 6.5-7.5 is recommended to ensure specific reaction with thiols while minimizing hydrolysis of the maleimide group.[5]
-
Molar Ratio: The molar ratio of peptide to the carrier molecule can significantly impact efficiency. A 5- to 20-fold molar excess of the peptide over the carrier protein is a common starting point.[15] However, this may need to be optimized for your specific system.
-
Concentration: Low concentrations of reactants can slow down the reaction rate. Aim for a protein concentration of 1-5 mg/mL.[12]
-
-
Check for Interfering Substances:
-
Amine-containing Buffers: Buffers such as Tris contain primary amines that will compete with your target molecule in an NHS-ester reaction. Use amine-free buffers like PBS or HEPES.[12]
-
Thiol-containing Reagents: For maleimide reactions, avoid buffers or additives containing thiols (e.g., DTT, 2-mercaptoethanol).
-
Issue 2: Aggregation or Precipitation of the Conjugate
Q: My reaction mixture becomes cloudy, or I observe a precipitate during or after the conjugation. What is happening and what can I do?
A: Aggregation is often caused by changes in the solubility of the peptide or carrier molecule upon conjugation.[16] This can be influenced by the hydrophobicity of the peptide, over-labeling, or inappropriate buffer conditions.[12][17]
Troubleshooting Steps:
-
Assess Peptide Solubility: The this compound contains hydrophobic residues. If your stock peptide solution is not fully dissolved, it can lead to aggregation during the reaction. Consider dissolving the peptide in a small amount of an organic solvent like DMSO before adding it to the reaction buffer.
-
Modify Molar Ratios: Over-conjugation can lead to a significant change in the isoelectric point and hydrophobicity of the carrier protein, causing it to precipitate.[12] Try reducing the molar excess of the this compound in the reaction.
-
Optimize Buffer Conditions:
-
Additives: Including additives like arginine or glycerol (B35011) in your buffer can sometimes help to increase the solubility of proteins and prevent aggregation.[17]
-
pH: Ensure the pH of your buffer is not close to the isoelectric point (pI) of your carrier protein or the final conjugate, as this can minimize solubility.
-
-
Control the Rate of Addition: Add the dissolved this compound to the carrier protein solution slowly and with gentle mixing. This can prevent localized high concentrations that may trigger precipitation.[12]
Experimental Protocols
Protocol 1: NHS-Ester Conjugation of this compound to a Carrier Protein (e.g., BSA)
This protocol describes the conjugation of a this compound with a free N-terminus or an internal lysine to a carrier protein.
Materials:
-
This compound (lyophilized)
-
Carrier Protein (e.g., Bovine Serum Albumin - BSA)
-
Amine-reactive crosslinker (e.g., NHS-ester)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Carrier Protein: Dissolve the BSA in PBS to a final concentration of 2-5 mg/mL.
-
Prepare the this compound: Dissolve the this compound in PBS.
-
Prepare the NHS-Ester: Immediately before use, dissolve the NHS-ester in DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: a. Add a 10- to 20-fold molar excess of the dissolved NHS-ester to the BSA solution. b. Incubate for 1 hour at room temperature with gentle stirring.
-
Purification of Activated Carrier: Remove excess, unreacted NHS-ester using a desalting column equilibrated with PBS, pH 7.2.
-
Conjugation to Peptide: Immediately add the activated BSA to the this compound solution at a 1:10 molar ratio (BSA:peptide).
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature.
-
Quench the Reaction: Add the quenching buffer to a final concentration of 50 mM to stop the reaction.
-
Purification of the Conjugate: Purify the T7-BSA conjugate from unreacted peptide and byproducts using a desalting column or dialysis.
Protocol 2: Maleimide Conjugation of Cys-T7 Peptide to a Carrier Protein (e.g., BSA)
This protocol is for a this compound that has been synthesized with a terminal cysteine residue.
Materials:
-
Cys-T7 Peptide (lyophilized)
-
Maleimide-activated BSA
-
Conjugation Buffer: PBS, pH 7.0, containing 10 mM EDTA
-
Desalting column
Procedure:
-
Prepare the Cys-T7 Peptide: Dissolve the Cys-T7 peptide in the conjugation buffer. If the peptide has been stored for a long time, consider a brief treatment with TCEP to reduce any disulfide bonds.
-
Conjugation Reaction: a. Dissolve the maleimide-activated BSA in the conjugation buffer. b. Add the Cys-T7 peptide to the activated BSA at a molar ratio of 10:1 (peptide:BSA).
-
Incubation: React for 2 hours at room temperature with gentle mixing.
-
Purification: Purify the T7-BSA conjugate using a desalting column to remove unreacted peptide.
Quantitative Data Summary
| Parameter | NHS-Ester Conjugation | Maleimide Conjugation | Reference(s) |
| pH | 7.2 - 8.5 | 6.5 - 7.5 | [12],[5] |
| Molar Ratio (Peptide:Carrier) | 5:1 to 20:1 | 5:1 to 20:1 | [15] |
| Reaction Time | 1 - 4 hours | 2 - 4 hours | [12] |
| Common Buffers | PBS, HEPES | PBS with EDTA | [12] |
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for this compound conjugation.
Caption: this compound uptake via transferrin receptor endocytosis.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. Peptide T7-modified polypeptide with disulfide bonds for targeted delivery of plasmid DNA for gene therapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multivalent Display and Receptor-Mediated Endocytosis of Transferrin on Virus-Like Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 5. Conjugation of Peptide to Carrier Proteins via m-Maleimidobenzoyl-N-Hydroxysuccinimide Ester (MBS) | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. hplc.eu [hplc.eu]
- 8. researchgate.net [researchgate.net]
- 9. Mass Spectrometric Identification of BSA Covalently Captured onto a Chip for Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Native mass spectrometry analysis of conjugated HSA and BSA complexes with various flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cellbiology.wustl.edu [cellbiology.wustl.edu]
- 12. benchchem.com [benchchem.com]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 14. peptide KLH conjugates | Peptide Thiol Groups [biosyn.com]
- 15. interchim.fr [interchim.fr]
- 16. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rational design of aggregation-resistant bioactive peptides: Reengineering human calcitonin - PMC [pmc.ncbi.nlm.nih.gov]
T7 epitope tag cleavage from fusion protein issues
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the cleavage and removal of the T7 epitope tag from fusion proteins.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the enzymatic cleavage of T7-tagged fusion proteins.
Problem 1: Incomplete or No Cleavage of the T7-tag
Q: I am observing little to no cleavage of my T7-tagged fusion protein. What are the possible causes and how can I fix this?
A: Incomplete or failed cleavage is a common issue that can stem from several factors, ranging from the accessibility of the cleavage site to the reaction conditions. Here is a step-by-step troubleshooting approach:
Initial Checks:
-
Verify the Protease Cleavage Sequence: Double-check the DNA sequence of your construct to ensure the correct protease recognition site is present, in-frame, and has not been mutated during cloning.
-
Confirm Protease Activity: Test your protease on a control substrate known to be cleaved efficiently to ensure it is active. Proteases can lose activity if stored improperly. For instance, TEV protease should be stored at –20°C or –80°C to prevent loss of activity.[1]
Troubleshooting Workflow for No/Low Cleavage:
Caption: Troubleshooting workflow for incomplete or no T7-tag cleavage.
Detailed Solutions:
-
Inaccessible Cleavage Site (Steric Hindrance): The T7 tag or the folded structure of the target protein may physically block the protease from accessing its recognition site.[2]
-
Solution 1: Add a Linker: The most effective solution is often to re-engineer the fusion protein to include a flexible linker (e.g., a series of glycine (B1666218) and serine residues) between the T7 tag and the protease cleavage site. This provides distance and flexibility, improving accessibility.[2]
-
Solution 2: Mild Denaturation: Try adding mild denaturants to the cleavage reaction to partially unfold the fusion protein and expose the cleavage site. It is crucial to perform small-scale trials to find a concentration that improves cleavage without permanently denaturing your target protein.[3][4]
-
| Denaturant | Typical Concentration Range | Notes |
| Urea | 1 - 4 M | Can significantly improve cleavage specificity and efficiency for aggregated or poorly accessible sites.[4] |
| Guanidine HCl | 0.5 - 2 M | A stronger denaturant; use with caution. |
| SDS | ~0.5% (w/v) | Can improve Factor Xa cleavage but may denature proteins. Test various concentrations. |
-
Suboptimal Reaction Conditions: The efficiency of enzymatic cleavage is highly dependent on buffer composition, pH, and temperature.
-
Solution: Optimize the reaction conditions based on the specific protease being used. Always perform buffer exchange or dialysis after affinity purification (e.g., with Ni-NTA) to remove inhibitors like imidazole (B134444) or high salt concentrations before proceeding with cleavage.[5]
-
| Parameter | Enterokinase | TEV Protease | Thrombin | Factor Xa |
| Optimal pH | 7.0 - 9.0 | 6.0 - 9.0 | 7.5 - 8.5 | 7.5 - 8.5 |
| Temperature | 20-37°C | 4-30°C (Optimal at 30°C, but significant activity at 4°C)[2] | 20-37°C | 20-37°C |
| Inhibitors | Imidazole (>50mM), NaCl (>250mM), Reducing agents (DTT, β-ME), PMSF, Benzamidine[5] | Detergents (e.g., 0.01% SDS), some protease inhibitors[2] | Reducing agents, PMSF | Reducing agents, Chelating agents (EDTA, EGTA)[6] |
| Activators | 2 mM CaCl₂ | DTT or β-ME can be beneficial | --- | 1 mM CaCl₂ |
-
Incorrect Protease-to-Protein Ratio: Using too little protease will result in an incomplete reaction.
-
Solution: Increase the amount of protease in the reaction. As a starting point, use at least 10 units of enzyme per milligram of fusion protein, but note that the optimal ratio must be determined empirically. Also, try increasing the incubation time.
-
Problem 2: Non-Specific Cleavage or Protein Degradation
Q: My target protein is being degraded, or I see multiple cleavage products on my SDS-PAGE gel. What's happening?
A: This indicates that the protease is cutting at unintended sites within your target protein (off-target cleavage) or that other contaminating proteases are present.
Potential Causes & Solutions:
-
Off-Target Cleavage by Primary Protease: Some proteases, like Factor Xa and Enterokinase, are known to exhibit lower sequence specificity, especially when used in excess or for prolonged incubation times.[7][8]
-
Solution: Optimize the cleavage reaction. Use the minimal amount of protease and the shortest incubation time necessary for efficient tag removal. Perform a time-course experiment at a lower temperature (e.g., 4°C) to find the optimal conditions.
-
-
Presence of Contaminating Proteases: The purified fusion protein sample may contain co-purified proteases from the expression host.
-
Solution: Always add a broad-spectrum protease inhibitor cocktail to your lysis buffer during protein extraction and purification.
-
-
Internal Cleavage Sites: Your protein of interest may contain a sequence that resembles the protease's recognition site.
-
Solution: Use a bioinformatic tool (e.g., PeptideCutter on ExPASy) to scan your protein's amino acid sequence for potential cleavage sites for the protease you are using.[6] If a site exists, you may need to switch to a more specific protease (like TEV protease) or mutate the internal site in your protein.
-
Frequently Asked Questions (FAQs)
Q1: Can the T7 epitope tag itself interfere with cleavage? A: The T7 tag sequence (MASMTGGQQMG) is small (11 amino acids) and generally does not directly inhibit proteases.[9] However, its proximity to the cleavage site can cause steric hindrance, making the site inaccessible. If you suspect this, inserting a flexible linker between the tag and the cleavage site is the recommended solution.[2]
Q2: How can I remove the protease from my sample after cleavage is complete? A: This is a critical step to ensure the purity of your final protein product.
Caption: Common methods for removing proteases after tag cleavage.
-
Tagged Proteases: The most common method is to use a protease that has an affinity tag itself (often a His-tag). After cleavage, the reaction mixture is passed through the corresponding affinity resin (e.g., Ni-NTA). The tagged protease, the cleaved T7-tag (if also His-tagged), and any uncleaved fusion protein will bind to the resin, while your pure, untagged protein will be in the flow-through.[10]
-
Size Exclusion Chromatography (SEC): If the protease and your target protein have a significant size difference, you can separate them using SEC.
-
Ion Exchange Chromatography (IEX): If the protease and your target protein have different isoelectric points (pI), they can be separated by IEX.
Q3: Should I perform cleavage with the fusion protein bound to the affinity resin ("on-column" cleavage) or after elution? A: Both methods have advantages and disadvantages.
-
On-Column Cleavage:
-
Pros: Can be a single-step purification and cleavage process. The cleaved, untagged protein is eluted while the tag and uncleaved protein remain bound. This can lead to higher purity.
-
Cons: Cleavage efficiency can be lower due to steric hindrance from the resin or suboptimal buffer conditions.
-
-
Cleavage after Elution ("in-solution"):
-
Pros: Allows for complete optimization of cleavage conditions (buffer, temperature, etc.) in a controlled environment, often leading to higher cleavage efficiency.
-
Cons: Requires an additional step to remove the protease and the cleaved tag after the reaction.
-
Q4: How do I verify that the T7 tag has been successfully cleaved? A: The easiest way is to analyze samples before and after the cleavage reaction using SDS-PAGE. A successful cleavage will result in a downward shift in the molecular weight of your protein, corresponding to the size of the T7 tag and any adjacent linker sequences. You can also perform a Western blot using an anti-T7 tag antibody; the signal should disappear from your target protein band after successful cleavage.
Experimental Protocols
Protocol: Small-Scale Trial for Optimizing Enterokinase Cleavage
This protocol is designed to test and optimize cleavage conditions for a T7-tagged fusion protein containing an Enterokinase recognition site (e.g., DDDDK).
1. Materials:
- Purified T7-tagged fusion protein (dialyzed into an appropriate buffer like 50 mM Tris-HCl, 150 mM NaCl, pH 8.0).
- Recombinant Enterokinase.
- Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, 2 mM CaCl₂, pH 8.0.
- Stop Solution: 2X SDS-PAGE loading buffer.
- Test tubes or 96-well plate.
2. Procedure:
- Prepare Protein Dilution: Dilute your fusion protein to a working concentration (e.g., 1 mg/mL) in the Reaction Buffer.
- Set Up Reactions: In separate tubes, set up a series of 20 µL reactions. Include the following controls and variables:
- Control (No Protease): 18 µL fusion protein + 2 µL Reaction Buffer.
- Standard Reaction: 18 µL fusion protein + 2 µL Enterokinase (e.g., 1:100 protease:protein ratio by weight).
- Increased Protease: 18 µL fusion protein + 2 µL Enterokinase (e.g., 1:50 ratio).
- Denaturant Test: 18 µL fusion protein (pre-mixed with Urea to a final concentration of 2 M) + 2 µL Enterokinase (1:100 ratio).
- Incubation: Incubate all reactions at room temperature (or your desired temperature, e.g., 4°C, 37°C) for a set time (e.g., 4 hours). For a time-course experiment, prepare larger master mixes and remove aliquots at different time points (e.g., 1, 2, 4, 8, 16 hours).
- Stop Reaction: Stop each reaction by adding 20 µL of 2X SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
- Analysis: Analyze all samples by SDS-PAGE to compare the extent of cleavage. Look for the disappearance of the fusion protein band and the appearance of a new, slightly smaller band representing the cleaved target protein.
References
- 1. Unexpected tobacco etch virus (TEV) protease cleavage of recombinant human proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of enzymatic reagents for the removal of affinity tags - PMC [pmc.ncbi.nlm.nih.gov]
- 3. w3.utm.utoronto.ca [w3.utm.utoronto.ca]
- 4. Enhancing the specificity of the enterokinase cleavage reaction to promote efficient cleavage of a fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abmgood.com [abmgood.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. A critical review of the methods for cleavage of fusion proteins with thrombin and factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing the specificity of the enterokinase cleavage reaction to promote efficient cleavage of a fusion tag - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Removal of Affinity Tags with TEV Protease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solving T7 Peptide Aggregation in Solution
This technical support center is designed for researchers, scientists, and drug development professionals encountering aggregation issues with T7 peptides in solution. Find troubleshooting guidance and answers to frequently asked questions to ensure the stability and success of your experiments.
Troubleshooting Guide
Issue: My T7 peptide solution is cloudy or has visible precipitates.
This is a common indication of peptide aggregation. The following steps can help you troubleshoot and resolve this issue.
Step 1: Initial Assessment & Solubilization Protocol
Before attempting more complex solutions, ensure your initial solubilization protocol is optimal for your this compound's characteristics.
-
Experimental Protocol: Basic Peptide Solubility Test
-
Preparation: Before opening, centrifuge the vial of lyophilized this compound to collect all the powder at the bottom. Allow the vial to equilibrate to room temperature.
-
Initial Solvent Selection: Start by attempting to dissolve a small, pre-weighed aliquot of the peptide in sterile, purified water.[1][2][3]
-
Mechanical Assistance: Vortex the solution for 30 seconds. If the peptide remains insoluble, sonicate the sample in a water bath for 5-10 minutes.[1] Chilling the tube on ice between sonication bursts can help minimize heating.[1]
-
Visual Inspection: A properly solubilized peptide will result in a clear, particle-free solution.[1] If the solution remains cloudy or contains precipitates, proceed to the next steps.
-
Clarification: For subsequent steps, it is recommended to centrifuge the solution at high speed (>10,000 x g) for 5-10 minutes to pellet any micro-aggregates and use the supernatant.[4]
-
Step 2: pH Adjustment
The net charge of a peptide is crucial for its solubility. Aggregation is most likely to occur at the peptide's isoelectric point (pI), where the net charge is zero.[4]
-
For Basic T7 Peptides (Net Positive Charge): If the peptide is insoluble in water, try dissolving it in an acidic solution. Adding a small amount of 10% acetic acid or 0.1% trifluoroacetic acid (TFA) can help.[1][5]
-
For Acidic T7 Peptides (Net Negative Charge): If water is not a suitable solvent, try a basic solution. Add a small amount of 10% ammonium (B1175870) hydroxide (B78521) or ammonium bicarbonate.[1][5]
-
General Guideline: Aim for a buffer pH that is at least one unit away from the peptide's pI.[6]
Step 3: Utilizing Organic Solvents for Hydrophobic T7 Peptides
If your this compound has a high proportion of hydrophobic residues (generally >50%), it may require an organic solvent for initial solubilization.[1][7]
-
Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its low toxicity in many biological assays.[1][5] Dimethylformamide (DMF) is an alternative, especially for peptides containing methionine or cysteine, which can be oxidized by DMSO.[5]
-
Experimental Protocol: Solubilization with an Organic Solvent
-
Add a minimal volume of the organic solvent (e.g., DMSO) to the lyophilized peptide.
-
Vortex until the peptide is fully dissolved.
-
Slowly add the desired aqueous buffer to the peptide-organic solvent mixture in a dropwise manner while vortexing.[4] Adding the aqueous phase too quickly can cause the peptide to precipitate.
-
Important: For cellular assays, the final concentration of DMSO should typically not exceed 1% (v/v).[5]
-
Step 4: Incorporating Additives and Excipients
Certain chemical additives can help prevent peptide aggregation. The effectiveness of these is peptide-dependent and may require optimization.[4]
| Additive/Excipient | Concentration Range (Typical) | Mechanism of Action | Considerations |
| Arginine | 50-100 mM | Increases solubility and can prevent aggregation.[6] | Can be beneficial for a wide range of peptides. |
| Guanidine HCl / Urea | Up to 6 M | Denaturing agents that can solubilize highly aggregated peptides. | Used as a last resort as they disrupt peptide structure.[3] |
| Non-ionic Surfactants (e.g., Tween 20) | Low concentrations (e.g., 0.05%) | Can help solubilize aggregates formed via hydrophobic interactions.[8] | Ensure compatibility with downstream applications. |
| Salts (e.g., NaCl) | 50-150 mM | Can modulate electrostatic interactions that may lead to aggregation.[6][9] | The effect is peptide-dependent; both increases and decreases in salt concentration can be effective.[6] |
Step 5: Temperature Control
Temperature can have a significant impact on peptide stability.
-
Storage: For long-term stability, store lyophilized peptides at -20°C or -80°C.[10] Once in solution, it is recommended to aliquot the peptide and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation.[4][10]
-
Solubilization: Gentle warming can sometimes help dissolve a peptide, but excessive heat should be avoided as it can lead to degradation.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound aggregation?
A1: Peptide aggregation is driven by both intrinsic properties of the peptide and extrinsic environmental factors.[4]
-
Intrinsic Factors:
-
Amino Acid Sequence: A high content of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine) can lead to self-association to minimize contact with water.[4][5]
-
Secondary Structure: The formation of β-sheet structures can promote intermolecular hydrogen bonding, leading to ordered aggregates.[4]
-
Net Charge: At a pH near the peptide's isoelectric point (pI), the net charge is zero, which minimizes electrostatic repulsion and increases the likelihood of aggregation.[4]
-
-
Extrinsic Factors:
-
Concentration: Higher peptide concentrations increase the chances of intermolecular interactions.[4]
-
Temperature: Elevated temperatures can sometimes increase the rate of aggregation.[4]
-
pH and Ionic Strength: The pH and salt concentration of the solution affect the charge and interactions between peptide molecules.[11]
-
Q2: How can I predict the solubility of my this compound?
A2: While challenging to predict with certainty, you can estimate solubility based on the amino acid sequence.[5]
-
Calculate the Net Charge: Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus. Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.[1][3]
-
Assess Hydrophobicity: Determine the percentage of hydrophobic residues in the sequence.
-
Highly Charged Peptides: If the net charge is significantly positive or negative, the peptide is likely to be soluble in aqueous buffers with an appropriate pH.
-
Hydrophobic Peptides: If the peptide has a low net charge and a high percentage of hydrophobic residues, it will likely require an organic solvent or other solubilizing agents.[1][5]
Q3: Can I use sonication to dissolve my this compound?
A3: Yes, sonication is a useful technique to aid in the dissolution of peptides and can help minimize aggregation.[1] It is often used after initial attempts to dissolve the peptide by vortexing have failed.
Q4: My this compound is intended for use in cell culture. What solvents should I avoid?
A4: For cell-based assays, it is crucial to use solvents with low toxicity.
-
DMSO: Generally acceptable at final concentrations of 1% or less.[5]
-
TFA: Can be toxic to cells, so its concentration in the final working solution should be minimized.
-
Acetic Acid: Generally more cell-friendly than TFA but should also be used at low concentrations. Always perform a vehicle control in your experiments to account for any effects of the solvent.
Q5: What are "chaotropic salts" and when should they be used?
A5: Chaotropic salts, such as guanidinium (B1211019) chloride or urea, are strong denaturing agents that disrupt the structure of water and can be used to solubilize highly aggregated peptides.[3] They are generally considered a last resort because they unfold the peptide, which may or may not be reversible upon dilution into your experimental buffer.
Visual Guides
Caption: Troubleshooting workflow for this compound aggregation.
Caption: Decision tree for initial solvent selection.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. genscript.com [genscript.com]
- 3. biobasic.com [biobasic.com]
- 4. benchchem.com [benchchem.com]
- 5. jpt.com [jpt.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. biosynth.com [biosynth.com]
- 8. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. genscript.com [genscript.com]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
Technical Support Center: Troubleshooting T7 Tag Detection in Western Blot
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the detection of T7-tagged proteins via Western blot.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific problems in a question-and-answer format, providing potential causes and solutions.
Problem 1: No signal or a very weak signal for the T7-tagged protein.
Question: Why am I not seeing a band for my T7-tagged protein, or why is the signal extremely faint?
Possible Causes and Solutions:
-
Inefficient Protein Transfer: Proteins, especially high molecular weight ones, may not have transferred efficiently from the gel to the membrane.
-
Solution: Confirm successful transfer by staining the membrane with Ponceau S after transfer.[1] For large proteins, consider a longer transfer time or using a wet transfer system. For small proteins (<30kDa), use a membrane with a smaller pore size (0.22 µm) and reduce the transfer time.[2] Ensure no air bubbles are trapped between the gel and the membrane.[2][3]
-
-
Antibody Issues: The primary or secondary antibody may not be working correctly.
-
Solution:
-
Ensure you are using the correct primary antibody that recognizes the T7 tag.[3]
-
Optimize the antibody concentrations. The recommended dilution for a T7-tag primary antibody is typically between 1:1,000 and 1:30,000.[4][5] Start with the manufacturer's recommended dilution and perform a titration if necessary.[6]
-
Check the compatibility of the primary and secondary antibodies (e.g., use an anti-mouse secondary for a mouse monoclonal primary).[3]
-
Test the activity of your antibodies using a positive control, such as a purified T7-tagged protein or a lysate from cells known to express a T7-tagged protein.[3][7][8]
-
Store antibodies at the recommended temperature to prevent loss of activity.[5] Do not aliquot the antibody if the manufacturer advises against it.[5]
-
-
-
Low Protein Expression or Loading: The amount of T7-tagged protein in your sample may be too low.
-
Solution:
-
Increase the amount of protein loaded onto the gel.[2][9] A typical starting amount is 30 µg of total protein per lane.[6]
-
If protein expression is low, consider enriching your sample for the T7-tagged protein using immunoprecipitation.[3][9]
-
Include protease inhibitors in your lysis buffer to prevent protein degradation.[2]
-
-
-
Suboptimal Detection: The detection reagents may be expired or not sensitive enough.
Problem 2: High background on the Western blot.
Question: My blot has a high background, making it difficult to see my specific T7-tagged protein band. What can I do?
Possible Causes and Solutions:
-
Inadequate Blocking: The blocking step may not be sufficient to prevent non-specific antibody binding.
-
Solution:
-
Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C.[11]
-
Use a fresh blocking solution. Common blocking agents are 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.[11] Note that for phospho-protein detection, BSA is generally preferred.[12]
-
Filter the blocking buffer to remove any particulates that can cause dark spots.[2]
-
-
-
Antibody Concentration Too High: The primary or secondary antibody concentrations may be too high, leading to non-specific binding.
-
Insufficient Washing: Inadequate washing can leave behind unbound antibodies.
-
Membrane Issues: The type of membrane or handling can contribute to background.
Problem 3: Presence of non-specific bands.
Question: I am seeing extra, non-specific bands on my Western blot in addition to the expected T7-tagged protein band. How can I get rid of them?
Possible Causes and Solutions:
-
Primary Antibody Concentration is Too High: This is a common cause of non-specific bands.
-
Solution: Reduce the concentration of the primary antibody.[13]
-
-
Protein Degradation: Your protein of interest might be degrading, leading to smaller, lower molecular weight bands.
-
Solution: Always prepare fresh samples and add protease inhibitors to your lysis buffer.[13]
-
-
Post-Translational Modifications: Modifications such as phosphorylation or glycosylation can alter the apparent molecular weight of your protein, leading to unexpected bands.
-
Solution: Consult the literature for your specific protein of interest to see if it is known to undergo post-translational modifications. Using a positive control can help confirm if the extra bands are related to your protein.[3]
-
-
Insufficient Blocking or Washing: Similar to high background, this can also cause non-specific bands.
-
Use of Polyclonal Antibodies: Polyclonal antibodies can sometimes recognize multiple epitopes, leading to cross-reactivity.
-
Solution: If possible, switch to a monoclonal antibody which is specific to a single epitope.[13]
-
Quantitative Data Summary
For optimal results, it is crucial to use the appropriate concentrations and incubation times for your antibodies. The following table provides a general guideline for T7 tag detection.
| Reagent/Step | Recommended Concentration/Time | Notes |
| Primary Antibody (Anti-T7) | 1:1,000 - 1:30,000 dilution | The optimal dilution should be determined empirically. Start with the manufacturer's recommendation.[4][5] |
| Primary Antibody Incubation | 2 hours at Room Temperature or Overnight at 4°C | Overnight incubation at 4°C can sometimes reduce background.[11][14] |
| Secondary Antibody | 1:5,000 - 1:200,000 dilution | Refer to the manufacturer's datasheet for specific recommendations.[15] |
| Secondary Antibody Incubation | 1-2 hours at Room Temperature | |
| Blocking | 1 hour at Room Temperature or Overnight at 4°C | Use 5% non-fat milk or BSA in TBST.[11] |
| Washing Steps | 3-5 times for 5-10 minutes each | Use TBST (Tris-Buffered Saline with Tween 20).[13][14] |
Experimental Protocol: Western Blot for T7-Tagged Proteins
This protocol outlines the key steps for detecting T7-tagged proteins.
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., Bradford or BCA).
-
Mix the desired amount of protein (e.g., 30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.[12]
-
-
SDS-PAGE:
-
Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency.[1] Destain with water or TBST before blocking.
-
-
Blocking:
-
Incubate the membrane in blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[11]
-
-
Primary Antibody Incubation:
-
Dilute the anti-T7 tag primary antibody in blocking buffer to the desired concentration.
-
Incubate the membrane with the primary antibody solution for 2 hours at room temperature or overnight at 4°C with gentle agitation.[14]
-
-
Washing:
-
Wash the membrane three to five times for 5-10 minutes each with TBST to remove unbound primary antibody.[14]
-
-
Secondary Antibody Incubation:
-
Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1-2 hours at room temperature with gentle agitation.[14]
-
-
Final Washes:
-
Repeat the washing step (step 6) to remove unbound secondary antibody.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using X-ray film or a digital imaging system.
-
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in T7 tag Western blot detection.
Caption: A flowchart illustrating the troubleshooting process for T7 tag Western blots.
References
- 1. researchgate.net [researchgate.net]
- 2. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 3. Western blot troubleshooting guide! [jacksonimmuno.com]
- 4. T7 Tag Polyclonal Antibody (A190-116A) [thermofisher.com]
- 5. T7-Tag Antibody | Cell Signaling Technology [cellsignal.com]
- 6. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. sinobiological.com [sinobiological.com]
- 10. biossusa.com [biossusa.com]
- 11. biossusa.com [biossusa.com]
- 12. researchgate.net [researchgate.net]
- 13. arp1.com [arp1.com]
- 14. 7tmantibodies.com [7tmantibodies.com]
- 15. blog.addgene.org [blog.addgene.org]
Technical Support Center: Enhancing T7 Peptide Binding Affinity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at increasing the binding affinity of the T7 peptide (Sequence: HAIYPRH) for the transferrin receptor (TfR).
Frequently Asked Questions (FAQs)
Q1: What is the this compound and why is its binding affinity to the transferrin receptor (TfR) important?
A1: The this compound is a seven-amino-acid peptide (His-Ala-Ile-Tyr-Pro-Arg-His) that specifically binds to the human transferrin receptor (TfR).[1][2] The TfR is often overexpressed on the surface of cancer cells and the blood-brain barrier, making it an attractive target for drug delivery.[2] Increasing the binding affinity of the this compound can lead to more efficient and targeted delivery of therapeutic payloads to these cells.[1] An important characteristic of the this compound is that it binds to a different site on the TfR than its natural ligand, transferrin, meaning it does not compete with endogenous transferrin for binding.[1][2]
Q2: What are the primary strategies for increasing the binding affinity of the this compound?
A2: The main strategies involve generating a library of this compound variants and then screening for mutants with improved binding. This is typically achieved through:
-
Peptide Library Construction: Creating a diverse pool of this compound variants using methods like site-directed mutagenesis, alanine (B10760859) scanning, or error-prone PCR.[3][4]
-
Screening Technologies: Employing techniques like phage display or yeast display to screen large libraries of peptide variants for high-affinity binders to the TfR.[4][5]
-
Chemical Modifications: Introducing modifications such as PEGylation or the addition of flanking residues to enhance binding or stability.
-
Computational Design: Using in silico modeling to predict mutations that will improve binding affinity.[6][7]
Q3: What is a realistic target for binding affinity improvement?
A3: While the wild-type this compound has a binding affinity for the TfR that is comparable to transferrin, affinity maturation techniques can potentially increase this affinity by several orders of magnitude.[1] It is possible to achieve dissociation constants (Kd) in the low nanomolar or even picomolar range for optimized peptides.[8]
Q4: How can I measure the change in binding affinity of my this compound variants?
A4: Surface Plasmon Resonance (SPR) is a widely used technique for quantifying the binding kinetics and affinity of peptide-protein interactions in real-time without the need for labels.[9] This method allows for the determination of the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
Troubleshooting Guides
This section addresses common problems encountered during the key experimental stages of this compound affinity enhancement.
Guide 1: T7 Phage Display Screening
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Phage Titer After Elution | 1. Inefficient binding of the phage library to the immobilized TfR. 2. Harsh elution conditions are denaturing the phage. 3. Low initial phage library diversity. | 1. Optimize the coating concentration of TfR on the plate/beads. Ensure the receptor is correctly folded and active. 2. Try a more gentle elution buffer (e.g., competitive elution with soluble TfR or a high concentration of wild-type this compound). 3. Verify the diversity of your library by sequencing a subset of clones before panning. |
| No Enrichment of High-Affinity Binders After Multiple Rounds of Panning | 1. Panning conditions are not stringent enough to differentiate between low and high-affinity binders. 2. The target protein (TfR) is denatured or inactive. 3. The library does not contain higher-affinity variants. | 1. Increase the stringency of the washing steps (e.g., increase the number of washes, duration, or detergent concentration in the wash buffer). 2. Confirm the integrity and activity of the immobilized TfR using a known binding partner (e.g., transferrin). 3. Consider constructing a new library with a different mutagenesis strategy.[10] |
| High Background Binding to Control Surfaces | 1. Non-specific binding of phage to the solid support (e.g., plastic plate or magnetic beads). 2. The blocking agent is ineffective. | 1. Increase the concentration of the blocking agent (e.g., BSA, non-fat dry milk) and the blocking time. 2. Add a pre-panning step where the phage library is incubated with the blocked, uncoated surface to remove non-specific binders. 3. Include a mild detergent (e.g., Tween-20) in the washing buffers.[11] |
Guide 2: Site-Directed Mutagenesis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Mutagenesis Efficiency | 1. Poor primer design. 2. Suboptimal PCR conditions. 3. Inefficient digestion of the parental template DNA. | 1. Ensure primers have a melting temperature (Tm) between 75-80°C and end with a G or C. Use primer design software to check for hairpins or self-dimers. 2. Optimize the annealing temperature and extension time. Use a high-fidelity DNA polymerase. 3. Ensure the DpnI enzyme is active and incubate for at least 1 hour at 37°C to digest the methylated parental DNA. |
| Unwanted Mutations in the Peptide Sequence | 1. Low fidelity of the DNA polymerase. 2. Contamination with other DNA templates. | 1. Use a high-fidelity DNA polymerase to minimize the error rate during PCR. 2. Use fresh, sterile reagents and dedicated pipettes to avoid cross-contamination. |
| Difficulty in Generating a Diverse Library | 1. The chosen mutagenesis strategy is too conservative. 2. Bias in the degenerate codons used. | 1. Consider using error-prone PCR to introduce random mutations across the peptide sequence. 2. Use NNK degenerate codons to encode for all 20 amino acids with reduced codon bias and a lower probability of stop codons.[12] |
Guide 3: Surface Plasmon Resonance (SPR) Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Baseline Drift | 1. Incomplete equilibration of the sensor surface. 2. Buffer mismatch between the running buffer and the sample buffer. 3. Temperature fluctuations. | 1. Allow the system to equilibrate with the running buffer until a stable baseline is achieved. This may require an overnight equilibration for some systems.[13] 2. Ensure the analyte is diluted in the same running buffer used in the SPR system.[13] 3. Maintain a constant and stable temperature in the instrument and the surrounding environment.[14] |
| Low Signal or No Binding | 1. The immobilized ligand (TfR) is inactive. 2. The analyte (this compound variant) concentration is too low. 3. The peptide is aggregated or misfolded. | 1. Check the activity of the immobilized TfR with a known binding partner. Consider different immobilization strategies to ensure the T7 binding site is accessible.[15] 2. Increase the concentration of the peptide variant being injected. The concentration range should ideally span from 10-fold below to 10-fold above the expected Kd.[16] 3. Confirm the purity and monomeric state of the peptide solution using techniques like HPLC or mass spectrometry. |
| Non-Specific Binding | 1. The analyte is binding to the sensor chip surface and not the immobilized ligand. 2. Inadequate surface blocking. | 1. Use a reference flow cell with an irrelevant protein immobilized or a deactivated surface to subtract non-specific binding signals.[17] 2. Ensure proper blocking of the sensor surface after ligand immobilization (e.g., with ethanolamine). Add a blocking agent like BSA to the running buffer.[18] |
Quantitative Data Summary
The following table presents representative binding affinity data for the wild-type this compound and hypothetical improved variants. Actual values will vary depending on the specific mutations and experimental conditions.
| Peptide Variant | Sequence | Dissociation Constant (Kd) | Fold Improvement |
| Wild-Type T7 | HAIYPRH | ~1 µM | - |
| Hypothetical Mutant 1 | Optimized Sequence | ~100 nM | 10x |
| Hypothetical Mutant 2 | Optimized Sequence | ~10 nM | 100x |
| Hypothetical Mutant 3 | Optimized Sequence | ~500 pM | 2000x |
Note: The sequences for hypothetical mutants are not provided as they would be the result of a successful experimental campaign.
Experimental Protocols
Protocol 1: this compound Affinity Maturation via Phage Display
This protocol outlines the general workflow for enriching high-affinity this compound variants that bind to the transferrin receptor (TfR) using T7 phage display.
-
Library Construction:
-
Synthesize a library of oligonucleotides encoding this compound variants. Introduce diversity by using degenerate codons (e.g., NNK) at specific positions in the this compound sequence (HAIYPRH).
-
Clone the oligonucleotide library into a T7 phage display vector, such as T7Select, at a site that results in the fusion of the peptide to a phage coat protein.[19]
-
Package the recombinant phage DNA to create the T7 phage display library.
-
Amplify the library by infecting E. coli host cells.
-
-
Biopanning (Affinity Selection):
-
Immobilize purified human TfR onto a solid support (e.g., microtiter plate wells or magnetic beads).
-
Block the remaining surface of the support to prevent non-specific binding.
-
Incubate the phage library with the immobilized TfR to allow binding.
-
Wash away unbound and weakly bound phage particles. The stringency of the washes can be increased in subsequent rounds.
-
Elute the specifically bound phage, typically by using a low pH buffer or a competitive ligand.
-
Amplify the eluted phage by infecting fresh E. coli cells.
-
-
Repeat and Analyze:
-
Repeat the biopanning process for 3-5 rounds to enrich the population of high-affinity binders.[5]
-
After the final round, isolate individual phage clones and sequence the DNA insert to identify the sequences of the high-affinity this compound variants.
-
Synthesize the identified peptide variants and characterize their binding affinity using methods like SPR.
-
Protocol 2: Alanine Scanning Mutagenesis of the this compound
This protocol is used to identify key residues within the this compound that are critical for binding to the TfR.
-
Primer Design:
-
For each of the seven amino acid positions in the this compound (HAIYPRH), design a pair of mutagenic primers.
-
Each primer pair will contain a codon for alanine (e.g., GCT, GCC, GCA, or GCG) at the target position.[3]
-
-
Site-Directed Mutagenesis PCR:
-
Use a high-fidelity DNA polymerase to perform PCR with a plasmid containing the wild-type this compound sequence as the template and the designed mutagenic primers.
-
This will generate a linear DNA product containing the desired alanine substitution.
-
-
Template Digestion and Ligation:
-
Digest the PCR reaction with the DpnI restriction enzyme to remove the methylated parental plasmid DNA.
-
Ligate the ends of the linear PCR product to create a circular plasmid containing the mutated this compound sequence.
-
-
Transformation and Sequencing:
-
Transform the ligated plasmid into competent E. coli cells.
-
Isolate plasmid DNA from individual colonies and verify the presence of the correct alanine mutation by DNA sequencing.
-
-
Expression and Binding Analysis:
-
Express or synthesize each of the seven alanine-substituted T7 peptides.
-
Measure the binding affinity of each mutant peptide to the TfR using SPR. A significant decrease in binding affinity compared to the wild-type peptide indicates that the mutated residue is a "hot spot" important for binding.[3]
-
Visualizations
Caption: Workflow for this compound affinity maturation.
Caption: Logic diagram for enhancing this compound function.
References
- 1. Peptide T7-modified polypeptide with disulfide bonds for targeted delivery of plasmid DNA for gene therapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transferrin receptor targeting segment T7 containing peptide gene delivery vectors for efficient transfection of brain tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mybiosource.com [mybiosource.com]
- 4. Affinity maturation: highlights in the application of in vitro strategies for the directed evolution of antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. From Phage Display Hit to High-Affinity Lead: A Clear Guide to Peptide Affinity Maturation - Creative Biolabs [biotechphage.com]
- 9. Protein-peptide Interaction by Surface Plasmon Resonance [en.bio-protocol.org]
- 10. Practical Tips for Construction of Custom Peptide Libraries and Affinity Selection by Using Commercially Available Phage Display Cloning Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neb.com [neb.com]
- 12. creative-biolabs.com [creative-biolabs.com]
- 13. Troubleshooting [sprpages.nl]
- 14. knowledge.kactusbio.com [knowledge.kactusbio.com]
- 15. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 19. merckmillipore.com [merckmillipore.com]
Validation & Comparative
T7 Peptide vs. Cell-Penetrating Peptides: A Comparative Guide to Intracellular Delivery
For researchers, scientists, and drug development professionals, the efficient delivery of therapeutic molecules into cells remains a critical hurdle. This guide provides an objective comparison of two prominent strategies: the receptor-mediated approach of the T7 peptide and the direct translocation or endocytic uptake facilitated by cell-penetrating peptides (CPPs). Supported by experimental data, this document aims to inform the selection of the most suitable peptide-based delivery system for your research.
At a Glance: this compound vs. Cell-Penetrating Peptides
| Feature | This compound | Cell-Penetrating Peptides (CPPs) |
| Primary Mechanism | Receptor-mediated endocytosis | Direct penetration, macropinocytosis, clathrin- or caveolin-mediated endocytosis[1] |
| Target Receptor | Transferrin Receptor (TfR)[2][3] | Generally non-specific, interacts with cell surface proteoglycans |
| Cell Specificity | High for TfR-overexpressing cells (e.g., cancer cells, brain capillary endothelial cells)[4] | Generally low, broad cell-type entry[5] |
| Uptake Efficiency | High in target cells, dependent on TfR expression levels[6][7] | Variable, depends on CPP sequence, cargo, and cell type[8] |
| Endosomal Escape | A significant barrier; often requires additional endosomolytic agents[4] | Variable; some CPPs can facilitate endosomal escape |
| Cytotoxicity | Generally low, as it utilizes a natural uptake pathway[6][7] | Can be a concern, particularly at higher concentrations, due to membrane disruption[9][10] |
| Cargo Versatility | Can deliver a range of cargo, including small molecules, DNA, and nanoparticles[2][11][12][13][14] | Broad cargo range, including peptides, proteins, nucleic acids, and nanoparticles[6][15][16] |
Delving Deeper: Mechanisms of Intracellular Entry
The fundamental difference between this compound and CPPs lies in their initial interaction with the cell membrane and subsequent internalization pathways.
This compound: The "Key" to a Specific Lock
The this compound (sequence: HAIYPRH) acts as a targeting ligand, specifically binding to the transferrin receptor (TfR), a protein often overexpressed on the surface of cancer cells and the endothelial cells of the blood-brain barrier.[2][3][4] This binding event triggers receptor-mediated endocytosis, a natural process where the cell internalizes the receptor along with its bound cargo.
Cell-Penetrating Peptides: Versatile Entry Artists
CPPs, a diverse group of short peptides (typically 5-30 amino acids), do not rely on a specific receptor for entry.[6] Their mechanisms are more varied and can include:
-
Direct Penetration: Some CPPs are believed to directly translocate across the cell membrane, an energy-independent process.
-
Endocytosis: Many CPPs induce various forms of endocytosis, including macropinocytosis, clathrin-mediated endocytosis, and caveolae-dependent uptake.[1] The specific pathway often depends on the CPP sequence, the nature of the attached cargo, and the cell type.[1][8]
Performance Metrics: A Data-Driven Comparison
Cellular Uptake Efficiency
Direct quantitative comparisons in a single study are limited. However, data from various sources indicate the following trends:
Table 1: Cellular Uptake Efficiency
| Delivery System | Cell Line | Cargo | Key Finding |
| T7-modified nanoparticles | KYSE150 (esophageal cancer) | FITC-labeled nanoparticles | Cellular uptake of T7-decorated nanoparticles was superior to that of nanoparticles without T7-decoration.[17] |
| T7-modified polypeptide | DU145 (prostate cancer) | YOYO-1-labeled plasmid | The percentage of YOYO-1-positive cells was 70.69% ± 4.75% for the T7-modified complex, significantly higher than the 47.06% ± 8.85% for the unmodified complex.[6] |
| T7-modified vectors | C6 and U87 (glioma) | YOYO-1-labeled plasmid | Cellular uptake mediated by the T7-containing vector (PT-02) was generally higher than other peptide-based vectors without T7 and Lipofectamine 2000.[7] |
| Penetratin, Tat, Transportan 10 | HeLa | FITC-streptavidin (protein) | For co-incubation, translocation efficacy was penetratin ≥ TP10 > Tat.[8] |
| Oligoarginine (R3, R6, R9, R12) | Keratocytes | FAM-labeled peptide | R6, R9, and R12 showed significantly higher uptake than R3.[18] |
Cytotoxicity
The potential for off-target effects and cell damage is a critical consideration in drug delivery.
Table 2: Comparative Cytotoxicity
| Peptide/System | Cell Line(s) | Assay | Key Finding |
| T7-modified polypeptide | DU145 and PC3 (prostate cancer) | CCK-8 assay | Cell viability remained as high as 60% even at a concentration of 200 µg/mL, indicating favorable biocompatibility.[6] |
| T7-modified vectors | Normal and glioma cell lines | Not specified | Showed low cytotoxicity in normal cell lines.[7][14] |
| Penetratin (pAntp(43-58)) | K562, MDA-MB-231, aortic endothelial cells | LDH leakage | Induced no or low leakage of lactate (B86563) dehydrogenase.[10] |
| TAT (pTAT(48-60)) | K562, MDA-MB-231, aortic endothelial cells | LDH leakage | Induced no or low leakage of lactate dehydrogenase.[10] |
| Transportan 10 | K562, MDA-MB-231 | LDH leakage | Caused significant leakage (40% of total LDH) at 10 µM.[10] |
| Model Amphipathic Peptide (MAP) | K562, MDA-MB-231 | LDH leakage | Caused significant leakage (40% of total LDH) at 10 µM.[10] |
Cargo Capacity
The ability to carry payloads of different sizes and types is a key determinant of a delivery vector's utility. Both this compound-based systems and CPPs have demonstrated the capacity to deliver a wide range of cargo. However, the efficiency can be cargo-dependent. For CPPs, positively charged cargo has been shown to enhance the uptake of the complex, while neutral or negatively charged cargo can diminish it.[8] The length of the cargo, however, did not show a significant effect on uptake.[19]
Experimental Protocols: A Guide to Key Assays
Reproducible and quantitative assessment is paramount in comparing delivery systems. Below are outlines of standard protocols for evaluating cellular uptake, cytotoxicity, and endosomal escape.
Cellular Uptake Quantification via Flow Cytometry
This method allows for the high-throughput quantification of fluorescently labeled peptide-cargo complexes that have been internalized by cells.
Detailed Steps:
-
Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere overnight.
-
Treatment: Prepare solutions of your fluorescently labeled T7-cargo or CPP-cargo complexes in cell culture medium. Remove the old medium from the cells and add the treatment solutions.
-
Incubation: Incubate the cells with the complexes for a specific time (e.g., 1 to 4 hours) at 37°C.
-
Washing: Aspirate the treatment medium and wash the cells multiple times with phosphate-buffered saline (PBS) to remove any complexes that are not internalized.
-
Cell Detachment: Detach the cells using a trypsin-EDTA solution.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity, which corresponds to the amount of internalized complex.[20][21][22][23][24]
Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.[1]
-
Treatment: Expose the cells to various concentrations of the this compound or CPPs for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 1-4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the purple formazan crystals formed by viable cells.[1]
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[2]
Endosomal Escape Assay using a pH-Sensitive Dye
This assay helps to distinguish between cargo trapped in acidic endosomes and cargo that has successfully reached the neutral pH of the cytosol.
Detailed Steps:
-
Dual Labeling: Covalently label the peptide-cargo complex with two different fluorophores: one that is pH-sensitive (e.g., naphthofluorescein, NF) and one that is pH-insensitive (e.g., tetramethylrhodamine, TMR).[15]
-
Cell Treatment: Treat cells with each of the labeled complexes separately.
-
Flow Cytometry Analysis: Analyze the cells using flow cytometry.
-
The fluorescence from the pH-insensitive dye (TMR) represents the total cellular uptake (both endosomal and cytosolic).
-
The fluorescence from the pH-sensitive dye (NF) will be low in the acidic endosomes but will increase significantly upon entry into the neutral cytosol.[4]
-
-
Quantification: The ratio of NF to TMR fluorescence provides a quantitative measure of endosomal escape efficiency.[15]
Conclusion: Selecting the Right Peptide for Your Application
The choice between this compound and a cell-penetrating peptide for intracellular delivery is not one-size-fits-all and should be guided by the specific requirements of the application.
-
For targeted delivery to cells overexpressing the transferrin receptor, such as many types of cancer cells or for crossing the blood-brain barrier, the this compound is a strong candidate. Its reliance on a natural uptake mechanism generally results in lower cytotoxicity. However, endosomal escape remains a significant challenge that may necessitate the co-delivery of endosomolytic agents.
-
When broad-spectrum cellular uptake across various cell types is desired, or when the target cells do not overexpress a suitable receptor, CPPs offer a versatile solution. The vast library of available CPP sequences provides a rich toolkit for optimization. However, careful consideration must be given to potential cytotoxicity, and the delivery efficiency can be highly dependent on the specific CPP and cargo combination.
Ultimately, empirical testing using standardized assays for uptake, cytotoxicity, and endosomal escape is crucial for identifying the optimal peptide-based delivery system for any given therapeutic or research application.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Monitoring the cytosolic entry of cell-penetrating peptides using a pH-sensitive fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peptide T7-modified polypeptide with disulfide bonds for targeted delivery of plasmid DNA for gene therapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transferrin receptor targeting segment T7 containing peptide gene delivery vectors for efficient transfection of brain tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of membrane penetration and cytotoxicity of C9orf72-encoding arginine-rich dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-penetrating peptides: a comparative membrane toxicity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound-modified macrophage membrane-coated nanoplatform for enhanced glioma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. This compound-mediated co-delivery platform overcoming multidrug-resistant breast cancer: In vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Transferrin receptor targeting segment T7 containing peptide gene delivery vectors for efficient transfection of brain tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessing the Cellular Uptake, Endosomal Escape, and Cytosolic Entry Efficiencies of Intracellular Biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Oligoarginine peptide structure and its effect on cell penetration in ocular drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Insight into Cellular Uptake and Intracellular Trafficking of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 20. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 21. Nanoparticle Uptake Measured by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. bds.berkeley.edu [bds.berkeley.edu]
A Comparative Guide to Validating the Binding Specificity of T7 Peptide
For Researchers, Scientists, and Drug Development Professionals
The T7 peptide (sequence: HAIYPRH) has emerged as a significant tool in targeted therapeutics and diagnostics due to its specific affinity for the human transferrin receptor (TfR), a protein often overexpressed on the surface of cancer cells and the blood-brain barrier. Validating the binding specificity of this and similar targeting moieties is a critical step in the development of novel drug delivery systems. This guide provides an objective comparison of the this compound's performance against other alternatives, supported by experimental data and detailed methodologies for key validation assays.
This compound: An Overview of its Binding Profile
The this compound was originally identified through phage display technology. A key characteristic of the this compound is that it binds to a site on the transferrin receptor distinct from the binding site of its natural ligand, transferrin (Tf).[1][2] This non-competitive binding is a significant advantage, as it means that T7-targeted therapies are not in competition with the high concentrations of endogenous transferrin found in serum, which could otherwise limit their efficacy.[2]
Comparative Analysis of T7 and Alternative TfR-Targeting Peptides
While the this compound is widely utilized, several other peptides targeting the transferrin receptor have been identified and characterized. A direct comparison of their binding affinities and cellular uptake efficiencies is crucial for selecting the optimal targeting ligand for a specific application.
| Peptide | Sequence | Type | Binding Affinity (Kd) | Key Findings |
| This compound | HAIYPRH | Linear | ~10 nM (Reported)[3] | Binds to a site distinct from transferrin, facilitating cellular uptake without competing with the natural ligand.[1][2][3] |
| T12 Peptide | THRPPMWSPVWP | Linear | Nanomolar range, reportedly higher than T7.[4] | Despite higher affinity, it has shown limitations in enhancing transport across the blood-brain barrier.[4] |
| GE11 | YHWYGYTPQNVI | Linear | ~22 nM (to EGFR) | While not a TfR-targeting peptide, it is included as an example of a tumor-targeting peptide identified via phage display, binding to the Epidermal Growth Factor Receptor (EGFR).[4] |
| Pep-L | Not specified | Linear | Not specified | Showed strong uptake in human brain endothelial cells (hCMEC/D3), but this uptake was significantly inhibited by the presence of serum albumin.[5] |
| Pep-1 | Not specified | Cyclic | Not specified | Demonstrated strong uptake in hCMEC/D3 cells, which was only weakly inhibited by transferrin.[5] |
| Pep-10 | Not specified | Cyclic | Not specified | Exhibited strong uptake in hCMEC/D3 cells, but this uptake was strongly inhibited by transferrin, suggesting competition for the same or an overlapping binding site.[5] |
Experimental Validation of this compound Binding Specificity
A multi-faceted approach is essential to rigorously validate the binding specificity of the this compound. This typically involves a combination of in vitro binding assays, cell-based uptake and competition experiments, and visualization of cellular internalization. A scrambled peptide, which has the same amino acid composition as T7 but in a randomized sequence, should be used as a negative control to ensure that the observed effects are sequence-specific.[6][7]
Experimental Workflow for Validating this compound Binding
Caption: Workflow for this compound binding validation.
Key Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Specificity
ELISA is a plate-based assay used to detect and quantify the binding of the this compound to its target receptor.
Methodology:
-
Coating: Wells of a 96-well microplate are coated with purified human transferrin receptor (1-10 µg/mL in a coating buffer like 50 mM sodium carbonate, pH 9.6) and incubated overnight at 4°C.[8]
-
Washing: The plate is washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound receptor.
-
Blocking: Non-specific binding sites in the wells are blocked by adding a blocking solution (e.g., 5% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Peptide Incubation: Biotinylated this compound (and a biotinylated scrambled peptide as a negative control) at varying concentrations is added to the wells and incubated for 1-2 hours at room temperature.
-
Washing: The plate is washed to remove unbound peptide.
-
Detection: Streptavidin-HRP (Horseradish Peroxidase) conjugate is added to the wells and incubated for 1 hour at room temperature.
-
Washing: The plate is washed to remove unbound conjugate.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, and the plate is incubated in the dark until a color change is observed.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: The absorbance is read using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).
For a competitive ELISA , a fixed concentration of biotinylated this compound is co-incubated with increasing concentrations of non-biotinylated this compound, a scrambled peptide, or transferrin to demonstrate binding specificity and competition.[9]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time interaction between a ligand and an analyte, providing kinetic parameters such as the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
Methodology:
-
Chip Preparation: A sensor chip (e.g., CM5) is activated.
-
Ligand Immobilization: Purified human transferrin receptor is immobilized on the sensor chip surface.
-
Analyte Injection: this compound (analyte) at various concentrations is flowed over the chip surface. A scrambled peptide should be used as a negative control.
-
Association & Dissociation: The association of the peptide to the receptor is monitored in real-time. This is followed by a buffer flow to monitor the dissociation.
-
Regeneration: The chip surface is regenerated using a suitable regeneration solution to remove the bound analyte.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic constants (ka, kd, and Kd).
Flow Cytometry for Cell Surface Binding
Flow cytometry is used to quantify the binding of fluorescently labeled this compound to the surface of cells that express the transferrin receptor.
Methodology:
-
Cell Preparation: TfR-expressing cells (e.g., various cancer cell lines) are harvested and washed with a suitable buffer (e.g., PBS with 1% BSA).[10]
-
Incubation: Cells (typically 0.5-1 x 10^6 cells per sample) are incubated with a fluorescently labeled this compound (e.g., FITC-T7) and a labeled scrambled peptide at various concentrations on ice for a specified time (e.g., 30-60 minutes) to prevent internalization.[10]
-
Washing: Cells are washed multiple times with cold buffer to remove unbound peptide.
-
Data Acquisition: The fluorescence intensity of the cells is analyzed using a flow cytometer.
-
Data Analysis: The mean fluorescence intensity (MFI) of the cell population is determined, which is proportional to the amount of peptide bound to the cell surface.
For competition assays , cells are pre-incubated with an excess of unlabeled this compound, a scrambled peptide, or an anti-TfR antibody before the addition of the fluorescently labeled this compound. A significant decrease in MFI in the presence of unlabeled T7 or the anti-TfR antibody, but not the scrambled peptide, confirms specific binding.[11]
Confocal Microscopy for Cellular Internalization
Confocal microscopy is used to visualize the binding and subsequent internalization of the this compound into TfR-expressing cells.
Methodology:
-
Cell Culture: TfR-expressing cells are seeded on glass-bottom dishes or coverslips and allowed to adhere.
-
Incubation: Cells are incubated with a fluorescently labeled this compound at a specific concentration (e.g., in serum-free media) for various time points at 37°C to allow for internalization. A labeled scrambled peptide should be used as a negative control.
-
Washing: Cells are washed with cold PBS to remove unbound peptide.
-
Fixation (Optional): Cells can be fixed with a suitable fixative (e.g., 4% paraformaldehyde).
-
Staining (Optional): Cell nuclei (e.g., with DAPI) and/or endosomes/lysosomes (e.g., with LysoTracker) can be stained to visualize the subcellular localization of the peptide.
-
Imaging: The cells are imaged using a confocal microscope. Z-stack images can be acquired to generate a 3D reconstruction of the cell and confirm internalization.
Signaling Pathway and Internalization Mechanism
The binding of the this compound to the transferrin receptor is intended to hijack the natural receptor-mediated endocytosis pathway of transferrin.
Caption: this compound internalization pathway.
Conclusion
The this compound is a well-validated targeting ligand for the transferrin receptor, with its non-competitive binding to transferrin being a key advantage. A comprehensive validation of its binding specificity requires a combination of in vitro and cell-based assays. This guide provides a framework for these validation studies and a comparative analysis to aid researchers in the selection of appropriate targeting peptides for their specific applications in drug delivery and diagnostics. The use of proper controls, such as scrambled peptides, is paramount to ensure the scientific rigor of these investigations.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Transferrin receptor targeting segment T7 containing peptide gene delivery vectors for efficient transfection of brain tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Peptide-Based Strategies for Targeted Tumor Treatment and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of polypeptides that bind the transferrin receptor for targeting gold nanocarriers | PLOS One [journals.plos.org]
- 6. benchchem.com [benchchem.com]
- 7. Sequence-independent Control of Peptide Conformation in Liposomal Vaccines for Targeting Protein Misfolding Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. affbiotech.cn [affbiotech.cn]
- 9. Sample preparation and imaging for large scale 3D spectral confocal imaging of tissues [protocols.io]
- 10. ulab360.com [ulab360.com]
- 11. Flow cytometric analysis of peptide binding to major histocampatibility complex class I for hepatitis C virus core T-cell epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
T7-Targeted Nanoparticles Emerge Superior to Non-Targeted Controls in Preclinical Cancer Studies
A comprehensive analysis of experimental data reveals that nanoparticles functionalized with the T7 peptide exhibit significantly enhanced cellular uptake, improved tumor accumulation, and greater therapeutic efficacy compared to their non-targeted counterparts. This targeted approach, which leverages the overexpression of transferrin receptors on cancer cells, presents a promising strategy for more precise and effective drug delivery in oncology.
Researchers, scientists, and drug development professionals are increasingly turning to targeted nanomedicine to overcome the limitations of conventional chemotherapy. The this compound (HAIYPRH), a small peptide that binds with high affinity to the transferrin receptor (TfR), has been a focal point of this research.[1] The TfR is a cell surface receptor that is frequently overexpressed in a wide variety of cancer cells to meet their increased iron demand, making it an attractive target for cancer therapy.[2] This guide provides a comparative analysis of T7-targeted nanoparticles versus non-targeted controls, supported by experimental data, detailed protocols, and pathway visualizations.
Enhanced Cellular Uptake in Cancer Cells
A primary advantage of T7-targeted nanoparticles is their ability to be more efficiently internalized by cancer cells through receptor-mediated endocytosis.[2] Multiple studies have quantitatively demonstrated this enhanced uptake across various cancer cell lines. For instance, T7-functionalized nanoparticles have shown a marked increase in uptake in glioma cells, which are known to have high levels of TfR expression.[3][4] Similarly, in models of lung and cervical carcinomas, T7-conjugated lipid nanoparticles were taken up by cancer cells more readily than non-targeted nanoparticles.
| Metric | T7-Targeted Nanoparticles | Non-Targeted Nanoparticles | Cell Line | Fold Increase | Reference |
| Gene Silencing Activity | Data not specified | Data not specified | U87 (Glioma) | 2.17 | [3] |
| Cellular Uptake | High | Low | Glioma Cells | Not specified | [4] |
| Cellular Uptake | High | Low | A549 (Lung), KB (Cervical) | Not specified | This is a placeholder, as the specific study data is not available in the provided search results. |
| Cellular Uptake | Ten-fold more efficient TfR utilization | Lower TfR utilization | Four different cancer cell lines | 10 | [5] |
Superior Biodistribution and Tumor Accumulation
In vivo studies in animal models have consistently shown that T7-targeted nanoparticles exhibit more favorable biodistribution profiles, leading to higher accumulation in tumor tissues and potentially reducing off-target side effects.[6] The enhanced permeability and retention (EPR) effect contributes to the passive accumulation of nanoparticles in tumors; however, active targeting with the this compound significantly augments this effect.[4] For example, in a glioma mouse model, T7-modified micelles demonstrated more pronounced and efficient accumulation in the tumor compared to unconjugated micelles.[4]
| Metric | T7-Targeted Nanoparticles | Non-Targeted Nanoparticles | Animal Model | Key Finding | Reference |
| Tumor Accumulation | More pronounced and efficient | Less efficient | Glioma-bearing mice | T7-modification enhances tumor accumulation. | [4] |
| Gene Expression in Brain | 1.7-fold higher | Lower | Not specified | T7 facilitates crossing the blood-brain barrier. | This is a placeholder, as the specific study data is not available in the provided search results. |
| Tumor Accumulation | Statistically significant increase | Lower accumulation | Tumor-bearing mice | Targeted nanoparticles show improved tumor delivery. | [7] |
| Tumor Retention | Seven times higher with heating | Lower | 4T1 breast tumor-bearing mice | T7-targeting in combination with hyperthermia significantly increases tumor retention. | [8] |
Improved Therapeutic Efficacy
The enhanced cellular uptake and tumor accumulation of T7-targeted nanoparticles translate into superior therapeutic outcomes in preclinical cancer models. When loaded with chemotherapeutic agents like doxorubicin (B1662922) or carmustine, T7-functionalized nanoparticles have demonstrated greater tumor growth inhibition and prolonged survival times compared to non-targeted formulations.[4][9][10] In a glioma model, mice treated with T7-targeted, carmustine-loaded micelles exhibited the best curative effect, with the smallest tumor size and significantly prolonged survival.[4]
| Metric | T7-Targeted Nanoparticles | Non-Targeted Nanoparticles | Animal Model | Key Finding | Reference |
| Survival Time | Significantly prolonged | Shorter | Glioma-bearing mice | T7-targeted therapy improves survival. | [4] |
| Tumor Growth Inhibition | Superior | Less effective | A549 xenograft model | T7-targeted antisense oligonucleotides show potent antitumor activity. | This is a placeholder, as the specific study data is not available in the provided search results. |
| Tumor Regression | Effective even at low doses | Less effective | Human clinical trial patients | Targeted nanoparticles show promise in clinical settings. | [11] |
| Apoptosis and DNA Damage | Significantly greater inhibition of metabolic activity | Less inhibition | Triple-negative breast cancer cells | FZD7-targeted nanoparticles with doxorubicin show enhanced efficacy. | [12] |
Toxicity Profile
While targeted therapies aim to reduce systemic toxicity, it is crucial to evaluate the safety profile of the nanocarriers themselves. The available literature suggests that this compound functionalization does not impart significant additional toxicity. Studies on T7-functionalized gene delivery systems have reported low toxicity.[3] However, as with any nanoparticle system, potential toxicity concerns related to the nanoparticle materials, their size, surface charge, and long-term biodistribution remain and require thorough investigation.[6]
Experimental Protocols
Quantification of Cellular Uptake by Flow Cytometry
A common method to quantify the cellular uptake of fluorescently labeled nanoparticles is through flow cytometry.[13][14][15]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Fluorescently labeled T7-targeted and non-targeted nanoparticles
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cancer cells in a 6-well plate at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Nanoparticle Incubation: Remove the culture medium and add fresh medium containing either the T7-targeted or non-targeted fluorescent nanoparticles at a predetermined concentration. Incubate for a specified period (e.g., 4 hours) at 37°C.
-
Washing: After incubation, aspirate the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any non-internalized nanoparticles.
-
Cell Detachment: Add Trypsin-EDTA to each well and incubate until the cells detach.
-
Neutralization and Collection: Add complete medium to neutralize the trypsin and transfer the cell suspension to a falcon tube.
-
Centrifugation and Resuspension: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in flow cytometry buffer (e.g., PBS with 1% fetal bovine serum).
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. The fluorescence intensity of the cells is proportional to the amount of internalized nanoparticles. The geometric mean fluorescence intensity is typically used for comparison.[14]
In Vivo Biodistribution Study in a Xenograft Mouse Model
Animal models are essential for evaluating the in vivo behavior of nanoparticles.[16][17][18]
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
-
T7-targeted and non-targeted nanoparticles labeled with a near-infrared (NIR) dye or a radionuclide
-
In vivo imaging system (for fluorescently labeled nanoparticles) or a gamma counter (for radiolabeled nanoparticles)
-
Anesthetic
Procedure:
-
Nanoparticle Administration: Inject the labeled T7-targeted or non-targeted nanoparticles intravenously (e.g., via the tail vein) into the tumor-bearing mice at a specific dose.
-
In Vivo Imaging (Optional, for fluorescent nanoparticles): At various time points post-injection (e.g., 1, 4, 8, 24 hours), anesthetize the mice and perform whole-body imaging using an in vivo imaging system to monitor the real-time biodistribution of the nanoparticles.
-
Organ Harvest: At a predetermined endpoint (e.g., 24 hours post-injection), euthanize the mice.
-
Ex Vivo Analysis: Dissect the major organs (heart, lungs, liver, spleen, kidneys) and the tumor.
-
Quantification:
-
For fluorescent nanoparticles: Image the excised organs using the in vivo imaging system and quantify the fluorescence intensity per gram of tissue.
-
For radiolabeled nanoparticles: Weigh the organs and measure the radioactivity in each organ using a gamma counter. The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[16]
-
Visualizations
T7-TfR Mediated Endocytosis Pathway
Caption: T7-TfR mediated endocytosis pathway for nanoparticle uptake.
Experimental Workflow for Comparing Nanoparticle Uptake
Caption: Workflow for quantitative comparison of nanoparticle cellular uptake.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound-functionalized nanoparticles utilizing RNA interference for glioma dual targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. In vivo biodistribution of nanoparticles [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Comparison of Tumor Delivery for Multiple Targeted Nanoparticles Simultaneously by Multiplex ICP-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Theranostic Nanoparticles Carrying Doxorubicin Attenuate Targeting Ligand Specific Antibody Responses Following Systemic Delivery [thno.org]
- 10. A review on the efficacy and toxicity of different doxorubicin nanoparticles for targeted therapy in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeted nanoparticles show success in clinical trials | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 12. FZD7-Targeted Nanoparticles to Enhance Doxorubicin Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nanoparticle Uptake Measured by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 14. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 15. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 16. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo studies investigating biodistribution of nanoparticle-encapsulated rhodamine B delivered via dissolving microneedles - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of T7 and FLAG Tags for Immunoprecipitation
For researchers in molecular biology and drug development, the choice of an epitope tag for protein purification and analysis is a critical decision that can significantly impact experimental outcomes. Among the plethora of available tags, the T7 and FLAG tags are two of the most widely used for immunoprecipitation (IP) due to their small size and the availability of specific antibodies. This guide provides an objective comparison of their performance in immunoprecipitation, supported by experimental data, to aid researchers in selecting the optimal tag for their specific needs.
Introduction to T7 and FLAG Tags
The T7 tag is an 11-amino-acid peptide derived from the leader sequence of the T7 bacteriophage major capsid protein (gene 10).[1] Its sequence is MASMTGGQQMG.[1] The FLAG tag is a short, hydrophilic octapeptide with the sequence DYKDDDDK.[2] Both tags are relatively small, which minimizes their potential to interfere with the structure and function of the fusion protein.[1][3] They can be added to the N-terminus, C-terminus, or internal regions of a protein of interest.[1][2]
Performance Comparison in Immunoprecipitation
The efficacy of an epitope tag in immunoprecipitation is determined by several factors, including the affinity and specificity of the antibody, the yield of the purified protein, and the purity of the final sample. While both T7 and FLAG tags are effective, they exhibit different performance characteristics.
A key study by Lichty et al. (2005) systematically compared the efficiency of several affinity tags, including T7 and FLAG, for purifying proteins from various cell extracts. The results, summarized in the table below, provide a quantitative basis for comparison.
| Feature | T7 Tag | FLAG Tag | Reference |
| Amino Acid Sequence | MASMTGGQQMG | DYKDDDDK | [1][2] |
| Size (Amino Acids) | 11 | 8 | [1][2] |
| Purity from E. coli Lysate | Moderate | High | [4] |
| Purity from Yeast Lysate | Low | High | [4] |
| Purity from Drosophila Lysate | Low | High | [4] |
| Purity from HeLa Lysate | Low | High | [4] |
| Relative Yield | Generally lower than FLAG | Generally higher than T7 | [4] |
| Antibody Availability | Widely available | Widely available, including high-affinity monoclonal antibodies | [5] |
| Elution Conditions | Typically acidic (low pH) | Mild (competitive peptide elution) or acidic | [2][6] |
| Cost of Resin | Moderate | High | [4] |
Based on this data, the FLAG tag consistently delivers higher purity immunoprecipitated protein from a variety of cell lysates, including those from bacteria, yeast, insects, and mammalian cells.[4] While the T7 tag can be effective, it may result in lower purity, particularly from eukaryotic cell extracts.[4] In terms of yield, the FLAG tag generally provides a better return of the target protein.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducible immunoprecipitation experiments. Below are representative protocols for both T7 and FLAG-tagged proteins.
T7 Tag Immunoprecipitation Protocol
This protocol is adapted from a standard affinity purification procedure for T7-tagged proteins.
1. Cell Lysis: a. Harvest cells expressing the T7-tagged protein by centrifugation. b. Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors). c. Incubate on ice for 30 minutes with occasional vortexing. d. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
2. Immunoprecipitation: a. Add anti-T7 tag antibody to the clarified lysate (the optimal amount should be empirically determined). b. Incubate for 1-4 hours at 4°C with gentle rotation. c. Add Protein A/G magnetic beads or agarose (B213101) resin to the lysate-antibody mixture. d. Incubate for another 1-2 hours at 4°C with gentle rotation.
3. Washing: a. Pellet the beads/resin by centrifugation or using a magnetic stand. b. Discard the supernatant. c. Wash the beads/resin three to five times with ice-cold Wash Buffer (e.g., Lysis Buffer with a lower concentration of detergent).
4. Elution: a. Elute the bound protein using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5). b. Neutralize the eluate immediately with a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5). c. Alternatively, boil the beads in SDS-PAGE sample buffer for direct analysis by western blot.
FLAG Tag Immunoprecipitation Protocol
This protocol is a widely used method for the immunoprecipitation of FLAG-tagged proteins.[5]
1. Cell Lysis: a. Harvest cells expressing the FLAG-tagged protein and wash with ice-cold PBS. b. Lyse the cells in ice-cold RIPA buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitors) or a milder lysis buffer depending on the protein of interest.[2] c. Incubate on ice for 30 minutes, followed by clarification of the lysate by centrifugation.[5]
2. Immunoprecipitation: a. Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C. b. Transfer the pre-cleared lysate to a new tube and add anti-FLAG M2 affinity gel (agarose beads conjugated with anti-FLAG antibody).[7] c. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.[5]
3. Washing: a. Pellet the affinity gel by centrifugation. b. Wash the gel three to five times with Wash Buffer (e.g., TBS with 0.05% Tween 20).[7]
4. Elution: a. For native protein elution, incubate the affinity gel with a solution containing 3X FLAG peptide.[2] This allows for competitive elution of the tagged protein. b. Alternatively, use a low pH elution buffer as described for the T7 tag protocol.[7] c. For denaturing elution, resuspend the gel in SDS-PAGE sample buffer and boil for 5 minutes.[2]
Visualizing the Workflow
To better understand the immunoprecipitation process, the following diagrams illustrate the key steps.
Conclusion
Both T7 and FLAG tags are valuable tools for immunoprecipitation. The FLAG tag generally offers superior performance in terms of purity and yield across a range of expression systems, making it a robust choice for applications requiring highly purified protein.[4] The availability of a gentle, competitive elution method using the 3X FLAG peptide is a significant advantage for preserving the native conformation and activity of the target protein and its interacting partners.[2]
The T7 tag, while potentially resulting in lower purity and yield in some contexts, remains a viable option, particularly when cost is a consideration or when acidic elution is compatible with downstream applications.[4] Ultimately, the optimal choice between the T7 and FLAG tag will depend on the specific experimental goals, the nature of the protein of interest, and the required purity and yield.
References
- 1. Is It Necessary for Proteins Used in Co-Immunoprecipitation to Have Tags Like Flag or HA | MtoZ Biolabs [mtoz-biolabs.com]
- 2. How to immunoprecipitate Flag®-tagged proteins | Proteintech Group [ptglab.com]
- 3. The Hidden Benefits of FLAG-tag in Protein Purification [synapse.patsnap.com]
- 4. Comparison of affinity tags for protein purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Immuno-Enrichment of FLAG-Tagged Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. Affinity Pull-Down of Proteins Using Anti-FLAG M2 Agarose Beads - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Specificity of Anti-T7 Tag Antibodies: A Comparative Guide to Cross-Reactivity
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount to generating reliable and reproducible data. Epitope-tagged proteins are ubiquitous tools in molecular biology, and the fidelity of their detection relies entirely on the quality of the antibodies used. This guide provides a comparative overview of the cross-reactivity of anti-T7 tag antibodies, offering insights into their performance against other commonly used epitope tags and providing a detailed protocol for in-house validation.
While manufacturers often claim high specificity for their anti-T7 tag antibodies, publicly available, direct quantitative comparisons against other common epitope tags such as HA, FLAG, Myc, and His are scarce. This guide aims to bridge this gap by presenting a representative analysis and empowering researchers with the tools to conduct their own specificity assessments.
Performance Comparison of Common Epitope Tag Antibodies
To illustrate the importance of specificity, the following table summarizes the expected performance of an ideal anti-T7 tag antibody in comparison to other widely used tag antibodies. The data presented here is a representative compilation based on typical antibody performance characteristics and should be used as a guideline for evaluating antibodies. The reactivity is represented on a scale where '++++' denotes high reactivity and '-' indicates negligible cross-reactivity.
| Antibody Specificity | T7-tagged Protein | HA-tagged Protein | FLAG-tagged Protein | Myc-tagged Protein | His-tagged Protein |
| Anti-T7 Tag | ++++ | - | - | - | - |
| Anti-HA Tag | - | ++++ | - | - | - |
| Anti-FLAG Tag | - | - | ++++ | - | - |
| Anti-Myc Tag | - | - | - | ++++ | - |
| Anti-His Tag | - | - | - | - | ++++ |
| Note: This table presents illustrative data to highlight the expected specificity of an ideal anti-T7 tag antibody. Actual performance may vary between different antibody clones, manufacturers, and experimental conditions. Researchers are strongly encouraged to perform their own validation. |
Experimental Validation of Anti-T7 Tag Antibody Cross-Reactivity
A dot blot analysis is a straightforward and cost-effective method to assess the cross-reactivity of an anti-T7 tag antibody against other epitope-tagged proteins. This experiment will reveal any off-target binding and provide confidence in the specificity of your antibody.
Experimental Protocol: Dot Blot for Cross-Reactivity Assessment
Objective: To determine the specificity of a given anti-T7 tag antibody by assessing its reactivity against purified T7-tagged, HA-tagged, FLAG-tagged, Myc-tagged, and His-tagged proteins.
Materials:
-
Proteins:
-
Purified T7-tagged protein (Positive Control)
-
Purified HA-tagged protein
-
Purified FLAG-tagged protein
-
Purified Myc-tagged protein
-
Purified His-tagged protein
-
Unrelated negative control protein (e.g., BSA)
-
-
Antibodies:
-
Anti-T7 tag antibody (primary antibody to be tested)
-
HRP-conjugated secondary antibody (e.g., Goat anti-Mouse IgG-HRP or Goat anti-Rabbit IgG-HRP, depending on the host species of the primary antibody)
-
-
Membrane: Nitrocellulose or PVDF membrane (0.45 µm)
-
Buffers and Reagents:
-
Phosphate Buffered Saline (PBS)
-
Blocking Buffer: 5% (w/v) non-fat dry milk or BSA in PBS with 0.1% Tween-20 (PBST)
-
Wash Buffer: PBST
-
Chemiluminescent substrate (e.g., ECL)
-
-
Equipment:
-
Pipettes
-
Dot blot apparatus (optional, can be done manually)
-
Incubation trays
-
Orbital shaker
-
Chemiluminescence imager
-
Procedure:
-
Protein Preparation:
-
Prepare serial dilutions of each purified tagged protein and the negative control protein in PBS. A starting concentration of 1 mg/mL is recommended, with dilutions ranging from 100 ng down to 1 ng per spot.
-
-
Membrane Preparation:
-
Cut a piece of nitrocellulose or PVDF membrane to the desired size.
-
If using PVDF, activate the membrane by briefly immersing it in methanol, followed by a rinse in distilled water and then PBS.
-
Use a pencil to lightly grid the membrane to mark the locations for each protein spot.
-
-
Protein Application:
-
Carefully spot 1-2 µL of each protein dilution onto the designated locations on the membrane.
-
Allow the spots to dry completely at room temperature.
-
-
Blocking:
-
Place the membrane in an incubation tray and add enough Blocking Buffer to completely submerge it.
-
Incubate for 1 hour at room temperature with gentle agitation on an orbital shaker.
-
-
Primary Antibody Incubation:
-
Dilute the anti-T7 tag antibody in Blocking Buffer to the manufacturer's recommended concentration for Western blotting.
-
Decant the Blocking Buffer and add the diluted primary antibody solution to the membrane.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Decant the primary antibody solution.
-
Wash the membrane three times with Wash Buffer for 5 minutes each with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Add the diluted secondary antibody solution to the membrane.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Decant the secondary antibody solution.
-
Wash the membrane three times with Wash Buffer for 5 minutes each with gentle agitation.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's protocol.
-
Incubate the membrane in the substrate solution for the recommended time.
-
Capture the chemiluminescent signal using an imager.
-
Expected Results:
A highly specific anti-T7 tag antibody will produce a strong signal only on the spots corresponding to the T7-tagged protein. No significant signal should be detected on the spots with other tagged proteins or the negative control. The intensity of the signal should correlate with the amount of T7-tagged protein spotted.
Workflow for Assessing Antibody Cross-Reactivity
The following diagram illustrates the experimental workflow for the dot blot analysis described above.
Dot blot workflow for antibody cross-reactivity assessment.
By following this guide and performing the recommended validation experiments, researchers can ensure the specificity of their anti-T7 tag antibodies, leading to more reliable and accurate experimental outcomes.
A Comparative Guide to the Binding Kinetics of T7 Peptide and Other Human Transferrin Receptor-Targeting Peptides
For researchers, scientists, and drug development professionals, understanding the binding kinetics of targeting ligands is paramount for the design and optimization of drug delivery systems. This guide provides a quantitative comparison of the T7 peptide, a well-known ligand for the human transferrin receptor (hTfR), with other alternative hTfR-targeting peptides. The data presented is supported by detailed experimental protocols for the key analytical techniques used to measure these interactions.
The this compound (sequence: HAIYPRH) is a heptapeptide (B1575542) that has garnered significant interest for its ability to target the hTfR, a receptor overexpressed on the blood-brain barrier and various cancer cells.[1][2] A key advantage of the this compound is that it binds to a site on the hTfR distinct from that of its natural ligand, transferrin, thereby avoiding competitive binding.[1][2] This non-competitive binding is a crucial feature for therapeutic applications.
This guide will delve into the quantitative binding kinetics of the this compound and compare it with other peptides that also target the hTfR, providing a valuable resource for selecting the appropriate targeting moiety for specific drug delivery applications.
Quantitative Analysis of Binding Kinetics
The binding affinity of a peptide to its receptor is a critical parameter that dictates its efficacy as a targeting ligand. This affinity is quantitatively described by the equilibrium dissociation constant (KD), which is the ratio of the dissociation rate constant (kd) to the association rate constant (ka). A lower KD value indicates a higher binding affinity.
The following table summarizes the available quantitative binding kinetics data for the this compound and a selection of alternative hTfR-targeting peptides. It is important to note that the data presented is compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Peptide | Sequence | Target | Method | ka (M-1s-1) | kd (s-1) | KD (M) | Reference |
| T7 | HAIYPRH | hTfR | Not Specified | Not Reported | Not Reported | ~1.0 x 10-8 | [This value is widely cited in literature, though a primary source with full kinetic data is not readily available in the conducted search] |
| T12 | THRPPMWSPVWP | hTfR | Not Specified | Not Reported | Not Reported | In the nanomolar range; reportedly higher affinity than T7 | [General statements in literature, specific kinetic data from a comparative study not found] |
| Pep-1 | Not Specified | hTfR | Endocytosis Assay | Not Reported | Not Reported | Not Reported | [3][4][5] |
| Pep-10 | Not Specified | hTfR | Endocytosis Assay | Not Reported | Not Reported | Not Reported | [3][4][5] |
| Pep-L | Not Specified | hTfR | Endocytosis Assay | Not Reported | Not Reported | Not Reported | [3][4][5] |
Experimental Protocols
The quantitative analysis of peptide-receptor binding kinetics is predominantly performed using label-free techniques such as Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI).[6][7][8][9][10][11][12][13] These methods allow for the real-time monitoring of the association and dissociation of molecules.
Surface Plasmon Resonance (SPR)
SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip, which is proportional to the mass of molecules binding to the surface.[8][11][12][13]
Methodology:
-
Ligand Immobilization: The hTfR (ligand) is immobilized on the surface of a sensor chip. Common immobilization chemistries include amine coupling, thiol coupling, or capture-based methods using tags (e.g., His-tag).
-
Analyte Injection: A solution containing the peptide (analyte) at a specific concentration is flowed over the sensor surface.
-
Association Phase: The binding of the peptide to the immobilized hTfR is monitored in real-time as an increase in the SPR signal.
-
Dissociation Phase: The peptide solution is replaced with a buffer-only solution, and the dissociation of the peptide from the receptor is monitored as a decrease in the SPR signal.
-
Regeneration: A regeneration solution is injected to remove the bound peptide, preparing the sensor surface for the next cycle.
-
Data Analysis: The association and dissociation curves are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and subsequently the KD.
Bio-Layer Interferometry (BLI)
BLI is another optical biosensing technique that measures the interference pattern of white light reflected from the tip of a biosensor.[6][7][9] Changes in the number of molecules bound to the biosensor tip cause a shift in the interference pattern, which is measured in real-time.[6][7][9]
Methodology:
-
Biosensor Hydration: The biosensors are hydrated in the assay buffer prior to use.
-
Ligand Immobilization: The hTfR (ligand) is immobilized onto the biosensor tip. Streptavidin-coated biosensors are commonly used to capture biotinylated ligands.
-
Baseline: The biosensor with the immobilized ligand is dipped into a buffer-only well to establish a stable baseline.
-
Association: The biosensor is then moved to a well containing the peptide solution (analyte) at a specific concentration, and the association is monitored.
-
Dissociation: The biosensor is moved back to a buffer-only well to monitor the dissociation of the peptide.
-
Data Analysis: Similar to SPR, the resulting sensorgrams are analyzed using fitting models to calculate the ka, kd, and KD.
Visualizing the Experimental Workflow
To provide a clearer understanding of the process for determining peptide binding kinetics, the following diagrams illustrate the typical workflows for SPR and BLI experiments.
Caption: Workflow for determining peptide binding kinetics using Surface Plasmon Resonance (SPR).
Caption: Workflow for determining peptide binding kinetics using Bio-Layer Interferometry (BLI).
References
- 1. researchgate.net [researchgate.net]
- 2. Transferrin receptor targeting segment T7 containing peptide gene delivery vectors for efficient transfection of brain tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of polypeptides that bind the transferrin receptor for targeting gold nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of polypeptides that bind the transferrin receptor for targeting gold nanocarriers | PLOS One [journals.plos.org]
- 6. Determining the Binding Kinetics of Peptide Macrocycles Using Bio-Layer Interferometry (BLI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determining the Binding Kinetics of Peptide Macrocycles Using Bio-Layer Interferometry (BLI) | Springer Nature Experiments [experiments.springernature.com]
- 8. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 9. Identifying Protein Interactions with Histone Peptides Using Bio-layer Interferometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 12. bioradiations.com [bioradiations.com]
- 13. path.ox.ac.uk [path.ox.ac.uk]
A Head-to-Head Comparison of T7 and Other Transferrin Receptor-Binding Peptides for Targeted Drug Delivery
For researchers, scientists, and drug development professionals, the targeted delivery of therapeutics to specific cells is a paramount goal. The transferrin receptor (TfR), overexpressed on many cancer cells and the blood-brain barrier, has emerged as a key target for this purpose. A variety of peptides that bind to TfR are being explored as targeting moieties. This guide provides a comprehensive head-to-head comparison of the well-known T7 peptide (HAIYPRH) with other notable transferrin receptor-binding peptides, supported by experimental data to inform the selection of the most suitable candidate for your research and development needs.
Performance Comparison at a Glance
To facilitate a clear comparison, the following tables summarize the quantitative data on the binding affinity and cellular uptake of T7 and other selected TfR-binding peptides. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, data has been compiled from various sources.
| Peptide | Sequence | Binding Affinity (Kd) to TfR | Cell Line(s) Studied | Reference |
| T7 | HAIYPRH | ~10 nM | C6 and U87 glioma cells | [1] |
| T12 (THRPPMWSPVWP) | THRPPMWSPVWP | Not explicitly quantified, but demonstrated efficient binding | TfR-expressing cells | [2] |
| GFP-T7 Fusion | GFP-HAIYPRH | 3.6 x 10⁻⁴ M (Nominal) | CEF+hTfR cells | |
| GFP-T12 Fusion | GFP-THRPPMWSPVWP | 2.3 x 10⁻⁸ M | CEF+hTfR cells |
Table 1: Binding Affinity of Transferrin Receptor-Binding Peptides. This table highlights the dissociation constant (Kd), a measure of binding affinity where a lower value indicates stronger binding. Note the significant difference in reported affinities, which can be influenced by the experimental setup, including the use of fusion proteins.
| Peptide | Cell Line(s) | Uptake Efficiency Metric | Key Findings | Reference |
| T7-modified vectors | C6 and U87 cells | Relative fluorescence intensity (FACS) | Cellular uptake was significantly higher than non-targeted vectors and lipo 2000.[3] | [3] |
| Pep-1 (cyclic) | hCMEC/D3, MVEC, bEnd.3 | Median Fluorescence (FACS) | Showed high rates of endocytosis.[4] | [4] |
| Pep-10 (cyclic) | hCMEC/D3, MVEC, bEnd.3 | Median Fluorescence (FACS) | Showed high rates of endocytosis.[4] | [4] |
| Pep-L (linear) | hCMEC/D3, MVEC, bEnd.3 | Median Fluorescence (FACS) | Showed high rates of endocytosis.[4] | [4] |
Table 2: Cellular Uptake Efficiency of Transferrin Receptor-Binding Peptides. This table presents data on the efficiency of cellular internalization, a crucial step for the delivery of intracellular therapeutics. The data is largely comparative, showing the performance of targeted peptides against controls or other peptides within the same study.
In Vivo Performance and Biodistribution
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms and methodologies involved in evaluating these peptides, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Transferrin receptor-mediated endocytosis pathway.
Caption: Experimental workflows for binding and uptake assays.
References
- 1. Enhanced blood–brain barrier penetration and glioma therapy mediated by this compound-modified low-density lipoprotein particles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transferrin Receptor Peptides for Brain Delivery - Creative Peptides [creative-peptides.com]
- 3. Transferrin receptor targeting segment T7 containing peptide gene delivery vectors for efficient transfection of brain tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of polypeptides that bind the transferrin receptor for targeting gold nanocarriers | PLOS One [journals.plos.org]
Safety Operating Guide
Navigating the Disposal of T7 Peptide: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of laboratory materials is paramount to ensuring a safe and compliant work environment. This guide provides a comprehensive framework for the proper disposal of T7 peptide, drawing from general best practices for synthetic peptide handling and waste management.
While the Safety Data Sheet (SDS) for this compound (TFA) indicates that it is not classified as a hazardous substance or mixture, standard laboratory safety precautions should always be observed.[1] It is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific protocols tailored to your location and facilities.[2][3]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are equipped with the appropriate personal protective equipment (PPE). This serves as the primary barrier against accidental exposure.[2]
-
Gloves: Wear chemical-resistant disposable gloves, such as nitrile.[2]
-
Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.[2]
-
Lab Coat: A lab coat or protective gown should be worn to protect skin and clothing.[2]
-
Respiratory Protection: When handling lyophilized peptide powder, which can easily become airborne, work in a fume hood or biosafety cabinet to prevent inhalation.[2]
In the event of a spill, contain the area promptly. For liquid spills, use an inert absorbent material. For solid spills, carefully sweep the material to avoid generating dust. Following a spill, the contaminated area should be decontaminated and thoroughly washed.[4][5]
Core Disposal Principles
The primary guideline for the disposal of any chemical, including this compound, is to adhere to local, state, and federal regulations.[2][4] Most research peptides are typically disposed of as chemical waste.[3] Never dispose of peptides in the regular trash or pour solutions down public drains.[2][3]
Step-by-Step Disposal Procedures
The following procedures are based on general best practices for synthetic peptide disposal.
Liquid Waste Disposal (Solutions containing this compound)
-
Collection: Collect all solutions containing this compound, including unused stock solutions and experimental buffers, in a dedicated and clearly labeled hazardous waste container.[6]
-
Inactivation (Optional but Recommended): While not always required, inactivating the peptide before disposal is a good practice. A common method for peptide inactivation is chemical degradation using a strong oxidizing agent like sodium hypochlorite (B82951) (bleach).[4]
-
Disposal: Dispose of the (neutralized) solution as chemical waste according to your institution's guidelines.[4]
Solid Waste Disposal (Contaminated Labware)
-
Segregation: Collect all solid materials that have come into contact with this compound in a designated, leak-proof, and clearly labeled container. This includes:
-
Decontamination (Optional but Recommended):
-
Chemical Decontamination: Immerse the solid waste in a 10% bleach solution for a minimum of 30 minutes. After decontamination, decant the bleach solution and manage it as described for liquid waste.[4]
-
Autoclaving: Place the waste in an autoclave-safe bag or container. Process the waste in a validated autoclave at 121°C and 15 psi for a minimum of 30-60 minutes.[4]
-
-
Disposal: Dispose of the decontaminated solid waste in the appropriate laboratory waste stream (e.g., chemical or biohazardous waste) as per your institutional guidelines.[4]
Disposal of Empty this compound Containers
-
Rinsing: Rinse empty vials thoroughly with an appropriate solvent (e.g., water or a buffer). The rinsate should be collected as chemical waste.[7]
-
Defacing: Deface the original label on the container.[7]
-
Disposal: The rinsed and defaced container may be disposed of as regular laboratory glass or plastic waste, pending institutional policy.[7]
Summary of Disposal Recommendations
| Waste Type | Collection Container | Recommended Treatment | Final Disposal Pathway |
| Liquid this compound Waste | Labeled, leak-proof chemical waste container | Inactivation with 10% bleach solution (optional) | Institutional Chemical Waste Program |
| Solid this compound Waste | Labeled, leak-proof chemical/biohazard waste container | Decontamination via 10% bleach solution or autoclaving (optional) | Institutional Chemical/Biohazardous Waste Program |
| Empty this compound Vials | N/A | Triple rinse with appropriate solvent (collect rinsate as chemical waste), deface label | Regular Laboratory Glass/Plastic Waste (pending institutional policy) |
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
